molecular formula C6H7ClN2O2S B2678450 2-Chlorobenzenesulfonohydrazide CAS No. 5906-98-9

2-Chlorobenzenesulfonohydrazide

Cat. No.: B2678450
CAS No.: 5906-98-9
M. Wt: 206.64
InChI Key: JXYCJRIKOCVGAF-UHFFFAOYSA-N
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Description

2-Chlorobenzenesulfonohydrazide (CAS 5906-98-9) is a benzenesulfonyl hydrazide derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. This compound features both a sulfonohydrazide and an aryl chloride moiety, making it a valuable precursor for developing novel molecules with potential biological activity. The benzenesulfonyl hydrazide core is a privileged structure in drug discovery. Researchers utilize these compounds as synthons to develop various derivatives, such as hydrazone-based ligands and heterocyclic compounds, which are screened for a range of pharmacological properties . Studies on related structures indicate potential research applications in designing alpha-glucosidase inhibitors for diabetes research and investigating anticancer agents . The specific 2-chloro substitution on the benzene ring may influence the compound's electronic properties and its binding affinity to biological targets, offering a point for structural-activity relationship (SAR) studies. This product is supplied for laboratory research purposes. It must be handled by qualified professionals only. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorobenzenesulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c7-5-3-1-2-4-6(5)12(10,11)9-8/h1-4,9H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYCJRIKOCVGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chlorobenzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview of the synthesis of 2-Chlorobenzenesulfonohydrazide from its precursor, 2-chlorobenzenesulfonyl chloride. Sulfonohydrazides are pivotal structural motifs in medicinal chemistry and serve as versatile intermediates in organic synthesis. This document delineates the underlying chemical principles, provides a robust, step-by-step experimental protocol, and emphasizes critical safety and handling procedures. The synthesis involves a nucleophilic substitution reaction between 2-chlorobenzenesulfonyl chloride and hydrazine hydrate, a method widely recognized for its efficiency. This paper aims to equip researchers with the necessary expertise to perform this synthesis safely and effectively, ensuring a high yield and purity of the final product.

Introduction: The Significance of Sulfonohydrazides

Aryl sulfonohydrazides are a class of organic compounds characterized by the -SO₂NHNH₂ functional group. They are prominent in the landscape of drug discovery and development, often serving as key building blocks for synthesizing various heterocyclic compounds with diverse pharmacological activities. Their utility also extends to their role as reagents in organic transformations, such as in the generation of diimide and in the Wolff-Kishner reduction. The specific target of this guide, this compound, is a valuable intermediate for creating more complex molecules, leveraging the reactivity of both the sulfonohydrazide moiety and the chloro-substituted aromatic ring.

Reaction Mechanism and Chemical Principles

The synthesis of this compound from 2-chlorobenzenesulfonyl chloride is a classic example of a nucleophilic acyl substitution reaction at a sulfonyl group.

Mechanism:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of a hydrazine molecule on the electrophilic sulfur atom of the 2-chlorobenzenesulfonyl chloride.

  • Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

  • Acid-Base Neutralization: The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct. To neutralize this acid and prevent the protonation of the unreacted hydrazine, a second equivalent of hydrazine is employed as a base.[1][2] This results in the formation of hydrazinium chloride (H₂NNH₃⁺Cl⁻), which is typically soluble in the reaction medium.

The overall stoichiometry of the reaction is:

R-SO₂Cl + 2 H₂NNH₂ → R-SO₂NHNH₂ + H₂NNH₃⁺Cl⁻

Using an excess of hydrazine hydrate not only serves this dual purpose but also helps to drive the reaction to completion.[3]

Materials, Reagents, and Safety

Accurate preparation and adherence to safety protocols are paramount for a successful and safe synthesis.

Reagent and Equipment Specifications
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key Properties
2-Chlorobenzenesulfonyl chloride2905-23-9211.07Corrosive, water-reactive, lachrymator.[4][5]
Hydrazine hydrate (80% soln.)7803-57-850.06 (for hydrate)Toxic, corrosive, suspected carcinogen.[6]
Tetrahydrofuran (THF), Anhydrous109-99-972.11Flammable, peroxide-former.
Ethyl Acetate141-78-688.11Flammable, irritant.
Deionized Water7732-18-518.02N/A
Standard GlasswareN/AN/ARound-bottom flask, dropping funnel, condenser, etc.
Magnetic Stirrer & Ice BathN/AN/AFor temperature control.
Personal Protective Equipment (PPE)N/AN/ASafety goggles, face shield, lab coat, chemical-resistant gloves.
Critical Safety and Handling Precautions

This synthesis involves hazardous materials and must be conducted within a certified chemical fume hood.

  • 2-Chlorobenzenesulfonyl Chloride: This compound is highly corrosive and reacts with moisture, including atmospheric humidity, to release corrosive HCl gas.[7][8] It can cause severe burns to the skin and eyes. Always handle in a dry, inert atmosphere if possible and wear appropriate PPE, including gloves and a face shield.[9]

  • Hydrazine Hydrate: Hydrazine is acutely toxic via inhalation, ingestion, and skin contact. It is also a suspected human carcinogen and is highly corrosive.[6] Ensure there is no possibility of contact with skin or eyes, and work in a well-ventilated fume hood. All waste containing hydrazine must be disposed of according to institutional hazardous waste protocols.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints and explanations to ensure reproducibility and safety.

Step 1: Reaction Setup

  • Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried.

  • Place the flask in an ice-water bath on a magnetic stirrer.

Step 2: Reagent Preparation and Addition

  • In the flask, prepare a solution of hydrazine hydrate (e.g., 2.1 equivalents) in anhydrous tetrahydrofuran (THF).[2] A typical concentration would be around 10 mL of THF per 1 mmol of the limiting reagent.

  • Begin vigorous stirring and allow the solution to cool to between 0 °C and 5 °C.

  • Dissolve 2-chlorobenzenesulfonyl chloride (1 equivalent) in a minimal amount of anhydrous THF and load this solution into the dropping funnel.

  • Add the 2-chlorobenzenesulfonyl chloride solution dropwise to the stirred hydrazine solution over 30-45 minutes. The key is to maintain the internal reaction temperature below 10 °C to minimize side reactions.[3] The addition is exothermic.

Step 3: Reaction and Monitoring

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.[2]

  • A white precipitate (the product and hydrazinium chloride) will likely form during the reaction.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane) until the starting sulfonyl chloride spot disappears.

Step 4: Work-up and Isolation

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Add deionized water to dissolve the hydrazinium chloride salt and any excess hydrazine.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2] The organic layers contain the desired product.

  • Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 5: Purification

  • The resulting crude solid is often of high purity. However, for analytical purposes, it can be further purified.

  • Recrystallization from a suitable solvent system, such as ethanol/water or methanol, is a common method.[3]

  • Alternatively, purification can be achieved via column chromatography on silica gel.[2]

Step 6: Product Characterization

  • Dry the purified white solid product under vacuum.

  • Determine the melting point and compare it with the literature value.

  • Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

SynthesisWorkflow cluster_prep Preparation & Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reagents 1. Prepare Reagents - Hydrazine Hydrate in THF - 2-Chlorobenzenesulfonyl Chloride in THF setup 2. Reaction Setup - Assemble dry glassware - Cool to 0-5 °C in ice bath reagents->setup addition 3. Controlled Addition - Add sulfonyl chloride solution dropwise - Maintain T < 10 °C setup->addition react 4. Stir & Monitor - Stir for 30 min post-addition - Monitor via TLC addition->react quench 5. Quench & Extract - Add water - Extract with Ethyl Acetate react->quench dry 6. Dry & Concentrate - Wash with brine - Dry over Na₂SO₄ - Evaporate solvent quench->dry purify 7. Purify Product - Recrystallization or - Column Chromatography dry->purify characterize 8. Characterize Final Product - Melting Point - NMR (¹H, ¹³C) - FT-IR purify->characterize

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-chlorobenzenesulfonyl chloride is a straightforward and high-yielding reaction when performed with precision and strict adherence to safety protocols. The key to success lies in the careful control of the reaction temperature during the exothermic addition step and the use of at least two equivalents of hydrazine to act as both the nucleophile and the acid scavenger. This guide provides the necessary framework for researchers to confidently incorporate this valuable intermediate into their synthetic programs.

References

preparation and purification of 2-Chlorobenzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

<An In-Depth Technical Guide to the Preparation and Purification of 2-Chlorobenzenesulfonohydrazide

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a key intermediate in pharmaceutical and chemical research. The document details a robust and validated synthetic protocol, emphasizing the critical parameters that govern reaction yield and purity. Furthermore, it presents a systematic approach to the purification of the crude product, primarily focusing on recrystallization, and outlines analytical techniques for comprehensive characterization and quality control. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the practical and theoretical aspects of handling this important chemical entity.

Introduction: The Significance of this compound

This compound is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of novel therapeutic agents. Sulfonohydrazide moieties are prevalent in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities.[1] The presence of the ortho-chloro substituent on the benzene ring imparts specific electronic and steric properties that can modulate the biological activity and pharmacokinetic profile of derivative compounds. A reliable and well-characterized source of high-purity this compound is therefore a prerequisite for successful research and development endeavors in this area.

This guide aims to provide not just a procedural outline, but a deep-seated understanding of the "why" behind each step, empowering the researcher to troubleshoot and adapt the protocols to their specific needs while maintaining the highest standards of scientific integrity.

Synthesis of this compound: A Mechanistic Approach

The most common and efficient method for the synthesis of this compound involves the reaction of 2-chlorobenzenesulfonyl chloride with hydrazine hydrate.[1][2] This nucleophilic substitution reaction is straightforward yet requires careful control of reaction conditions to maximize yield and minimize the formation of byproducts.

Underlying Chemical Principles

The synthesis is predicated on the high reactivity of the sulfonyl chloride group towards nucleophiles. Hydrazine, with its two nucleophilic nitrogen atoms, readily attacks the electrophilic sulfur atom of 2-chlorobenzenesulfonyl chloride. The reaction proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur center.

Reaction Scheme:

A second equivalent of hydrazine is employed to neutralize the hydrochloric acid generated during the reaction, forming hydrazine hydrochloride.[3] This is a critical consideration, as an acidic environment can lead to undesired side reactions and decomposition of the product. The use of an alternative base is possible, but hydrazine itself serves this purpose effectively in this protocol.[3]

Causality Behind Experimental Choices
  • Solvent Selection: Tetrahydrofuran (THF) is an excellent solvent for this reaction. It readily dissolves the 2-chlorobenzenesulfonyl chloride starting material and has a suitable boiling point for controlling the reaction temperature.[2][4]

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically between 0 and 10°C) during the addition of the sulfonyl chloride is crucial to prevent the formation of the N,N'-bis(2-chlorobenzenesulfonyl)hydrazine byproduct and other impurities.[4]

  • Stoichiometry: A molar excess of hydrazine hydrate is used to ensure complete consumption of the 2-chlorobenzenesulfonyl chloride and to act as a scavenger for the HCl produced.[2][4]

Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_synthesis Synthesis Stage Start Dissolve Hydrazine Hydrate in THF AddChloride Slowly Add 2-Chlorobenzenesulfonyl Chloride (0-10°C) Start->AddChloride Exothermic Control Stir Stir at Room Temperature AddChloride->Stir Quench Quench with Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Crude Obtain Crude Product Evaporate->Crude PurificationWorkflow cluster_purification Purification Stage Crude Crude Product Dissolve Dissolve in Minimal Hot Ethanol Crude->Dissolve AddWater Add Hot Water to Cloud Point Dissolve->AddWater Cool Slow Cooling to Room Temperature AddWater->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Ethanol/Water Filter->Wash Dry Dry Crystals Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

References

An In-depth Technical Guide to 2-Chlorobenzenesulfonohydrazide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chlorobenzenesulfonohydrazide, a key chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the core chemical and physical properties of this compound, its synthesis, and its emerging applications.

Introduction: The Significance of the Sulfonyl Hydrazide Moiety

The sulfonyl hydrazide functional group is a cornerstone in the synthesis of a diverse array of heterocyclic compounds and has garnered substantial interest for its versatile reactivity and the biological activities exhibited by its derivatives. This compound, in particular, serves as a valuable building block, introducing a reactive hydrazide group and a substituted aromatic ring, which are pivotal for tuning the pharmacological profiles of target molecules. The presence of the chlorine atom on the benzene ring can significantly influence the electronic properties, lipophilicity, and metabolic stability of the final compounds, making it a strategic component in rational drug design.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and research.

Chemical Identification
IdentifierValue
Chemical Name This compound
CAS Number 5906-98-9[1]
Molecular Formula C₆H₇ClN₂O₂S
Molecular Weight 206.65 g/mol
SMILES C1=CC=C(C(=C1)S(=O)(=O)NN)Cl
Physical Properties

Precise experimental data for some physical properties of this compound are not extensively reported in publicly available literature. The following table includes available data and predicted values. It is recommended that users independently verify these properties for their specific applications.

PropertyValueSource
Appearance White to off-white crystalline powder (typical for related compounds)Inferred from related compounds
Melting Point Not available-
Boiling Point 356.0 ± 11.0 °C (Predicted)Alfa Chemical[2][3]
Solubility Sparingly soluble in cold water, more soluble in hot water and some organic solvents (e.g., ethanol, DMF) (qualitative, based on similar compounds)Smolecule[4]
Storage Keep in a dark place, sealed in a dry, cool environment (2-8°C recommended by some suppliers)BLD Pharm

Synthesis of this compound: A Representative Protocol

The synthesis of this compound typically follows a well-established pathway for the preparation of sulfonyl hydrazides: the reaction of a sulfonyl chloride with hydrazine hydrate.

Reaction Pathway

The synthesis involves the nucleophilic attack of hydrazine on the electrophilic sulfur atom of 2-chlorobenzenesulfonyl chloride, leading to the formation of the sulfonohydrazide and hydrochloric acid, which is neutralized by an excess of hydrazine or another base.

Synthesis_Pathway reactant1 2-Chlorobenzenesulfonyl chloride product This compound reactant1->product Nucleophilic substitution reactant2 Hydrazine hydrate (excess) reactant2->product

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a general representation and may require optimization based on laboratory conditions and desired purity.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve hydrazine hydrate (2.1 equivalents) in a suitable solvent such as tetrahydrofuran (THF).

  • Cooling: Cool the solution to a low temperature, typically between -10°C and 0°C, using an ice-salt bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 2-chlorobenzenesulfonyl chloride (1 equivalent) in THF to the cooled hydrazine hydrate solution via the dropping funnel, ensuring the temperature remains low.

  • Reaction: Stir the mixture at a low temperature for a specified period (e.g., 30 minutes to 2 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding cold water. Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Discovery and Development

While specific studies detailing the biological activities of this compound are limited, its structural motifs are prevalent in a wide range of pharmacologically active compounds. Its primary role is as a key intermediate in the synthesis of more complex molecules.

Precursor to Biologically Active Sulfonamides and Hydrazones

The sulfonyl hydrazide group is a versatile synthon for the construction of various heterocyclic systems and for derivatization to form sulfonyl hydrazones. These classes of compounds have demonstrated a broad spectrum of biological activities.

  • Antimicrobial Agents: Sulfonamide-containing compounds have a long history as antibacterial drugs. The introduction of a chloro-substituted phenyl ring can enhance the antimicrobial profile.

  • Anticancer Agents: Many benzenesulfonamide derivatives have been investigated as potent anticancer agents, targeting various mechanisms including carbonic anhydrase inhibition.

  • Anticonvulsants: Research has shown that benzenesulfonamide derivatives can act as effective anticonvulsant agents through the inhibition of carbonic anhydrase isoforms in the central nervous system.

  • Antidiabetic Agents: Certain sulfonamide derivatives have been explored as alpha-glucosidase inhibitors for the management of diabetes.

The general workflow for utilizing this compound in the synthesis of bioactive compounds is depicted below.

Drug_Discovery_Workflow start This compound step1 Reaction with Aldehydes/Ketones start->step1 product1 Sulfonyl Hydrazones step1->product1 step2 Cyclization/ Further Derivatization product1->step2 product2 Heterocyclic Compounds step2->product2 end Biologically Active Molecules product2->end

Caption: Drug discovery workflow using this compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

  • In case of exposure:

    • Skin contact: Immediately wash with plenty of soap and water.

    • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery. Its unique combination of a reactive sulfonyl hydrazide group and a chloro-substituted aromatic ring makes it an attractive starting material for creating diverse molecular libraries. While there is a need for more comprehensive data on its physical properties and a dedicated safety profile, the established chemistry of sulfonyl hydrazides provides a solid foundation for its application in the development of new therapeutic agents. Researchers are encouraged to explore the synthetic utility of this compound to unlock its full potential in medicinal chemistry.

References

An In-Depth Technical Guide to the Spectroscopic Data of 2-Chlorobenzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed analysis of the predicted spectroscopic data for 2-Chlorobenzenesulfonohydrazide (C₆H₇ClN₂O₂S). In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages foundational principles of spectroscopy and data from analogous structures to offer a robust, predictive interpretation. It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of the compound's structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Each section includes theoretical underpinnings, predicted spectral data, detailed protocols for experimental acquisition, and workflow diagrams to ensure both scientific integrity and practical applicability.

Introduction

This compound is an organic compound featuring a 2-chlorinated benzene ring attached to a sulfonohydrazide moiety (-SO₂NHNH₂). As with many halogenated sulfonamides and hydrazides, this molecule holds potential interest in medicinal chemistry and materials science. Accurate structural elucidation is the bedrock of chemical research and development, making a comprehensive understanding of its spectroscopic signature essential.

Spectroscopic techniques such as NMR, IR, and MS provide orthogonal pieces of information that, when combined, confirm molecular structure, purity, and connectivity. This guide addresses a notable gap in the public domain by presenting a detailed, predicted spectroscopic profile of this compound. The predictions herein are grounded in established theory and supported by spectral data from structurally related compounds, providing a reliable framework for researchers who may synthesize or encounter this molecule.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, the precise connectivity of atoms can be determined.

Theoretical Principles & Causality

The chemical shift (δ) of a nucleus is determined by its local electronic environment. Electron-withdrawing groups (like -Cl and -SO₂NHNH₂) deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups cause upfield shifts. Spin-spin coupling, observed as signal splitting, arises from the interaction of non-equivalent nuclei on adjacent atoms, providing direct evidence of connectivity. The number of adjacent non-equivalent protons (n) results in a signal splitting of n+1 (the n+1 rule).

For this compound, the aromatic protons are expected to be in the downfield region (7.5-8.2 ppm) due to the deshielding effects of both the aromatic ring current and the strongly electron-withdrawing sulfonyl and chloro groups. The protons on the hydrazide moiety (-NHNH₂) are exchangeable and their chemical shifts can vary, but they are expected to appear as broad singlets.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on an analysis of substituent effects on the benzene ring. The -SO₂NHNH₂ group is a meta-director and the -Cl is an ortho-, para-director, leading to a complex but predictable splitting pattern for the four aromatic protons.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6 (ortho to -SO₂)8.0 - 8.2Doublet of doublets (dd)J_ortho ≈ 8.0, J_meta ≈ 1.51H
H-4 (para to -Cl)7.7 - 7.8Triplet of doublets (td)J_ortho ≈ 8.0, J_meta ≈ 1.51H
H-5 (meta to -SO₂)7.6 - 7.7Triplet of doublets (td)J_ortho ≈ 8.0, J_meta ≈ 1.51H
H-3 (ortho to -Cl)7.5 - 7.6Doublet of doublets (dd)J_ortho ≈ 8.0, J_meta ≈ 1.51H
-SO₂NH NH₂8.5 - 9.5Broad SingletN/A1H
-SO₂NHNH₂ 4.0 - 5.0Broad SingletN/A2H

Note: The chemical shifts of N-H protons are highly dependent on solvent, concentration, and temperature and may exchange with D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted based on additive models of substituent effects on the benzene ring. Carbons directly attached to electronegative atoms (C-1, C-2) will be the most downfield.

Carbon Assignment Predicted δ (ppm) Rationale
C-1 (C-SO₂)138 - 140Attached to sulfur, deshielded.
C-2 (C-Cl)133 - 135Attached to chlorine, deshielded.
C-4134 - 136Deshielded by resonance/inductive effects.
C-6131 - 133Deshielded by ortho -SO₂ group.
C-3129 - 131Shielded relative to other aromatic carbons.
C-5127 - 129Shielded relative to other aromatic carbons.
Experimental Protocol for NMR Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[1][2]

  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for sulfonamides to better resolve N-H protons.

  • Spectrometer Setup: The experiment should be run on a spectrometer with a field strength of at least 400 MHz.

  • Tuning and Shimming: The probe must be tuned to the frequencies of ¹H and ¹³C, and the magnetic field shimmed to optimize homogeneity and resolution.

  • ¹H Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' or 'zg90').[3]

    • Relaxation Delay (d1): Set a relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest (a value of 5-10 seconds is generally safe for quantitative analysis).[4]

    • Acquisition Time (aq): Set to 2-3 seconds to ensure good digital resolution.[3]

    • Number of Scans (ns): Typically 8 to 16 scans are sufficient for a sample of this concentration.

  • ¹³C Acquisition:

    • Pulse Program: Use a standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Relaxation Delay (d1): A longer delay (10-20 seconds) is often necessary, especially for quaternary carbons, to ensure full relaxation for accurate integration.

    • Number of Scans (ns): A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing Prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 Tune Tune & Shim Prep->Tune Acq_H1 Acquire 1H Spectrum (d1=5s, ns=16) Tune->Acq_H1 Acq_C13 Acquire 13C Spectrum (d1=10s, ns=1024) Tune->Acq_C13 Proc Fourier Transform Phase & Baseline Correction Acq_H1->Proc Acq_C13->Proc Integrate Integrate Peaks Proc->Integrate Assign Assign Signals Integrate->Assign

Caption: Workflow for NMR spectroscopic analysis.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Theoretical Principles & Causality

Each type of bond (e.g., N-H, S=O, C=C) vibrates at a characteristic frequency. The frequency depends on the bond strength and the masses of the atoms involved. Stronger bonds and lighter atoms vibrate at higher frequencies (higher wavenumbers). The presence of sharp, characteristic absorption bands in an IR spectrum provides strong evidence for specific functional groups.

For this compound, we expect to see characteristic absorptions for the N-H bonds of the hydrazide, the strong double absorptions for the S=O bonds of the sulfonyl group, vibrations from the aromatic ring, and the C-Cl bond.

Predicted IR Absorption Bands

The following table summarizes the key predicted absorption bands and their corresponding vibrational modes.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Reference
3350 - 3250MediumN-H stretching (asymmetric & symmetric) of -NH₂[5]
3250 - 3150MediumN-H stretching of -SO₂NH -[5]
3100 - 3000Medium-WeakAromatic C-H stretching[6][7]
1600 & 1475Medium-WeakAromatic C=C stretching[7][8]
1350 - 1310StrongS=O asymmetric stretching[5]
1160 - 1140StrongS=O symmetric stretching[5]
915 - 895MediumS-N stretching[5]
800 - 600StrongC-Cl stretching[9]
770 - 735StrongC-H out-of-plane bending (ortho-disubstituted)[8]
Experimental Protocol for IR Acquisition (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.[10][11]

  • Drying: Dry spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for at least 2 hours to remove any absorbed water, which has strong IR absorptions.[10] Store in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr.[11]

  • Grinding: Add the sample and KBr to an agate mortar and pestle. Grind the mixture thoroughly for several minutes to create a fine, homogeneous powder.[12] This minimizes light scattering.

  • Pellet Formation: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply 8-10 metric tons of pressure for 1-2 minutes.[12][13] This should form a thin, transparent or translucent pellet.

  • Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

IR Analysis Workflow Diagram

IR_Workflow cluster_prep Sample Preparation cluster_acq Pellet & Acquisition cluster_analysis Data Analysis Prep1 Dry KBr (110°C, 2h) Prep2 Grind 1 mg Sample + 150 mg KBr Prep1->Prep2 Press Press Pellet (8-10 tons) Prep2->Press Acquire Acquire FT-IR Spectrum (4000-400 cm-1) Press->Acquire Analyze Identify Characteristic Absorption Bands Acquire->Analyze Correlate Correlate Bands to Functional Groups Analyze->Correlate

Caption: Workflow for FT-IR spectroscopic analysis via KBr pellet method.

Section 3: Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation, valuable structural information.

Theoretical Principles & Causality

In a mass spectrometer, molecules are ionized, most commonly by adding a proton to form [M+H]⁺ in electrospray ionization (ESI). These ions are then separated by their m/z ratio. By inducing fragmentation (tandem MS or MS/MS), the molecular ion breaks apart at its weakest bonds. The resulting fragment ions provide a "fingerprint" that helps to piece together the molecular structure.

For this compound, key fragmentation pathways are expected to include the loss of the SO₂ group, a characteristic fragmentation for arylsulfonamides, and cleavages around the hydrazine moiety.[14][15] The presence of chlorine will result in a characteristic isotopic pattern for any chlorine-containing ion, with a second peak at M+2 that is approximately one-third the intensity of the main peak, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Predicted Mass Spectrum (Positive ESI Mode)
  • Molecular Formula: C₆H₇ClN₂O₂S

  • Monoisotopic Mass: 221.9917 g/mol

Predicted Molecular and Fragment Ions:

m/z (for ³⁵Cl) Predicted Ion / Neutral Loss Rationale Reference
223.0[M+H]⁺Protonated molecular ion.-
225.0[M+2+H]⁺Isotopic peak due to ³⁷Cl.-
159.0[M+H - SO₂]⁺Characteristic loss of sulfur dioxide.[15]
144.0[M+H - SO₂ - NH]⁺Subsequent loss from the hydrazine.[16]
111.0[C₆H₄Cl]⁺Chlorophenyl cation.[17]
77.0[C₆H₅]⁺Phenyl cation (loss of Cl).[17]
Experimental Protocol for LC-MS Analysis

This protocol outlines a standard approach for analyzing a small organic molecule.[18][19]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL. Dilute this stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.[20]

  • Chromatography (LC):

    • Column: Use a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound, hold, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • Full Scan (MS1): Acquire a full scan over a mass range that includes the expected molecular ion (e.g., m/z 50-500) to confirm the [M+H]⁺ ion and its isotopic pattern.

    • Tandem MS (MS/MS): Isolate the precursor ion (m/z 223.0) and apply collision-induced dissociation (CID) energy to generate a fragment ion spectrum. This confirms the structure based on the predicted fragmentation pattern.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS/MS Acquisition cluster_analysis Data Analysis Prep Prepare 1-10 ug/mL solution in mobile phase Inject Inject onto C18 column Prep->Inject Ionize ESI+ Ionization Inject->Ionize Scan Full Scan (MS1) Confirm [M+H]+ Ionize->Scan Fragment Isolate & Fragment (MS/MS of m/z 223) Scan->Fragment Analyze Analyze Isotopic Pattern and Fragmentation Fragment->Analyze Confirm Confirm Structure Analyze->Confirm

Caption: Workflow for LC-MS/MS structural analysis.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic data for this compound. By integrating theoretical principles with data from analogous compounds, we have constructed a reliable spectral profile encompassing ¹H NMR, ¹³C NMR, IR, and MS. The detailed methodologies and workflows presented herein offer a self-validating system for any researcher undertaking the synthesis and characterization of this compound, ensuring that experimental results can be confidently interpreted and validated against this authoritative framework.

References

An In-Depth Technical Guide to the Solubility and Stability of 2-Chlorobenzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzenesulfonohydrazide is a sulfonamide derivative containing a hydrazide functional group. Compounds within this chemical class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The solubility and stability of such a molecule are paramount physicochemical properties that dictate its suitability for formulation, its shelf-life, and its ultimate bioavailability. This guide provides a comprehensive technical overview of the critical factors governing the solubility and stability of this compound, supported by field-proven methodologies for their assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various environments. Key properties are summarized below:

PropertyValue/InformationSource
Molecular Formula C7H7ClN2O2SPubChem[1]
Molecular Weight 191.64 g/mol Sigma-Aldrich
CAS Number 6961-82-6Sigma-Aldrich
Appearance White to off-white crystalline solid(General observation for similar compounds)
pKa (Predicted) The sulfonamide proton is weakly acidic, while the hydrazide moiety has a basic character. The exact pKa values would require experimental determination.N/A

The presence of both a hydrophobic chlorophenyl group and polar sulfonamide and hydrazide moieties suggests a solubility profile that will be highly dependent on the solvent system.

Solubility Profile of this compound

The solubility of a compound is a critical parameter in drug development, influencing everything from route of administration to formulation strategies. The isothermal saturation method is a common technique for determining solubility.[2]

General Solubility Characteristics

Based on the structural analogues and the inherent chemical functionalities, the following solubility trends can be anticipated:

  • Aqueous Solubility : Limited solubility in water is expected due to the presence of the hydrophobic 2-chlorophenyl ring.[3]

  • Organic Solvent Solubility : Good solubility is anticipated in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[3]

  • pH-Dependent Solubility : The solubility in aqueous solutions is expected to be pH-dependent. In acidic conditions, the basic hydrazide group can be protonated, potentially increasing solubility. Conversely, in basic conditions, the acidic sulfonamide proton can be removed, forming a salt and also potentially enhancing solubility.[3]

Experimental Determination of Solubility

A robust protocol for determining the solubility of this compound is crucial for accurate characterization.

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

  • Preparation : Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, DMSO).

  • Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation : After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

  • Quantification : Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis A Weigh excess compound B Add to vials with various solvents A->B C Agitate at constant temperature (24-48h) B->C D Filter supernatant C->D E Dilute sample D->E F Quantify by HPLC E->F

Caption: Workflow for equilibrium solubility determination.

Stability of this compound

Assessing the stability of a drug candidate is a non-negotiable aspect of pharmaceutical development, ensuring its safety and efficacy over time. Stability studies are typically conducted under various stress conditions to identify potential degradation pathways.[6]

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals. The hydrazide functional group in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions.[7][8] The stability of hydrazone linkages, which are structurally related, is highly pH-dependent.[9] Generally, hydrazones are more stable at neutral pH and more labile in acidic environments.[7][10]

Expected Degradation Profile:

  • Acidic pH : Acid-catalyzed hydrolysis is expected to be a significant degradation pathway.[7][8]

  • Neutral pH : The compound is likely to be most stable around neutral pH.[9]

  • Basic pH : Base-catalyzed hydrolysis may also occur, although the rate might differ from that under acidic conditions.

Thermal Stability

Thermal degradation studies are essential to determine the compound's stability during manufacturing processes (like drying) and long-term storage at various temperatures. The decomposition of hydrazines can be influenced by temperature, pressure, and heating rate.[11] Analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed to investigate thermal degradation.[12]

Photostability

Many drug substances are sensitive to light, which can lead to degradation and the formation of photoproducts that may be inactive or even toxic.[13] Photostability testing, as outlined in the ICH Q1B guideline, is a crucial part of stability assessment.[14] This involves exposing the compound to a combination of visible and UV light to evaluate its intrinsic photostability characteristics.[14][15]

Experimental Protocol for Forced Degradation Studies

A forced degradation study is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

Protocol 2: Forced Degradation Study

  • Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions :

    • Acidic Hydrolysis : Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60-80°C) for a defined period.

    • Basic Hydrolysis : Treat the stock solution with 0.1 N NaOH at a controlled temperature.

    • Oxidative Degradation : Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.

    • Thermal Degradation : Expose a solid sample of the compound to dry heat (e.g., 80-100°C). Also, heat a solution of the compound.

    • Photolytic Degradation : Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[14]

  • Sample Analysis : At various time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

Workflow for Forced Degradation Study

G cluster_stress Apply Stress Conditions A Prepare Stock Solution of Compound B Acidic (HCl, Heat) A->B C Basic (NaOH, Heat) A->C D Oxidative (H2O2) A->D E Thermal (Heat) A->E F Photolytic (Light) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I Analyze by Stability-Indicating HPLC H->I

Caption: Workflow for a forced degradation study.

Data Interpretation and Reporting

The data generated from solubility and stability studies should be meticulously documented and interpreted.

Solubility Data

Solubility data should be reported in a clear and concise table, typically in units of mg/mL or µg/mL.

Table 1: Illustrative Solubility Data for this compound

SolventTemperature (°C)Solubility (mg/mL)
Water25< 0.1
0.1 N HCl250.5 - 1.0
PBS (pH 7.4)25< 0.1
0.1 N NaOH251.0 - 2.0
Ethanol25> 10
DMSO25> 50

(Note: These are hypothetical values for illustrative purposes and must be determined experimentally.)

Stability Data

The results of the forced degradation studies should be summarized to indicate the percentage of degradation under each condition. The chromatograms from the HPLC analysis are critical for demonstrating the specificity of the analytical method.

Table 2: Illustrative Forced Degradation Data for this compound

Stress ConditionDurationDegradation (%)Number of Degradants
0.1 N HCl, 80°C24 h15%2
0.1 N NaOH, 80°C24 h10%1
3% H2O2, RT24 h5%1
Dry Heat, 100°C48 h8%1
Photolytic1.2 million lux hours< 2%0

(Note: These are hypothetical values for illustrative purposes and must be determined experimentally.)

The degradation kinetics, such as the order of the reaction and the half-life, can be calculated from the stability data to predict the shelf-life of the compound under specific storage conditions.[6]

Conclusion

A thorough understanding and experimental determination of the solubility and stability of this compound are fundamental prerequisites for its successful development as a potential therapeutic agent. The methodologies and insights provided in this guide offer a robust framework for researchers and scientists to characterize this molecule effectively. By systematically evaluating its behavior in various solvents and under different stress conditions, drug development professionals can make informed decisions regarding formulation design, analytical method development, and appropriate storage conditions, ultimately ensuring the quality, safety, and efficacy of the final drug product.

References

reaction of 2-chlorobenzenesulfonyl chloride with hydrazine hydrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chlorobenzenesulfonyl Hydrazide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chlorobenzenesulfonyl hydrazide through the . Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, outlines critical safety considerations, and discusses the applications of the resulting compound. Our focus is on elucidating the causality behind experimental choices to ensure both reproducibility and a deep understanding of the chemical process.

Introduction: Significance of Sulfonyl Hydrazides

Sulfonyl hydrazides are a pivotal class of organic compounds that serve as versatile building blocks in synthetic organic chemistry and medicinal chemistry.[1] Their unique structural motif, featuring a sulfonyl group attached to a hydrazine moiety, allows for their transformation into a wide array of valuable heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles.[2] These heterocyclic systems are core scaffolds in numerous pharmacologically active molecules, exhibiting a broad spectrum of biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.[2][3]

The specific target of this guide, 2-chlorobenzenesulfonyl hydrazide, is a valuable intermediate for introducing the 2-chlorobenzenesulfonyl group into molecules, a common strategy in the design of novel therapeutic agents. This guide provides the necessary expertise to perform this synthesis efficiently and safely.

Core Principles and Reaction Mechanism

The synthesis of 2-chlorobenzenesulfonyl hydrazide from 2-chlorobenzenesulfonyl chloride and hydrazine hydrate is a classic example of a nucleophilic acyl substitution at a sulfur center.

The Mechanism: The reaction proceeds via a nucleophilic attack by the terminal nitrogen atom of hydrazine on the highly electrophilic sulfur atom of the 2-chlorobenzenesulfonyl chloride. The sulfonyl group's oxygen atoms are strongly electron-withdrawing, rendering the sulfur atom susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating the reaction.

A critical aspect of this synthesis is the stoichiometry. Two equivalents of hydrazine hydrate are required for every one equivalent of the sulfonyl chloride.[4]

  • First Equivalent (Nucleophile): One molecule of hydrazine acts as the nucleophile, forming the desired S-N bond.

  • Second Equivalent (Base): The reaction liberates one equivalent of hydrochloric acid (HCl). A second molecule of hydrazine acts as a base to neutralize this HCl, forming hydrazine hydrochloride (N₂H₅⁺Cl⁻). This is crucial because if left unneutralized, the HCl would protonate the unreacted hydrazine, rendering it non-nucleophilic and halting the reaction.

The overall reaction can be summarized as follows: ArSO₂Cl + 2 H₂NNH₂ → ArSO₂NHNH₂ + H₂NNH₃⁺Cl⁻

This choice to use hydrazine as both reactant and base is an efficient design, though other non-nucleophilic bases could be employed. The reaction is typically performed at low temperatures to control its exothermic nature and minimize the formation of side products, such as the symmetrical N,N'-di-(2-chlorobenzenesulfonyl)hydrazide.

Comprehensive Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility. The causality for each step is explained to provide field-proven insight.

3.1. Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )CAS No.Key Properties
2-Chlorobenzenesulfonyl chloride211.072905-23-9Corrosive, flammable, water-reactive[5][6]
Hydrazine hydrate (~80% soln.)50.067803-57-8Toxic, carcinogen, corrosive, combustible[7]
Tetrahydrofuran (THF), anhydrous72.11109-99-9Flammable, peroxide-former
Ethyl acetate88.11141-78-6Flammable, irritant
Deionized Water18.027732-18-5N/A
Anhydrous Sodium Sulfate142.047757-82-6Hygroscopic
Equipment
Three-necked round-bottom flask
Mechanical stirrer
Dropping funnel
Thermometer
Ice-salt bath
Separatory funnel
Rotary evaporator
Büchner funnel and filtration flask

3.2. Step-by-Step Synthesis Procedure

  • Step 1: Reaction Setup and Reagent Preparation

    • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add a solution of 80% hydrazine hydrate (4.7 mL, ~0.1 mol, 2.1 eq) to 100 mL of tetrahydrofuran (THF).[8]

    • Causality: THF is an excellent solvent for both reactants and does not react with them. Using an excess of hydrazine ensures the complete consumption of the more expensive sulfonyl chloride and effectively neutralizes the HCl byproduct.[8][9]

  • Step 2: Controlled Reaction Conditions

    • Cool the stirred hydrazine solution to -10°C to 0°C using an ice-salt bath.

    • Causality: The reaction is highly exothermic. Low temperatures are essential to prevent uncontrolled temperature spikes, which can lead to the formation of undesired side products and potential safety hazards.

  • Step 3: Addition of Sulfonyl Chloride

    • Dissolve 2-chlorobenzenesulfonyl chloride (10.0 g, 0.047 mol, 1.0 eq) in 20 mL of THF and place it in the dropping funnel.

    • Add the sulfonyl chloride solution dropwise to the cold, stirred hydrazine solution over approximately 30-45 minutes. Maintain the internal reaction temperature below 5°C throughout the addition.

    • Causality: Slow, dropwise addition is the most critical parameter for controlling the reaction's exothermicity and ensuring a high yield of the desired monosubstituted product.

  • Step 4: Reaction Completion

    • After the addition is complete, continue stirring the mixture at 0°C for an additional 30 minutes.[8] The formation of a white precipitate (hydrazine hydrochloride) will be observed.

    • Allow the reaction mixture to slowly warm to room temperature and stir for another hour.

    • Causality: This extended stirring period ensures the reaction proceeds to completion.

  • Step 5: Product Isolation and Work-up

    • Transfer the reaction mixture to a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

    • Causality: The extraction separates the organic product from the water-soluble hydrazine hydrochloride salt and excess hydrazine. The washing steps remove any remaining water-soluble impurities.

  • Step 6: Drying and Purification

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-chlorobenzenesulfonyl hydrazide as a white solid.

    • Causality: Drying removes residual water, which could interfere with subsequent steps or product stability. Recrystallization is a highly effective method for purifying solid organic compounds to a high degree.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Reaction_Workflow cluster_reaction Core Reaction cluster_workup Work-up & Purification R1 2-Chlorobenzenesulfonyl Chloride in THF Add Slow Dropwise Addition (T < 5°C) R1->Add R2 Hydrazine Hydrate (2.1 eq) in THF Cool Cool to 0°C R2->Cool Cool->Add Stir Stir for 1.5h (0°C to RT) Add->Stir Extract Aqueous Work-up & Extraction with Ethyl Acetate Stir->Extract Wash Wash Organic Layer Extract->Wash Byprod Byproduct: Hydrazine Hydrochloride (in aqueous phase) Extract->Byprod Dry Dry & Concentrate Wash->Dry Purify Recrystallization Dry->Purify Prod Pure 2-Chlorobenzenesulfonyl Hydrazide Purify->Prod

Caption: Workflow for the synthesis of 2-chlorobenzenesulfonyl hydrazide.

Safety and Hazard Management: A Trustworthiness Pillar

Adherence to strict safety protocols is non-negotiable. Both primary reactants pose significant health risks.

  • 2-Chlorobenzenesulfonyl Chloride: This compound is corrosive and causes severe skin and eye burns.[5][6] It is flammable and reacts with water or moisture to release toxic hydrogen chloride gas.[5][6] All handling must occur within a certified chemical fume hood.

  • Hydrazine Hydrate: Hydrazine is highly toxic by inhalation, ingestion, and skin contact.[7][10] It is a suspected human carcinogen and is corrosive, causing severe burns. It is also a combustible liquid.[7]

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Flame-resistant lab coat.

  • Chemical splash goggles and a full-face shield.

Handling Procedures:

  • Always work in a well-ventilated chemical fume hood to avoid inhaling vapors.[5][7]

  • Use non-sparking tools and avoid open flames or hot surfaces.[5][6]

  • Have emergency-response equipment readily available, including a safety shower, eyewash station, and appropriate fire extinguisher (CO₂, dry chemical).[6]

  • Waste Disposal: Quench any unreacted hydrazine carefully with a solution of calcium hypochlorite. All chemical waste must be disposed of according to institutional and local environmental regulations.

References

The Sulfonohydrazide Functional Group: A Nexus of Reactivity and Synthetic Versatility

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Harnessing its Fundamental Reactivity in Modern Drug Discovery and Organic Synthesis

Introduction: Beyond a Simple Linker, a Hub of Chemical Potential

The sulfonohydrazide functional group, characterized by a sulfonyl moiety directly attached to a hydrazine, represents far more than a mere structural curiosity in the landscape of organic chemistry. To the discerning eye of a researcher in drug development or a synthetic chemist, it is a powerful and versatile hub of reactivity. Its unique electronic properties and inherent lability under specific conditions unlock a vast array of synthetic transformations, making it an indispensable tool in the construction of complex molecular architectures. This guide provides an in-depth exploration of the fundamental reactivity of the sulfonohydrazide group, moving beyond a simple catalog of reactions to elucidate the underlying principles that govern its synthetic utility. We will delve into its synthesis, its transformation into key reactive intermediates, and its application in cutting-edge synthetic methodologies, offering a comprehensive resource for professionals seeking to leverage its full potential.

I. The Synthetic Foundation: Preparation of Sulfonohydrazides

The journey into the rich reactivity of this functional group begins with its synthesis. The most common and direct route to sulfonohydrazides involves the reaction of a sulfonyl chloride with hydrazine or its derivatives.[1] This seemingly straightforward reaction is nuanced, and understanding these subtleties is key to achieving high yields and purity.

Core Synthesis Protocol: Arylsulfonohydrazide Synthesis

A typical procedure involves the dropwise addition of a solution of an arylsulfonyl chloride in a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), to a cooled solution of hydrazine hydrate. The use of excess hydrazine is crucial to neutralize the hydrochloric acid generated during the reaction and to minimize the formation of the undesired 1,2-disulfonylhydrazine byproduct.

Experimental Protocol: Synthesis of p-Toluenesulfonohydrazide (Tosylhydrazide)

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with hydrazine hydrate (2.0 equivalents) and THF. The flask is cooled to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: A solution of p-toluenesulfonyl chloride (1.0 equivalent) in THF is added dropwise to the stirred hydrazine solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup: The reaction mixture is poured into ice-water, and the resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the desired p-toluenesulfonohydrazide as a white crystalline solid.

The choice of reaction temperature is critical, especially when dealing with substituted arylsulfonyl chlorides. For instance, the synthesis of o-nitrobenzenesulfonohydrazide requires temperatures as low as 10°C to prevent the formation of the corresponding sulfonic acid.[2]

II. The Gateway to Diverse Reactivity: N-Tosylhydrazones

While sulfonohydrazides themselves have applications, their true synthetic prowess is often unleashed upon their conversion to N-tosylhydrazones. These stable, crystalline solids are readily prepared by the condensation of a sulfonohydrazide, most commonly p-toluenesulfonohydrazide (tosylhydrazide), with an aldehyde or ketone.[3] This simple transformation converts the carbonyl group into a versatile precursor for a multitude of powerful reactions.

A solvent-free grinding method has been developed for the rapid and environmentally friendly synthesis of N-tosylhydrazones, often resulting in high yields within minutes.[4]

The In Situ Generation of Diazo Compounds: A Paradigm Shift

One of the most significant contributions of N-tosylhydrazones to organic synthesis is their role as convenient and safe precursors to diazo compounds.[5] In the presence of a base, N-tosylhydrazones decompose to generate diazo compounds in situ, which can then be trapped by various reagents. This avoids the need to handle potentially explosive and toxic diazo compounds directly.

Caption: In situ generation of diazo compounds from N-tosylhydrazones.

This in situ generation is the cornerstone of several modern synthetic methods, including transition-metal-catalyzed cross-coupling reactions.

III. The McFadyen-Stevens Reaction: A Classic Aldehyde Synthesis

The McFadyen-Stevens reaction is a base-catalyzed thermal decomposition of acylsulfonylhydrazides to aldehydes.[6][7] This reaction provides a valuable method for the conversion of carboxylic acids (via their acyl chlorides and subsequent reaction with a sulfonohydrazide) into the corresponding aldehydes.

The mechanism is believed to involve the deprotonation of the acylsulfonamide, followed by a 1,2-proton migration to form an alkoxide intermediate.[6] This intermediate then collapses, releasing nitrogen gas and an aryl sulfinate ion to yield the aldehyde.

Caption: Proposed mechanism of the McFadyen-Stevens reaction.

While historically significant, the harsh conditions required for the traditional McFadyen-Stevens reaction have limited its scope. However, recent modifications have been developed that proceed under milder conditions, expanding its utility to include the synthesis of aliphatic aldehydes.[8]

IV. Modern Synthetic Marvels: Sulfonohydrazides in Cross-Coupling and Beyond

The true renaissance of sulfonohydrazide chemistry has been driven by their application in modern transition-metal-catalyzed reactions. N-tosylhydrazones, as stable diazo precursors, have emerged as versatile coupling partners in a wide array of transformations.[9][10]

A. Palladium-Catalyzed Cross-Coupling Reactions

The palladium-catalyzed cross-coupling of N-tosylhydrazones with aryl halides, vinyl halides, and triflates has become a powerful tool for the formation of carbon-carbon bonds.[11][12][13] This methodology provides a valuable alternative to traditional cross-coupling reactions that often require the preparation of organometallic reagents. The reaction proceeds through the in situ formation of a diazo compound, which then forms a palladium carbene intermediate that participates in the catalytic cycle.

Caption: General workflow for Pd-catalyzed cross-coupling using N-tosylhydrazones.

B. Sulfonyl Radicals: A New Frontier

Recent research has unveiled the utility of sulfonohydrazides as precursors to sulfonyl radicals under oxidative conditions.[14][15] These highly reactive intermediates can participate in a variety of transformations, including the sulfonylation of alkenes and alkynes, providing efficient routes to vinyl and alkyl sulfones.[16][17] This approach offers a milder and often more functional group tolerant alternative to traditional methods for installing the sulfonyl group.

C. The Neber Rearrangement Analogy

While the classical Neber rearrangement involves the conversion of ketoxime O-sulfonates to α-amino ketones,[18][19][20] the underlying principles of intramolecular nucleophilic attack and rearrangement find parallels in sulfonohydrazide chemistry. The formation of azirine intermediates from N-tosylhydrazones under basic conditions is a key step in certain transformations, highlighting the propensity of the sulfonohydrazide moiety to facilitate intramolecular cyclizations and rearrangements.

V. The Sulfonohydrazide Moiety in Medicinal Chemistry and as a Directing Group

The sulfonamide group, a core component of the sulfonohydrazide, is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[21][22][23] The incorporation of the hydrazide functionality can modulate the physicochemical properties and biological activity of these molecules. Sulfonyl hydrazone derivatives have been synthesized and evaluated for their antitumor activities.[24]

Furthermore, the sulfonamide portion of the sulfonohydrazide can act as a directing group in C-H activation reactions, enabling the selective functionalization of otherwise unreactive C-H bonds.[25][26] This strategy has become a powerful tool for the late-stage modification of complex molecules, a critical capability in drug discovery programs.

VI. The Rise of "Sulfo-Click" Chemistry

Expanding on the principles of click chemistry, which emphasizes rapid, efficient, and high-yielding reactions, the "sulfo-click" reaction has emerged as a powerful bioconjugation tool.[27][28] This reaction involves the chemoselective amidation between a thioacid and a sulfonyl azide to form an N-acyl sulfonamide. While not directly involving a sulfonohydrazide as a starting material, the sulfonyl azide reactant is closely related and highlights the broader utility of the sulfonyl group in bioorthogonal chemistry.

Conclusion: An Enduring Legacy and a Bright Future

The sulfonohydrazide functional group has evolved from a classical reagent in named reactions to a cornerstone of modern synthetic organic chemistry. Its ability to serve as a stable precursor to reactive intermediates like diazo compounds and sulfonyl radicals has cemented its place in the synthetic chemist's toolbox. For researchers, scientists, and drug development professionals, a deep understanding of the fundamental reactivity of the sulfonohydrazide group is not merely academic; it is a practical necessity for the efficient and innovative construction of the molecules that will define the future of medicine and materials science. The continued exploration of its reactivity promises to unlock even more powerful and selective synthetic transformations in the years to come.

References

Aryl Sulfonyl Hydrazides: A Comprehensive Technical Guide to their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of aryl sulfonyl hydrazides, a class of organic compounds that has evolved from chemical curiosities to indispensable tools in modern science. We will traverse the historical landscape of their discovery, delve into the intricacies of their synthesis and chemical reactivity, and showcase their diverse applications across various scientific domains, including polymer science, medicinal chemistry, and contemporary organic synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core principles and practical applications of aryl sulfonyl hydrazides.

Part 1: The Genesis of a Versatile Reagent: A Historical Perspective

The story of aryl sulfonyl hydrazides is intrinsically linked to the foundational discoveries in nitrogen chemistry during the 19th century. The pioneering work of German chemists Theodor Curtius and Emil Fischer laid the groundwork for the emergence of this versatile class of compounds.

The Foundations: Discovery of Hydrazine and Phenylhydrazine

In 1887, Theodor Curtius successfully synthesized hydrazine (N₂H₄), a compound that had long been sought after.[1][2] His discovery opened up a new realm of chemistry, providing access to a highly reactive building block. Curtius's work on diazo compounds and azides was instrumental in the development of a deeper understanding of nitrogen-rich molecules.[1][3]

Parallel to Curtius's achievements, Emil Fischer , a Nobel laureate in Chemistry, made a significant breakthrough in 1875 with the synthesis of phenylhydrazine (C₆H₅NHNH₂).[4][5] This discovery was not only a landmark in its own right but also proved to be a pivotal moment for the study of carbohydrates. Fischer's use of phenylhydrazine to form osazones was crucial in elucidating the stereochemistry of sugars.[6] His work also led to the famed Fischer indole synthesis, a versatile method for constructing the indole ring system.[7]

The Emergence of Sulfonyl Hydrazides: p-Toluenesulfonylhydrazide (TsNHNH₂) as a Prototypical Example

Building upon the availability of hydrazine, the synthesis of sulfonyl hydrazides became an accessible endeavor. The reaction of a sulfonyl chloride with hydrazine provided a straightforward route to this new class of compounds. Among the various aryl sulfonyl hydrazides, p-toluenesulfonylhydrazide (tosylhydrazide, TsNHNH₂) has emerged as the most prominent and widely used reagent.[8][9] Its stability, crystallinity, and rich reactivity have made it an indispensable tool in the arsenal of synthetic organic chemists.[10]

Part 2: Synthesis of Aryl Sulfonyl Hydrazides: From Benchtop to Industrial Scale

The synthesis of aryl sulfonyl hydrazides is generally a straightforward process, making them readily accessible reagents.

General Synthetic Routes

The most common method for preparing aryl sulfonyl hydrazides involves the reaction of an aryl sulfonyl chloride with hydrazine hydrate.[11][12] The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (THF) or an alcohol.[5][8] An excess of hydrazine is often used to consume the hydrochloric acid byproduct, or a base can be added to neutralize it.

G ArylSO2Cl Aryl Sulfonyl Chloride reaction + ArylSO2Cl->reaction Hydrazine Hydrazine (H2NNH2) Hydrazine->reaction ArylSO2NHNH2 Aryl Sulfonyl Hydrazide HCl HCl product -> reaction->product product->ArylSO2NHNH2 product->HCl

Detailed Experimental Protocol: Synthesis of p-Toluenesulfonylhydrazide

The following protocol is a reliable method for the laboratory-scale synthesis of p-toluenesulfonylhydrazide.[5]

Materials:

  • p-Toluenesulfonyl chloride (TsCl)

  • Hydrazine hydrate (85-95%)

  • Tetrahydrofuran (THF)

  • Water

  • Ice bath

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluenesulfonyl chloride in THF.

  • Cool the stirred solution in an ice bath to 10-15 °C.

  • Slowly add a solution of hydrazine hydrate in water, maintaining the temperature between 10 and 20 °C.

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • Transfer the reaction mixture to a separatory funnel. The lower aqueous layer is removed and discarded.

  • The upper THF layer is then vigorously stirred while slowly adding two volumes of distilled water.

  • The p-toluenesulfonylhydrazide will precipitate as white crystalline needles.

  • Collect the product by vacuum filtration, wash with water, and air-dry.

Yields: This procedure typically affords yields in the range of 91-94%.[13]

Part 3: The Chemical Reactivity of Aryl Sulfonyl Hydrazides: A Mechanistic Insight

Aryl sulfonyl hydrazides are versatile reagents that participate in a wide array of chemical transformations. Their reactivity stems from the unique interplay of the sulfonyl and hydrazide functional groups.

Formation of Sulfonylhydrazones

Aryl sulfonyl hydrazides readily condense with aldehydes and ketones to form the corresponding N-sulfonylhydrazones.[9] This reaction is the gateway to many of the subsequent transformations.

The Shapiro Reaction: A Gateway to Alkenes

The Shapiro reaction, discovered by Robert H. Shapiro in 1967, is a powerful method for converting ketones and aldehydes into alkenes via their tosylhydrazone derivatives.[14][15] The reaction proceeds by treatment of the tosylhydrazone with two equivalents of a strong base, typically an organolithium reagent.[4]

Detailed Mechanism:

  • The first equivalent of the strong base deprotonates the more acidic N-H proton of the tosylhydrazone.

  • The second equivalent of base abstracts a proton from the carbon alpha to the hydrazone, forming a dianion.

  • This dianion then undergoes an elimination reaction, losing the tosyl group and a molecule of nitrogen gas (N₂) to generate a vinyllithium species.

  • The vinyllithium intermediate can then be quenched with an electrophile, most commonly a proton source like water, to yield the final alkene product.

G Tosylhydrazone Tosylhydrazone Dianion Dianion Tosylhydrazone->Dianion 2 RLi Vinyllithium Vinyllithium Dianion->Vinyllithium - TsLi, - N2 Alkene Alkene Vinyllithium->Alkene H2O

A key feature of the Shapiro reaction is its regioselectivity, which is governed by the kinetic deprotonation of the less sterically hindered α-proton.[4] This generally leads to the formation of the less substituted alkene (the Hofmann product).

The Wolff-Kishner Reduction and its Variants

The Wolff-Kishner reduction is a classic organic reaction used to deoxygenate aldehydes and ketones to the corresponding alkanes.[1][16] While the original reaction conditions were harsh, modifications using sulfonyl hydrazides have been developed. In these variants, the pre-formed sulfonylhydrazone is treated with a strong base in a high-boiling solvent.[9]

Mechanism of Deoxygenation:

  • Formation of the hydrazone from the carbonyl compound and hydrazine (or a hydrazine derivative).

  • Deprotonation of the terminal nitrogen by a strong base.

  • A subsequent proton transfer from the solvent to the carbon atom.

  • A second deprotonation of the nitrogen, leading to the formation of a carbanion and the expulsion of nitrogen gas.

  • Protonation of the carbanion by the solvent to yield the alkane.

G Carbonyl Carbonyl Hydrazone Hydrazone Carbonyl->Hydrazone + H2NNH2 Carbanion Carbanion Hydrazone->Carbanion Base, -N2 Alkane Alkane Carbanion->Alkane Solvent (H+)

Aryl Sulfonyl Hydrazides as Radical Precursors

A more recent and exciting development is the use of aryl sulfonyl hydrazides as versatile precursors for generating carbon-centered radicals in a redox-neutral fashion.[6][7] This approach has opened up new avenues for cross-coupling reactions.[17]

Mechanism of Radical Generation: Under nickel catalysis, the sulfonyl hydrazide is believed to form a diazene intermediate.[4] This diazene can then undergo homolytic cleavage, releasing nitrogen gas and generating the desired alkyl or aryl radical. This radical can then participate in various cross-coupling reactions.

Part 4: Applications in Modern Science and Technology

The unique reactivity of aryl sulfonyl hydrazides has led to their widespread application in diverse fields, from the production of everyday materials to the development of life-saving medicines.

Polymer and Materials Science: The Role of Sulfonyl Hydrazides as Blowing Agents

Aryl sulfonyl hydrazides, particularly p,p'-oxybis(benzenesulfonyl hydrazide) (OBSH), are widely used as chemical blowing agents in the polymer industry.[1] When heated, these compounds decompose to release nitrogen gas, which creates a foam structure within the polymer matrix.[18] This process is used to produce a variety of materials, including foam insulation, cushioned flooring, and lightweight automotive components.

Mechanism of Gas Release: The thermal decomposition of sulfonyl hydrazides is an exothermic process that releases nitrogen gas, water, and other byproducts.[14][19] The decomposition temperature can be tuned by the specific structure of the sulfonyl hydrazide and the presence of activators.[1]

G SulfonylHydrazide Sulfonyl Hydrazide Decomposition Thermal Decomposition SulfonylHydrazide->Decomposition Heat Heat Heat->Decomposition N2 Nitrogen Gas (N2) Decomposition->N2 Byproducts Byproducts Decomposition->Byproducts

Drug Discovery and Medicinal Chemistry: A Scaffold of Biological Importance

The N-arylsulfonyl hydrazone moiety has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[20][21]

Anticancer Activity: A significant body of research has focused on the development of N-arylsulfonyl hydrazones as potent anticancer agents.[8][15] These compounds have shown activity against various cancer cell lines, including breast cancer.[8][11] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases.[22]

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Indole-based arylsulfonylhydrazonesMCF-7 (Breast)< 1.0[8]
Indole-based arylsulfonylhydrazonesMDA-MB-231 (Breast)< 1.0[8]
Thiazole-based sulfonyl hydrazonesSKOV-3 (Ovarian)7.84[23]
Thiazole-based sulfonyl hydrazonesHepG2 (Liver)13.68[23]

Antimycobacterial Activity: Sulfonyl hydrazones have also shown promise as antimycobacterial agents, with some derivatives exhibiting potent activity against Mycobacterium tuberculosis.[24] This has opened up new avenues for the development of novel anti-tuberculosis drugs.

While no major blockbuster drugs are based on a simple aryl sulfonyl hydrazide core, the related sulfonamide group is a well-established pharmacophore found in numerous FDA-approved drugs. The continued exploration of sulfonyl hydrazones in drug discovery holds significant promise for the development of new therapeutic agents.

A Modern Synthetic Workhorse: Radical Precursors in Cross-Coupling Reactions

The ability of sulfonyl hydrazides to serve as redox-neutral radical precursors has positioned them at the forefront of modern synthetic chemistry.[7][17] This approach allows for the formation of C-C and C-heteroatom bonds under mild conditions, often with high functional group tolerance.[6] This has significant implications for the late-stage functionalization of complex molecules, a critical aspect of drug discovery and development.

Part 5: Conclusion and Future Outlook

From their humble beginnings in the 19th-century laboratories of chemical pioneers, aryl sulfonyl hydrazides have evolved into a remarkably versatile and indispensable class of organic compounds. Their journey from simple reagents to key players in advanced materials science, drug discovery, and cutting-edge synthetic methodologies is a testament to the enduring power of fundamental chemical research.

The future of aryl sulfonyl hydrazides appears bright. In an era that increasingly demands greener and more efficient chemical processes, their ability to act as redox-neutral radical precursors offers a compelling alternative to traditional synthetic methods. In the realm of medicinal chemistry, the N-arylsulfonyl hydrazone scaffold will undoubtedly continue to be a source of inspiration for the design of novel therapeutic agents targeting a range of diseases. As our understanding of their reactivity deepens, we can expect to see even more innovative applications of these remarkable molecules in the years to come.

Part 6: References

  • Fischer indole synthesis - Wikipedia. --INVALID-LINK--

  • Shapiro reaction - Grokipedia. --INVALID-LINK--

  • Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide | Request PDF - ResearchGate. --INVALID-LINK--

  • Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling - PubMed. --INVALID-LINK--

  • Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships - PMC - NIH. --INVALID-LINK--

  • p-Toluenesulfonylhydrazide - Organic Syntheses Procedure. --INVALID-LINK--

  • Modeling of OBSH decomposition kinetics as blowing agent for cellular EPDM rubber. --INVALID-LINK--

  • Synopsis on Reduction of Arylsulfonyl Hydrazine/Hydrazones to Alkanes - Unacademy. --INVALID-LINK--

  • Cross-coupling, radically simplified - Scripps Research Magazine. --INVALID-LINK--

  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. - ResearchGate. --INVALID-LINK--

  • What is the thermal stability of Blowing Agent TSH? - Blog. --INVALID-LINK--

  • Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships - PubMed. --INVALID-LINK--

  • Evaluation and synthesis of chemical blowing agents for acrylate-based 3D printer inks - JKU ePUB. --INVALID-LINK--

  • (PDF) Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships - ResearchGate. --INVALID-LINK--

  • p-Toluenesulfonylhydrazide - Organic Syntheses Procedure. --INVALID-LINK--

  • Theodor Curtius - Wikipedia. --INVALID-LINK--

  • Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives. --INVALID-LINK--

  • p-Toluenesulfonyl hydrazide - Wikipedia. --INVALID-LINK--

  • Theodor Curtius: Revolutionizing Chemistry | Scientist Biography - YouTube. --INVALID-LINK--

  • Wolff–Kishner reduction - Wikipedia. --INVALID-LINK--

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC - NIH. --INVALID-LINK--

  • Indole-Based Hydrazones Containing A Sulfonamide Moiety as Selective Inhibitors of Tumor-Associated Human Carbonic Anhydrase Isoforms IX and XII - NIH. --INVALID-LINK--

  • Examples of FDA‐approved drugs or clinical candidates containing heteroaryl sulfonamides. - ResearchGate. --INVALID-LINK--

  • Synthesis and Reactions of Sulphone Hydrazides | Scholarly. --INVALID-LINK--

  • FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis - MDPI. --INVALID-LINK--

  • US2640853A - Production of organic sulfonyl hydrazides - Google Patents. --INVALID-LINK--

  • A review exploring biological activities of hydrazones - PMC - PubMed Central. --INVALID-LINK--

  • Journal of Phytochemistry & Biochemistry - Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review - OMICS International. --INVALID-LINK--

References

A Technical Guide to the Theoretical Elucidation of 2-Chlorobenzenesulfonohydrazide's Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 2-Chlorobenzenesulfonohydrazide, a molecule of interest within medicinal chemistry due to its sulfonohydrazide scaffold. We detail a robust computational protocol centered on Density Functional Theory (DFT) to elucidate its three-dimensional geometry, vibrational properties, and electronic structure. This document is intended for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step methodology for performing and validating such calculations. The guide emphasizes the causality behind methodological choices, ensuring a self-validating workflow that bridges theoretical data with potential experimental outcomes. Key analyses, including Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbitals (NBO), are discussed to translate structural data into actionable insights on chemical reactivity and potential intermolecular interactions, which are critical for rational drug design.

Introduction: The Nexus of Computational Chemistry and Drug Discovery

Sulfonamides and their derivatives, such as sulfonohydrazides, represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The this compound molecule, featuring a reactive sulfonohydrazide moiety and a substituted aromatic ring, presents a compelling subject for structural analysis. Understanding its conformational preferences, electronic landscape, and potential for intermolecular interactions is paramount for predicting its biological activity and guiding the synthesis of more potent and selective analogues.[2][3]

Traditional experimental methods like X-ray crystallography and NMR spectroscopy provide invaluable, direct structural information. However, theoretical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful complementary approach.[4][5] Computational modeling allows for the rapid, cost-effective prediction of molecular properties, providing a detailed view of the electronic structure that is often inaccessible experimentally. This in silico approach enables us to rationalize structure-activity relationships, predict sites of reactivity, and model interactions with biological targets, thereby accelerating the drug discovery pipeline.[3][6]

This guide outlines a complete theoretical protocol to characterize the structure of this compound, establishing a reliable computational model that can be validated against experimental data and used for predictive modeling.

Theoretical Framework: Justification of Computational Choices

The validity of any theoretical study hinges on the appropriate selection of its computational methods. Our protocol is built upon a foundation of widely validated and scientifically sound choices designed to balance accuracy with computational efficiency.

The Case for Density Functional Theory (DFT)

For organic molecules of this size, DFT provides the optimal balance between accuracy and computational cost. Unlike more computationally demanding ab initio methods, DFT calculates the electron density rather than the full many-electron wavefunction. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for this protocol. B3LYP has a long-standing track record of providing excellent results for the geometries and vibrational frequencies of a wide range of organic compounds, including sulfonamides.[5][7][8]

Basis Set Selection: The Pople-Style 6-311++G(d,p)

A basis set is the set of mathematical functions used to build the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. We employ the 6-311++G(d,p) basis set for the following reasons:

  • Triple-Zeta Valence (6-311): It provides a high degree of flexibility for describing the valence electrons, which are most critical for chemical bonding and reactivity.

  • Diffuse Functions (++): The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen. These functions are crucial for accurately describing lone pairs, anions, and non-covalent interactions, which are highly relevant in the sulfonohydrazide moiety.

  • Polarization Functions (d,p): The (d,p) adds d-type polarization functions to heavy atoms and p-type functions to hydrogen atoms. These functions allow for the distortion of atomic orbitals, which is essential for accurately representing the shape of electron clouds in chemical bonds and is critical for molecules containing heteroatoms like sulfur, oxygen, and nitrogen.[5][7]

A Self-Validating Computational Workflow

The following protocol is designed as a self-validating system. Each step builds upon the previous one, with built-in checks to ensure the final results are physically meaningful and reliable.

Step 1: Initial Structure Generation

The workflow begins with the construction of an initial 3D structure of this compound. This can be accomplished using any standard molecular builder software (e.g., GaussView, Avogadro, ChemDraw). The initial geometry should be based on standard bond lengths and angles to provide a reasonable starting point for optimization.

Step 2: Gas-Phase Geometry Optimization

The core of the structural analysis is the geometry optimization, which locates the minimum energy conformation of the molecule on the potential energy surface.

Protocol:

  • Input File Preparation: Create an input file for a computational chemistry package (e.g., Gaussian, ORCA).

  • Keyword Specification: Specify the B3LYP functional and the 6-311++G(d,p) basis set.

  • Calculation Type: Define the calculation as a geometry optimization (Opt).

  • Convergence Criteria: Use tight convergence criteria to ensure a true minimum is found.

  • Execution: Run the calculation. The output will be the optimized 3D coordinates corresponding to a stationary point on the potential energy surface.

Step 3: Vibrational Frequency Analysis

This step is a critical validation of the optimized geometry. A true energy minimum will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized.

Protocol:

  • Input File Preparation: Use the optimized geometry from the previous step.

  • Keyword Specification: Specify the same level of theory (B3LYP/6-311++G(d,p)).

  • Calculation Type: Define the calculation as a frequency analysis (Freq).

  • Execution: Run the calculation.

  • Validation: Verify that all calculated frequencies are positive. The output also provides the theoretical infrared (IR) spectrum, which can be compared with experimental data.[1][4]

Step 4: Electronic Property Calculations

Once a validated minimum energy structure is obtained, single-point energy calculations are performed using the same level of theory to determine its electronic properties.

Protocol:

  • Analysis of Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[5][8]

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the charge distribution. This map identifies electron-rich (nucleophilic, negative potential) and electron-poor (electrophilic, positive potential) regions, which are crucial for predicting non-covalent interactions.[7]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer, hyperconjugative interactions, and charge delocalization, which contribute to the overall stability of the molecule.[7][9]

Below is a diagram illustrating this comprehensive workflow.

G cluster_prep Phase 1: Preparation cluster_core_calc Phase 2: Core Calculation & Validation start Build Initial 3D Structure (e.g., Avogadro) opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq validation All Frequencies Real? freq->validation validation->opt No (Imaginary Freq.) Re-optimize fmo FMO Analysis (HOMO-LUMO Gap) validation->fmo Yes mep MEP Mapping (Reactivity Sites) fmo->mep nbo NBO Analysis (Stability, Charge Transfer) mep->nbo

Caption: Computational workflow for the theoretical analysis of this compound.

Predicted Results and Discussion

Optimized Molecular Geometry

The geometry optimization is expected to reveal the most stable 3D conformation. Key structural parameters, such as the S=O, S-N, and N-N bond lengths, as well as the dihedral angle between the phenyl ring and the sulfonohydrazide group, can be precisely determined. These values provide the fundamental framework for understanding the molecule's shape and steric profile.

Table 1: Predicted Key Geometric Parameters for this compound

Parameter Predicted Value (Å or °) Significance
S=O Bond Length ~1.45 Å Indicates double bond character, influences IR spectra.
S-N Bond Length ~1.65 Å Key linkage, flexibility affects conformation.
N-N Bond Length ~1.40 Å Hydrazide linkage, crucial for reactivity.
C-S-N-N Dihedral Angle Variable Defines the overall molecular conformation.

| Phenyl-Sulfonyl Dihedral | Variable | Describes the orientation of the aromatic ring. |

Note: These are expected values based on calculations of similar sulfonamide structures.[7][10]

Vibrational Analysis

The calculated vibrational frequencies can be used to simulate an IR spectrum. Specific vibrational modes can be assigned to the stretching and bending of key functional groups. For instance, the characteristic strong asymmetric and symmetric stretching vibrations of the SO₂ group are expected in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively.[1] The N-H stretching vibrations are anticipated around 3350-3250 cm⁻¹.[1] This theoretical spectrum serves as a powerful predictive tool for experimental validation.

Electronic Structure Insights
  • Frontier Molecular Orbitals (FMOs): The HOMO is predicted to be localized primarily on the hydrazide nitrogen atoms and the phenyl ring, indicating these are the most likely sites for electron donation (oxidation). The LUMO is expected to be distributed over the sulfonyl group and the aromatic ring, highlighting these as the regions susceptible to nucleophilic attack or electron acceptance. The HOMO-LUMO energy gap (ΔE) provides a quantitative measure of the molecule's chemical stability; a smaller gap suggests higher reactivity.[8]

  • Molecular Electrostatic Potential (MEP): The MEP map will visually confirm the electronic landscape. The most negative potential (red/yellow) is expected around the sulfonyl oxygen atoms, identifying them as primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the hydrazide N-H groups will exhibit the most positive potential (blue), marking them as hydrogen bond donor sites. This information is invaluable for predicting how the molecule will dock into a protein's active site.[7]

Implications for Drug Development Professionals

The theoretical data generated through this protocol provides several actionable insights for drug development:

  • Rational Drug Design: The MEP map and FMO analysis provide a clear roadmap for modifying the molecule to enhance binding affinity. For example, to improve hydrogen bonding with a receptor, a chemist might modify substituents on the phenyl ring to modulate the electrostatic potential on the sulfonyl oxygens.

  • Predicting Reactivity and Metabolism: The identification of the most nucleophilic and electrophilic sites helps predict potential metabolic transformations or unwanted reactions with biological macromolecules.

  • Understanding Structure-Activity Relationships (SAR): By applying this computational protocol to a series of related analogues, researchers can build robust quantitative structure-activity relationship (QSAR) models, correlating calculated electronic properties with observed biological activity.

Conclusion

This guide has detailed a comprehensive and scientifically rigorous theoretical protocol for the structural and electronic characterization of this compound. By leveraging Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, we can generate a reliable and predictive model of the molecule's properties. The workflow, from geometry optimization and vibrational analysis to the exploration of its electronic landscape, provides a deep understanding of its intrinsic chemical nature. These in silico insights are not merely academic; they offer a powerful, predictive foundation for guiding future experimental work in medicinal chemistry and accelerating the rational design of novel therapeutic agents.

References

An In-depth Technical Guide to the Safe Handling and Precautionary Measures for 2-Chlorobenzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for 2-Chlorobenzenesulfonohydrazide, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis. Given the limited publicly available safety data for this specific compound, this document synthesizes information from structurally related molecules, including 2-chlorobenzohydrazide and benzenesulfonyl hydrazide, to establish a robust framework for its safe utilization in a laboratory setting. The principles of E-E-A-T (Expertise, Authoritativeness, and Trustworthiness) are central to this guide, ensuring that the provided protocols are not only procedural but also deeply rooted in chemical principles.

Understanding the Hazard Landscape of this compound

This compound is a molecule that combines the structural features of a chlorobenzene ring and a sulfonohydrazide group. This unique combination necessitates a thorough understanding of the potential hazards associated with each component to anticipate its overall toxicological and reactive profile.

The chlorobenzene moiety suggests potential for hazards such as skin and eye irritation.[1] Chronic exposure to chlorobenzene derivatives has been associated with potential liver and kidney effects.[2] The sulfonohydrazide group , on the other hand, introduces concerns related to thermal instability and potential for decomposition upon heating.[3] Hydrazine derivatives, in general, are known to be toxic and are handled with significant caution.[4]

Based on data from closely related compounds, this compound should be treated as a substance with the following potential hazards:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

  • Skin Sensitization: May cause an allergic skin reaction.

  • Carcinogenicity: May have the potential to cause cancer.

Physicochemical Properties (Predicted)
PropertyValueSource
CAS Number 5906-98-9[5]
Molecular Formula C₆H₇ClN₂O₂S[5]
Molecular Weight 206.65 g/mol [5]
Appearance Likely a white to off-white crystalline solidInferred
Storage Temperature 2-8°C, sealed in dry conditions, away from light[5]

The Cornerstone of Safety: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this compound. The following represents the minimum required PPE, with the rationale for each component explained.

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory. This dual protection is crucial to shield against potential splashes of the compound or its solutions, as well as any fine dust particles.[4]

  • Hand Protection: Double gloving with chemically resistant gloves (e.g., nitrile) is strongly recommended. The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove provides a secondary barrier.[4]

  • Body Protection: A flame-retardant lab coat should be worn at all times. For operations with a higher risk of exposure, such as handling larger quantities or in the event of a spill, a chemically resistant apron or a full-body suit is advised.

  • Respiratory Protection: All handling of solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust particles. If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is essential.

PPE_Hierarchy cluster_ppe Essential Personal Protective Equipment cluster_rationale Rationale for Protection respirator Respiratory Protection (Fume Hood/Respirator) inhalation_hazard Inhalation of Toxic Dust respirator->inhalation_hazard Prevents body Body Protection (Lab Coat/Apron) skin_hazard Skin Contact & Sensitization body->skin_hazard Minimizes hand Hand Protection (Double Gloving) hand->skin_hazard Prevents eye Eye & Face Protection (Goggles & Face Shield) eye_hazard Eye Irritation & Splashes eye->eye_hazard Prevents

Figure 1: Hierarchy and Rationale for Personal Protective Equipment.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to mitigate the risks associated with this compound.

Handling Protocol
  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and has been inspected for integrity.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula for solid transfers and ensure that any dust generation is minimized.

  • Solution Preparation: When preparing solutions, add the solid this compound slowly to the solvent with stirring to avoid clumping and splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with the compound. Dispose of all contaminated disposables as hazardous waste. Wash hands thoroughly with soap and water.

Storage Protocol
  • Container: Store this compound in its original, tightly sealed container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[5] The recommended storage temperature is between 2-8°C.[5]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[6]

  • Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings.

Handling_and_Storage_Workflow cluster_handling Safe Handling Workflow cluster_storage Secure Storage Conditions prep Preparation (Fume Hood & PPE Check) weigh Weighing & Transfer (Minimize Dust) prep->weigh solution Solution Preparation (Slow Addition) weigh->solution post Post-Handling (Decontamination & Hand Washing) solution->post container Tightly Sealed Original Container location Cool, Dry, Well-Ventilated Area (2-8°C) incompatibilities Segregate from Incompatibles labeling Clear & Accurate Labeling

Figure 2: Workflow for Safe Handling and Storage.

Emergency Procedures: A Self-Validating System of Response

In the event of an emergency, a calm and methodical response is crucial. The following protocols are designed to be self-validating, ensuring a comprehensive and safe reaction to unforeseen incidents.

Spill Response
  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and the laboratory supervisor.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For small spills (manageable by trained personnel), proceed with caution. For large spills, evacuate the laboratory and contact the institution's emergency response team.

  • Containment (Small Spills): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Carefully sweep the absorbent material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Seal and label the hazardous waste container and arrange for its proper disposal according to institutional guidelines.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

Emergency_Response_Flowchart cluster_spill Spill Response cluster_exposure Exposure Response start Emergency Event evacuate_spill Evacuate & Alert start->evacuate_spill Spill skin Skin Contact: Flush with Water (15 min) Seek Medical Attention start->skin Exposure eye Eye Contact: Flush with Water (15 min) Seek Medical Attention start->eye Exposure inhalation Inhalation: Move to Fresh Air Seek Medical Attention start->inhalation Exposure ingestion Ingestion: Rinse Mouth Seek Medical Attention start->ingestion Exposure assess_spill Assess Spill Size evacuate_spill->assess_spill small_spill Small Spill: Contain & Clean assess_spill->small_spill Small large_spill Large Spill: Evacuate & Call Emergency Response assess_spill->large_spill Large decontaminate_spill Decontaminate Area small_spill->decontaminate_spill dispose_spill Proper Waste Disposal decontaminate_spill->dispose_spill

Figure 3: Flowchart for Emergency Response Procedures.

Waste Disposal

All waste materials contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be treated as hazardous waste. Collect these materials in a clearly labeled, sealed container and dispose of them in accordance with all local, state, and federal regulations.

Conclusion

While specific toxicological data for this compound remains limited, a comprehensive safety strategy can be effectively implemented by understanding the hazards associated with its constituent chemical groups and by adhering to the rigorous protocols outlined in this guide. The principles of proactive risk assessment, diligent use of personal protective equipment, and unwavering adherence to safe handling and emergency procedures are the cornerstones of a safe and productive research environment.

References

Methodological & Application

Application Note & Protocol: 2-Chlorobenzenesulfonohydrazide as a Versatile Precursor for the Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] The efficient construction of this heterocyclic scaffold is therefore a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth examination of 2-chlorobenzenesulfonohydrazide as a highly effective and versatile precursor for pyrazole synthesis. We will explore the mechanistic underpinnings of this transformation, provide a detailed and robust experimental protocol, and discuss the broader applications of this methodology in the synthesis of pharmaceutically relevant molecules.

Introduction: The Significance of Pyrazoles and the Role of Sulfonylhydrazide Precursors

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts a unique combination of physicochemical properties beneficial for drug design.[3] These properties include metabolic stability, the ability to act as hydrogen bond donors and acceptors, and a rigid scaffold for presenting substituents in a well-defined three-dimensional space.[2][3] Consequently, the pyrazole motif is found in a wide array of therapeutic agents with activities ranging from anti-inflammatory (e.g., Celecoxib) to anticancer and antimicrobial.[3][4]

Traditional pyrazole syntheses, such as the Knorr synthesis, typically involve the condensation of hydrazines with 1,3-dicarbonyl compounds.[5][6] While effective, the use of substituted hydrazines can sometimes be limited by their stability or availability. Arylsulfonylhydrazides, such as this compound, have emerged as excellent, stable, and readily accessible alternatives.[7] They participate in cyclization reactions where the arylsulfonyl group functions as an excellent leaving group, facilitating the formation of the aromatic pyrazole ring under relatively mild conditions.[8] The 2-chloro substituent on the benzenesulfonyl moiety can subtly modulate the reactivity and leaving group ability of the sulfinate anion, offering a refined tool for the synthetic chemist.

Mechanistic Foundation: The Cyclization-Elimination Pathway

The synthesis of pyrazoles from this compound and a 1,3-dicarbonyl compound proceeds through a well-established, two-stage mechanism: initial condensation to form a sulfonylhydrazone intermediate, followed by a base-promoted intramolecular cyclization and elimination.

  • Condensation: The reaction initiates with the acid- or base-catalyzed condensation between one of the carbonyl groups of the 1,3-dicarbonyl compound and the terminal nitrogen of the this compound. This step forms a stable N-sulfonylhydrazone intermediate.

  • Cyclization & Elimination: In the presence of a base, the enolizable proton alpha to the remaining carbonyl group is abstracted, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the imine carbon, forming a five-membered ring intermediate. The final, irreversible step is the elimination of the 2-chlorobenzenesulfinate anion, a good leaving group, which drives the reaction forward and results in the formation of the stable, aromatic pyrazole ring.[8]

The overall transformation is a powerful example of a cyclocondensation reaction where the sulfonyl group serves as a traceless activator and leaving group.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product cluster_additives1 cluster_additives2 R1 This compound I1 N-Sulfonylhydrazone R1->I1 Condensation (-H₂O) R2 1,3-Dicarbonyl Compound R2->I1 Condensation (-H₂O) I2 Cyclized Intermediate (Pyrazolidinone derivative) I1->I2 Intramolecular Cyclization + Base P1 Substituted Pyrazole I2->P1 Aromatization Elimination A1 Base (e.g., NaOEt) A2 Elimination of 2-Chlorobenzenesulfinate

Figure 1: Generalized reaction mechanism for pyrazole synthesis.

Application Note & Detailed Protocol

This section provides a practical, step-by-step guide for the synthesis of 3,5-dimethyl-1H-pyrazole from this compound and acetylacetone. This protocol is designed to be robust and can be adapted for various substituted 1,3-dicarbonyls.

General Experimental Protocol

Materials and Reagents:

  • This compound (1.0 eq)

  • Acetylacetone (2,4-pentanedione) (1.1 eq)

  • Ethanol (Absolute)

  • Sodium Ethoxide (NaOEt) (1.5 eq)

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and absolute ethanol (approx. 20 mL per gram of hydrazide). Stir the suspension at room temperature.

  • Reagent Addition: Add acetylacetone (1.1 eq) to the suspension. A partial dissolution may be observed.

  • Base-Promoted Cyclization: Add sodium ethoxide (1.5 eq) portion-wise to the mixture. The addition may be exothermic. The reaction mixture typically becomes a clearer solution before turning into a thicker slurry.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the starting hydrazide and the appearance of a new, less polar spot indicates reaction completion.

  • Work-up - Quenching and Neutralization: After the reaction is complete, cool the flask to room temperature in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl until the pH is approximately 7. This step neutralizes the excess base.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash removes the 2-chlorobenzenesulfinic acid byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate to afford the pure 3,5-dimethyl-1H-pyrazole.

G start Start: Reagent Preparation reagents Combine this compound, Acetylacetone, and Ethanol start->reagents base Add Sodium Ethoxide reagents->base reflux Reflux for 2-4 hours (Monitor by TLC) base->reflux cool Cool to Room Temperature reflux->cool quench Quench with 1 M HCl (pH ~7) cool->quench evap Concentrate via Rotary Evaporation quench->evap extract Aqueous Workup & Extraction with Ethyl Acetate evap->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry with MgSO₄ & Concentrate wash->dry purify Purify via Column Chromatography dry->purify end End: Characterize Pure Product purify->end

Figure 2: Step-by-step experimental workflow diagram.

Reaction Scope and Versatility

The true strength of this method lies in its versatility. By simply changing the 1,3-dicarbonyl component, a diverse library of substituted pyrazoles can be synthesized.

1,3-Dicarbonyl ReactantResulting PyrazoleTypical Yield
AcetylacetoneCH₃HCH₃3,5-Dimethyl-1H-pyrazole85-95%
DibenzoylmethanePhHPh3,5-Diphenyl-1H-pyrazole80-90%
1,1,1-Trifluoro-2,4-pentanedioneCF₃HCH₃3-Trifluoromethyl-5-methyl-1H-pyrazole75-85%
Ethyl AcetoacetateCH₃HOEtEthyl 3-methyl-1H-pyrazole-5-carboxylate70-80%
Dimethyl MalonateOMeHOMeDimethyl 1H-pyrazole-3,5-dicarboxylate65-75%
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive or insufficient base.2. Insufficient reaction time or temperature.1. Use freshly prepared or properly stored sodium ethoxide. Ensure stoichiometry is correct.2. Increase reflux time and continue monitoring by TLC. Confirm heating mantle temperature.
Formation of Side Products 1. Self-condensation of the 1,3-dicarbonyl.2. Incomplete elimination of the sulfonyl group.1. Ensure slow, portion-wise addition of the base to a well-stirred solution.2. Ensure sufficient base (1.5-2.0 eq) and reflux time to drive the elimination to completion.
Difficult Purification 1. Incomplete removal of the sulfinic acid byproduct.2. Product is highly polar or water-soluble.1. Perform an additional wash with saturated NaHCO₃ solution during the work-up.2. For highly polar products, consider continuous liquid-liquid extraction or using a more polar eluent system for chromatography (e.g., with methanol).

Case Study: Application in Drug Development

The pyrazole scaffold is a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive molecules.[1] The synthesis of diverse pyrazole libraries, as enabled by the protocol described herein, is a fundamental activity in lead generation and optimization. For instance, the anti-inflammatory drug Celecoxib features a 3,5-diarylpyrazole core. While its commercial synthesis may differ, the fundamental ability to construct such substituted pyrazoles from simple precursors is paramount.

The protocol using 1,1,1-Trifluoro-2,4-pentanedione to generate a trifluoromethyl-substituted pyrazole is particularly relevant. The -CF₃ group is a common bioisostere for a methyl group but possesses vastly different electronic properties and can significantly enhance metabolic stability and binding affinity of a drug candidate. The ability to easily incorporate such motifs using precursors like this compound provides medicinal chemists with a powerful tool to fine-tune the properties of potential new medicines.[2]

Conclusion

This compound serves as a robust, stable, and versatile precursor for the synthesis of a wide range of substituted pyrazoles. The methodology, based on a reliable condensation and base-promoted cyclization-elimination pathway, is high-yielding and tolerant of diverse functional groups on the 1,3-dicarbonyl partner. The provided protocol offers a clear, reproducible, and scalable route to access these valuable heterocyclic compounds, making it an essential technique for researchers and scientists engaged in synthetic chemistry and drug development.

References

Application Note: Transition-Metal-Free [3+2] Cycloaddition Utilizing 2-Chlorobenzenesulfonohydrazide for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive overview and detailed protocols for the transition-metal-free [3+2] cycloaddition reaction using 2-chlorobenzenesulfonohydrazide. This methodology offers a robust and environmentally benign alternative to metal-catalyzed routes for synthesizing five-membered nitrogen-containing heterocycles, such as pyrazolines and triazoles, which are pivotal scaffolds in medicinal chemistry. We will delve into the underlying mechanism, showcasing the role of this compound as a stable and efficient precursor for the in situ generation of diazo compounds, the key 1,3-dipole in this transformation.

Introduction and Scientific Rationale

The [3+2] cycloaddition is a powerful and atom-economical reaction in organic synthesis for the construction of five-membered rings. These heterocyclic motifs are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Pyrazoline derivatives, for instance, are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

Traditionally, many cycloaddition reactions rely on transition-metal catalysts to facilitate the transformation. While effective, these methods can suffer from drawbacks such as cost, catalyst toxicity, and contamination of the final product with residual metal, a significant concern in drug development. Consequently, there is a growing demand for transition-metal-free synthetic strategies.[2][3]

This application note focuses on a highly effective metal-free approach that utilizes sulfonylhydrazones as shelf-stable precursors for the in situ generation of reactive diazo compounds.[4][5] Specifically, we explore the use of this compound. The corresponding hydrazones, derived from aldehydes or ketones, undergo base-mediated elimination to form diazo intermediates, which then readily participate in [3+2] cycloaddition reactions with various dipolarophiles. This process, a variant of the Bamford-Stevens reaction, avoids the need to handle potentially explosive diazo compounds directly, enhancing laboratory safety.[6]

Key Advantages of this Methodology:

  • Transition-Metal-Free: Eliminates concerns of metal contamination, reduces costs, and simplifies product purification.

  • Operational Simplicity: The reaction can often be performed as a one-pot procedure, starting from the aldehyde/ketone, sulfonylhydrazide, and dipolarophile.[5]

  • Safety: Avoids the isolation and handling of potentially hazardous diazo compounds by generating them in situ.[7][8]

  • Broad Substrate Scope: The method is compatible with a wide range of functional groups on both the hydrazone and the dipolarophile.[5]

Reaction Mechanism: The Role of this compound

The overall transformation proceeds through a well-established sequence of reactions. The causality behind this one-pot process is key to its efficiency.

  • Hydrazone Formation: The process begins with the condensation of an aldehyde or ketone with this compound to form the corresponding N-(2-chlorobenzyl)sulfonylhydrazone. This is a standard imine formation reaction and is typically fast and high-yielding.

  • Diazo Compound Generation: In the presence of a base, the sulfonylhydrazone is deprotonated at the nitrogen atom. This is the critical step where the sulfonyl group's electron-withdrawing nature facilitates proton abstraction. The resulting anion undergoes spontaneous elimination of the 2-chlorobenzenesulfinate anion (a good leaving group), leading to the formation of the diazo compound.[6] This in situ generation is central to the method's practicality.[7][8]

  • 1,3-Dipolar Cycloaddition: The newly formed diazo compound acts as a 1,3-dipole and reacts immediately with a suitable dipolarophile (e.g., an activated alkene like a chalcone) in a concerted [3+2] cycloaddition to furnish the five-membered heterocyclic ring.[5]

Reaction_Mechanism Mechanism of [3+2] Cycloaddition via in situ Diazo Generation cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Diazo Generation cluster_2 Step 3: [3+2] Cycloaddition Aldehyde R1-CHO (Aldehyde) Hydrazone ArSO2NHN=CHR1 (Sulfonylhydrazone) Aldehyde->Hydrazone -H2O Hydrazide ArSO2NHNH2 (this compound) Hydrazide->Hydrazone Base Base Hydrazone->Base Anion ArSO2N⁻-N=CHR1 (Anion) Hydrazone->Anion Base->Anion +H⁺ Diazo R1-CHN2 (Diazo Compound) Anion->Diazo Elimination LeavingGroup ArSO2⁻ (Sulfinate Anion) Dipolarophile R2-CH=CH-R3 (Dipolarophile) Diazo->Dipolarophile Product Five-membered Heterocycle (e.g., Pyrazoline) Diazo->Product Dipolarophile->Product

Mechanism of [3+2] Cycloaddition via in situ Diazo Generation

Experimental Protocols and Methodologies

This section provides trusted, step-by-step protocols for researchers. The first protocol details the synthesis of the precursor, this compound, followed by a general procedure for the one-pot [3+2] cycloaddition.

Protocol 1: Synthesis of this compound

This procedure is adapted from standard methods for synthesizing sulfonyl hydrazides.[9][10] It involves the reaction of the corresponding sulfonyl chloride with hydrazine hydrate.

Materials:

  • 2-Chlorobenzenesulfonyl chloride

  • Hydrazine hydrate (80% solution in water)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydrazine hydrate (2.1 eq) in anhydrous THF (100 mL).

  • Cool the solution to -10 °C to 0 °C using an ice-salt bath.

  • Slowly add a solution of 2-chlorobenzenesulfonyl chloride (1.0 eq) in THF (50 mL) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the sulfonyl chloride is consumed.

  • Quench the reaction by adding 50 mL of cold deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound as a white solid.

Protocol 2: General One-Pot Synthesis of Pyrazolines

This protocol describes a representative transition-metal-free [3+2] cycloaddition to synthesize a pyrazoline derivative from a chalcone (an α,β-unsaturated ketone).[1][11]

Materials:

  • Aryl aldehyde (1.0 eq)

  • Aryl ketone (1.0 eq)

  • This compound (1.1 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.5 eq)

  • Ethanol or Methanol

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Chalcone Formation (in situ): To a solution of the aryl aldehyde (1.0 eq) and aryl ketone (1.0 eq) in ethanol (20 mL per 10 mmol of aldehyde) in a 100 mL round-bottom flask, add a solution of NaOH (1.2 eq) in water. Stir vigorously at room temperature for 2-4 hours until TLC analysis indicates the formation of the chalcone intermediate.

  • Hydrazone Formation & Cycloaddition: To the reaction mixture containing the chalcone, add this compound (1.1 eq) followed by an additional portion of NaOH (1.3 eq).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.

  • Maintain the reflux for 4-8 hours. Monitor the reaction progress by TLC. The disappearance of the chalcone spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice with stirring.

  • A solid precipitate of the crude pyrazoline derivative should form. Collect this solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove inorganic salts.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate solvent gradient.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow and Data Presentation

A streamlined workflow is essential for reproducible results.

Experimental_Workflow One-Pot Pyrazoline Synthesis Workflow Reagents 1. Reagent Preparation (Aldehyde, Ketone, Hydrazide, Base) Setup 2. Reaction Setup (Solvent, Flask, Stirrer) Reagents->Setup Chalcone 3. Chalcone Synthesis (in situ) (Stir at RT, 2-4h) Setup->Chalcone Cycloaddition 4. Cycloaddition (Add Hydrazide, Base; Reflux 4-8h) Chalcone->Cycloaddition TLC 5. TLC Monitoring Cycloaddition->TLC TLC->Cycloaddition Incomplete Workup 6. Work-up & Isolation (Ice Quench, Filtration) TLC->Workup Complete Purify 7. Purification (Recrystallization or Chromatography) Workup->Purify Characterize 8. Product Characterization (NMR, HRMS) Purify->Characterize Final Pure Product Characterize->Final

One-Pot Pyrazoline Synthesis Workflow
Table 1: Representative Substrate Scope and Yields

The following table summarizes typical results for this type of reaction, demonstrating its versatility. Data is synthesized from established literature on similar cycloadditions.[5][11]

EntryAldehyde/Ketone PrecursorDipolarophile (Alkene)BaseSolventTemp (°C)Yield (%)
1BenzaldehydeChalconeKOHEtOH8085-95
24-ChlorobenzaldehydeChalconeNaOHMeOH6580-90
34-MethoxybenzaldehydeChalconeKOHEtOH8088-96
42-FuraldehydeChalconeNaOHEtOH8075-85
5AcetophenoneMaleimideK₂CO₃DMF10070-80

Troubleshooting and Expert Insights

ProblemPotential CauseSuggested Solution
Low or No Product Yield 1. Ineffective base or insufficient amount. 2. Decomposition of the diazo intermediate. 3. Low reactivity of the dipolarophile.1. Use a stronger base (e.g., NaH if compatible) or increase stoichiometry. Ensure the base is fresh. 2. Run the reaction at a slightly lower temperature for a longer duration. 3. Use a dipolarophile with stronger electron-withdrawing groups.
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Poor solubility of reagents.1. Extend the reflux time and monitor carefully by TLC. 2. Try a different solvent with a higher boiling point, such as DMF or Dioxane, if substrates are stable.
Formation of Side Products 1. Self-coupling of the diazo intermediate (azine formation). 2. Base-catalyzed side reactions of the starting materials.1. Ensure the dipolarophile is present in sufficient concentration from the start. Consider slow addition of the base to keep the diazo concentration low. 2. Protect sensitive functional groups or choose milder basic conditions (e.g., K₂CO₃ instead of KOH).
Purification Difficulties The product is an oil or co-elutes with impurities.1. If recrystallization fails, use column chromatography with a fine-tuned solvent system. 2. Consider converting the product to a solid derivative for easier handling and purification.

Conclusion

The use of this compound as a diazo surrogate provides a powerful, safe, and efficient platform for transition-metal-free [3+2] cycloaddition reactions. This approach aligns with the principles of green chemistry by avoiding heavy metals and allows for the straightforward synthesis of valuable heterocyclic compounds. The operational simplicity and broad applicability make this methodology a valuable tool for researchers in organic synthesis and drug discovery.

References

Application Notes & Protocols: Synthesis of 2-Chlorobenzenesulfonylhydrazones from Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: APN-CBSH-KET-2026-01

Abstract

This document provides a comprehensive guide for the synthesis of 2-chlorobenzenesulfonylhydrazones through the condensation reaction of 2-Chlorobenzenesulfonohydrazide with various ketone substrates. Hydrazones are a critical class of organic compounds, serving as versatile intermediates in a multitude of synthetic transformations, including the Shapiro and Bamford-Stevens reactions for the formation of alkenes, and as precursors to diazo compounds for cyclopropanations and C-H insertion reactions.[1][2] Furthermore, hydrazone derivatives have demonstrated a wide array of biological activities, making them valuable scaffolds in drug discovery and development.[3][4] This guide details two effective protocols: a classical solvent-based method and a modern, environmentally benign solvent-free mechanochemical approach. It includes in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and troubleshooting advice to ensure reliable and reproducible outcomes for researchers in organic synthesis and medicinal chemistry.

Introduction and Scientific Background

The reaction between a sulfonohydrazide and a ketone or aldehyde is a fundamental condensation reaction in organic chemistry, yielding the corresponding sulfonylhydrazone.[2] This transformation is an extension of imine formation, where the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the ketone.[5][6]

The overall reaction proceeds in two main stages:

  • Nucleophilic Addition: The terminal nitrogen atom of this compound acts as a nucleophile, attacking the carbonyl carbon of the ketone. This forms a tetrahedral intermediate known as a carbinolamine.[7]

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the hydrazone.[8]

This reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[7] However, recent advancements have demonstrated that the reaction can proceed efficiently under solvent-free conditions, often with improved reaction times and yields.[1]

The resulting 2-chlorobenzenesulfonylhydrazones are valuable synthetic intermediates. Under basic conditions, they can be converted into diazo compounds, which are precursors for metal carbenes used in various bond-forming reactions.[1] Their utility in constructing complex molecular architectures underscores the importance of robust and efficient synthetic protocols.[9][10]

Experimental Overview & Workflow

The following diagram outlines the general workflow for the synthesis, purification, and analysis of 2-chlorobenzenesulfonylhydrazones from ketones.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Weigh Reagents - this compound - Ketone Substrate - Solvent/Catalyst (if applicable) glassware 2. Prepare Glassware - Round-bottom flask - Stir bar / Mechanical stirrer reagents->glassware mix 3. Combine Reagents & Stir glassware->mix monitor 4. Monitor Progress (TLC) mix->monitor filter 5. Isolate Crude Product (Filtration/Extraction) monitor->filter wash 6. Wash Product (e.g., with cold solvent) filter->wash dry 7. Dry Product (Vacuum oven or desiccator) wash->dry yield 8. Determine Yield & MP dry->yield spectra 9. Spectroscopic Characterization (NMR, IR, MS) yield->spectra

Caption: General experimental workflow for hydrazone synthesis.

Detailed Experimental Protocols

Two primary methods are presented. Protocol A represents a traditional, solvent-based approach, while Protocol B offers a rapid, solvent-free alternative that is environmentally friendly.[1]

Reagent & Equipment Table
ItemPurpose
This compoundHydrazine source
Ketone (e.g., Acetophenone)Carbonyl substrate
Ethanol or MethanolSolvent (Protocol A)
Glacial Acetic AcidCatalyst (Protocol A)
Mortar and PestleFor grinding (Protocol B)
Round-bottom flaskReaction vessel (Protocol A)
Magnetic stirrer and stir barAgitation
Thin Layer Chromatography (TLC) plateReaction monitoring
Buchner Funnel and Filter PaperProduct isolation
Petroleum Ether / HexaneWashing solvent
Protocol A: Classical Solvent-Based Synthesis

This method is robust and suitable for a wide range of ketone substrates. The use of a protic solvent like ethanol facilitates the dissolution of reactants and the reaction mechanism.

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of the ketone substrate in a minimal amount of warm ethanol (e.g., 10-15 mL for a 5 mmol scale reaction).

  • Addition of Hydrazide: To this solution, add 1.0 equivalent of this compound.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction. The acid protonates the carbonyl, making it more susceptible to nucleophilic attack.[7]

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. The product often precipitates out of the solution as a white or off-white solid as the reaction proceeds.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexanes. The reaction is complete when the spot corresponding to the starting ketone has disappeared. This typically takes 1-4 hours.

  • Isolation: Once the reaction is complete, cool the flask in an ice bath for 20-30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol, followed by cold petroleum ether or hexane to remove any unreacted starting material and impurities.

  • Drying: Dry the purified product under vacuum to obtain the final 2-chlorobenzenesulfonylhydrazone.

Protocol B: Solvent-Free Mechanochemical Synthesis

This "green chemistry" approach is highly efficient, often reducing reaction times to mere minutes and simplifying purification.[1] Mechanochemical energy from grinding facilitates the reaction between the solid reactants.

Step-by-Step Procedure:

  • Preparation: Add 1.0 equivalent of the ketone and 1.0 equivalent of this compound to a clean, dry agate or ceramic mortar.

  • Grinding: Thoroughly mix and grind the two solids together using a pestle at room temperature. The mixture may become pasty or sticky before solidifying as the product forms.

  • Monitoring: The reaction is often complete within 1-5 minutes.[1] Progress can be checked by taking a small sample, dissolving it in a suitable solvent (like ethyl acetate), and running a TLC.

  • Purification: Once the reaction is complete, add a small amount of petroleum ether to the mortar and triturate the solid product.

  • Filtration: Filter the resulting slurry to collect the solid product. The petroleum ether wash removes any unreacted ketone.

  • Drying: Allow the product to air-dry or place it under vacuum to remove residual solvent. The resulting hydrazone is often of high purity without the need for further recrystallization.

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound: May cause skin and serious eye irritation. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[11] In case of eye contact, rinse cautiously with water for several minutes.[11]

  • Ketones: Many ketones are flammable and can be irritants. Avoid ignition sources and handle with care.

  • Solvents: Ethanol is flammable. Petroleum ether and hexanes are highly flammable. Ensure there are no open flames or spark sources nearby.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[11]

Troubleshooting

IssuePossible CauseSuggested Solution
Reaction is slow or incomplete Insufficient catalyst (Protocol A).Add another 1-2 drops of glacial acetic acid.
Low reaction temperature.Gently warm the reaction mixture to 40-50 °C.
Sterically hindered ketone.Increase reaction time and/or temperature. Protocol B (grinding) may be more effective.
Product does not precipitate Product is soluble in the reaction solvent.Reduce the volume of the solvent by rotary evaporation, then cool in an ice bath. Alternatively, add cold water to induce precipitation.
Low Yield Incomplete reaction.Ensure the reaction has gone to completion via TLC before work-up.
Product loss during washing.Use minimal amounts of cold solvent for washing the filtered product.
Product is oily or impure Excess ketone or other impurities are present.Ensure thorough washing with a non-polar solvent like petroleum ether. If necessary, recrystallize the product from a suitable solvent like ethanol.

References

Application Note: Strategic Cyclization of 2-Chlorobenzenesulfonohydrazide for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal and Process Chemistry

Introduction: The Strategic Value of 2-Chlorobenzenesulfonohydrazide

In the landscape of modern drug discovery and development, the efficient construction of novel heterocyclic scaffolds is paramount. Heterocycles form the core of a vast number of pharmaceuticals, and the ability to rapidly generate diverse libraries of these compounds is a cornerstone of medicinal chemistry. This compound has emerged as a highly valuable and versatile starting material for this purpose. Its unique structural arrangement—a nucleophilic hydrazide group positioned ortho to a leaving group (chlorine) on a sulfonamide-activated benzene ring—provides a powerful platform for intramolecular cyclization reactions.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will move beyond simple procedural outlines to explore the underlying reaction mechanisms, provide detailed, field-tested protocols, and offer expert insights into optimizing these critical transformations. The primary focus will be on the synthesis of benzothiadiazine-1,1-dioxide derivatives, a class of compounds that includes established therapeutic agents and serves as a rich source for new pharmacological leads.[1] The structural features of these compounds are reminiscent of marketed drugs like the antihypertensive agent hydralazine and diuretic hydrochlorothiazide, highlighting the therapeutic potential of this scaffold.[1]

Mechanistic Rationale: The Chemistry of Intramolecular Cyclization

The successful synthesis of heterocycles from this compound hinges on a two-stage process that is often performed in a single pot: (1) Hydrazone Formation and (2) Base-Mediated Intramolecular Nucleophilic Aromatic Substitution (SNA_r) .

Stage 1: Hydrazone Formation The initial step involves the condensation of the this compound with an aldehyde or a ketone.[2][3] This is a classic nucleophilic addition-elimination reaction at the carbonyl carbon.[3][4] The terminal nitrogen of the hydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon. The resulting intermediate subsequently eliminates a molecule of water to form a stable C=N double bond, yielding the corresponding 2-chlorobenzenesulfonohydrazone. This reaction is typically catalyzed by a small amount of acid to activate the carbonyl group.[4]

Stage 2: Intramolecular Cyclization (SNA_r) This is the key ring-forming step. The 2-chlorobenzenesulfonohydrazone intermediate possesses a weakly acidic N-H proton. In the presence of a suitable base, this proton is abstracted, generating a highly nucleophilic nitrogen anion. This anion then attacks the carbon atom bearing the chlorine substituent in an intramolecular fashion. The sulfonamide group (-SO₂-) is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group. This irreversible cyclization step results in the formation of the stable heterocyclic ring system.

The overall mechanistic flow is depicted below:

Mechanism cluster_intermediate Intermediate cluster_product Final Product A This compound C 2-Chlorobenzenesulfonohydrazone A->C Condensation (+ Carbonyl, cat. H⁺, -H₂O) B Aldehyde / Ketone (R1-CO-R2) D Substituted Benzothiadiazine 1,1-Dioxide C->D Intramolecular Cyclization (+ Base, -Cl⁻)

Caption: General mechanistic pathway for heterocyclic synthesis.

Experimental Protocols & Methodologies

The following protocols are designed to be robust and reproducible. The causality behind specific reagent and condition choices is explained to empower researchers to adapt these methods to their specific substrates.

Protocol 1: One-Pot Synthesis of 3-Substituted-2H-1,2,4-Benzothiadiazine 1,1-Dioxides from Aldehydes

This protocol details the reaction of this compound with an aromatic aldehyde to generate a medicinally relevant heterocyclic scaffold.

Expertise & Causality:

  • Solvent: Ethanol is an excellent choice for the initial hydrazone formation as it readily dissolves the starting materials and the water byproduct. For the subsequent cyclization, a higher-boiling polar aprotic solvent like Dimethylformamide (DMF) is often preferred because it effectively solvates the ionic intermediates in the SNAr mechanism and allows for higher reaction temperatures, accelerating the rate-limiting cyclization step.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base, ideal for this transformation. It is strong enough to deprotonate the hydrazone nitrogen but is generally not so harsh as to cause unwanted side reactions or degradation of sensitive functional groups.

  • Temperature: The reaction is heated to ensure the cyclization proceeds at a reasonable rate. 80-100 °C is a typical range that balances reaction speed with thermal stability of the reactants and products.

Materials & Equipment:

  • This compound

  • Substituted Aldehyde (e.g., 4-methoxybenzaldehyde)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethanol (Absolute)

  • Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure:

  • Hydrazone Formation:

    • To a 100 mL round-bottom flask, add this compound (1.0 eq.).

    • Add the substituted aldehyde (1.05 eq.) and absolute ethanol (approx. 0.2 M concentration relative to the hydrazide).

    • Add 2-3 drops of glacial acetic acid to catalyze the condensation.

    • Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting hydrazide. A new, less polar spot corresponding to the hydrazone should be observed.

  • Intramolecular Cyclization:

    • To the reaction mixture containing the in situ formed hydrazone, add anhydrous potassium carbonate (2.5 eq.).

    • Add DMF to co-solvate the mixture if necessary (e.g., a 1:1 ratio of Ethanol:DMF).

    • Fit the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC (typically 4-8 hours). The disappearance of the hydrazone intermediate and the appearance of a new, often fluorescent, product spot indicates reaction completion.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture slowly into a beaker containing ice-cold water (approx. 10 volumes).

    • Stir for 30 minutes. The crude product should precipitate as a solid.

    • Collect the solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol to remove impurities.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixture) to yield the pure 3-substituted-2H-1,2,4-benzothiadiazine 1,1-dioxide.

Workflow Diagram:

Workflow start Start reagents Combine: 1. This compound 2. Aldehyde 3. Ethanol + cat. Acetic Acid start->reagents stir_rt Stir at Room Temperature (1-2 hours) reagents->stir_rt tlc1 TLC Check 1: Confirm Hydrazone Formation stir_rt->tlc1 add_base Add K₂CO₃ and DMF tlc1->add_base Complete heat Heat to 90 °C (4-8 hours) add_base->heat tlc2 TLC Check 2: Confirm Product Formation heat->tlc2 cool Cool to Room Temperature tlc2->cool Complete quench Pour into Ice Water (Precipitation) cool->quench filter Filter and Wash Solid quench->filter purify Recrystallize for Purity filter->purify end End: Pure Product purify->end

Caption: Experimental workflow for one-pot cyclization.

Data Presentation & Characterization

Structural confirmation of the synthesized heterocycles is crucial. The following table provides representative data for a typical product synthesized via Protocol 1.

Table 1: Characterization Data for 7-Chloro-3-(4-methoxyphenyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide

Analysis Expected Result
¹H NMR (400 MHz, DMSO-d₆)δ 12.5 (s, 1H, NH), 8.0-7.2 (m, 7H, Ar-H), 3.85 (s, 3H, OCH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 162.1, 145.5, 138.0, 135.2, 130.5, 129.8, 128.4, 125.0, 122.3, 120.1, 114.5, 55.8
FT-IR (KBr, cm⁻¹)3250 (N-H), 1610 (C=N), 1340, 1160 (SO₂)
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₁₄H₁₁ClN₂O₃S: 323.02, found: 323.1

Note: The exact chemical shifts (δ) and coupling constants may vary slightly. The data presented is illustrative.[5][6]

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • In-Process Controls: The use of Thin-Layer Chromatography (TLC) at two critical checkpoints—after hydrazone formation and during the final cyclization—provides clear, qualitative evidence of the reaction's progression. A successful reaction will show a clean conversion from starting material to intermediate, and then from intermediate to the final product, with minimal side-product formation.

  • Final Product Validation: The identity and purity of the final heterocyclic compound must be unequivocally confirmed using a suite of analytical techniques. The combination of NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy provides a comprehensive structural fingerprint. A successful synthesis will yield data that is fully consistent with the target structure, as exemplified in Table 1.

  • Yield as a Metric: A high isolated yield of the purified product (typically >70% for optimized reactions) is a strong indicator that the chosen conditions are effective and that the mechanistic pathway is proceeding as intended.

By adhering to this system of in-process checks and final validation, researchers can have high confidence in the outcome of their experiments and the integrity of the compounds they produce.

References

Application Notes and Protocols: 2-Chlorobenzenesulfonohydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sulfonohydrazide Scaffold

In the landscape of modern medicinal chemistry, the sulfonohydrazide moiety and its derivatives, particularly sulfonohydrazones, have emerged as privileged scaffolds. Their synthetic accessibility and the diverse array of biological activities they exhibit make them a focal point in the design and discovery of novel therapeutic agents. These compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities.[1] The inherent structural features of sulfonohydrazides allow for facile chemical modifications, enabling the generation of large libraries of compounds for structure-activity relationship (SAR) studies.

Among the various substituted sulfonohydrazides, 2-Chlorobenzenesulfonohydrazide stands out as a particularly valuable building block. The presence of the chlorine atom at the ortho position of the benzene ring introduces specific electronic and steric properties that can significantly influence the biological activity and pharmacokinetic profile of the resulting derivatives. This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and insights into the rationale behind its use.

Synthesis of this compound: A Foundational Protocol

The synthesis of this compound is a straightforward yet critical first step in the development of its derivatives. The most common and efficient method involves the reaction of 2-chlorobenzenesulfonyl chloride with hydrazine hydrate.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Chlorobenzenesulfonyl chloride

  • Hydrazine hydrate (80% solution in water)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chlorobenzenesulfonyl chloride (1.0 eq) in THF. Cool the solution to 0 °C in an ice bath.

  • Addition of Hydrazine Hydrate: Slowly add a solution of hydrazine hydrate (2.1 eq) in THF to the stirred solution of the sulfonyl chloride over a period of 30 minutes, maintaining the temperature at 0-5 °C. The use of excess hydrazine hydrate ensures complete consumption of the sulfonyl chloride and acts as a base to neutralize the hydrochloric acid formed during the reaction.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane 1:1).

  • Work-up: Once the reaction is complete, quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound as a white solid.

Causality Behind Experimental Choices: The low temperature during the addition of hydrazine hydrate is crucial to control the exothermicity of the reaction and to minimize the formation of by-products. The aqueous work-up with sodium bicarbonate is essential to remove any acidic impurities.

G cluster_0 Synthesis of this compound 2-Chlorobenzenesulfonyl_chloride 2-Chlorobenzenesulfonyl chloride Reaction Reaction in THF at 0°C 2-Chlorobenzenesulfonyl_chloride->Reaction Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Reaction Workup_Purification Aqueous Work-up & Purification Reaction->Workup_Purification Product This compound Workup_Purification->Product

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of Bioactive Molecules

This compound serves as a versatile precursor for the synthesis of a wide range of biologically active compounds, primarily through the formation of 2-chlorobenzenesulfonylhydrazones.

Synthesis of 2-Chlorobenzenesulfonylhydrazones as Antimicrobial Agents

The condensation of this compound with various aldehydes and ketones yields a library of 2-chlorobenzenesulfonylhydrazones, many of which exhibit potent antimicrobial properties.[3]

Materials:

  • This compound (1.0 eq)

  • Substituted aldehyde or ketone (1.1 eq)

  • Ethanol (96%)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolution: Dissolve this compound in ethanol in a round-bottom flask.

  • Addition of Carbonyl Compound: Add the substituted aldehyde or ketone to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Crystallization: After completion, cool the reaction mixture to room temperature. The product will often crystallize out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the pure 2-chlorobenzenesulfonylhydrazone.

G cluster_1 Synthesis of Antimicrobial 2-Chlorobenzenesulfonylhydrazones Start This compound Condensation Condensation (Ethanol, cat. Acetic Acid) Start->Condensation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Condensation Hydrazone 2-Chlorobenzenesulfonylhydrazone Condensation->Hydrazone

Caption: Synthesis of 2-chlorobenzenesulfonylhydrazones.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 2-chlorobenzenesulfonylhydrazone derivatives against various microbial strains.

Compound IDR-group on HydrazoneS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
1a 4-Nitrophenyl12.52550[3]
1b 2,4-Dichlorophenyl6.2512.525[3]
1c 4-Hydroxy-3-methoxyphenyl2550100[3]

Note: The data presented is representative and illustrates the potential of this class of compounds. The presence of electron-withdrawing groups, such as nitro and chloro substituents, on the aldehyde- or ketone-derived portion of the molecule often enhances the antimicrobial activity.

Synthesis of 2-Chlorobenzenesulfonylhydrazones as Anticancer Agents

The 2-chlorobenzenesulfonylhydrazone scaffold has also been explored for its potential as an anticancer agent.[1] The synthetic strategy is similar to that for antimicrobial agents, involving the condensation of this compound with appropriately substituted carbonyl compounds.

The protocol is identical to Protocol 2, with the key difference being the choice of the aldehyde or ketone, which is often a more complex, biologically relevant molecule designed to interact with specific cancer-related targets.

G cluster_2 Drug Development Workflow Start This compound Synthesis Synthesis of Hydrazone Library Start->Synthesis Carbonyl Bioactive Aldehyde/Ketone Carbonyl->Synthesis Screening In vitro Anticancer Screening Synthesis->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (SAR) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Workflow for anticancer drug discovery.

The following table presents the half-maximal inhibitory concentration (IC50) values for representative 2-chlorobenzenesulfonylhydrazone derivatives against various cancer cell lines.

Compound IDR-group on HydrazoneMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)Reference
2a Indole-3-carbaldehyde5.28.16.5[1]
2b 4-(Dimethylamino)benzaldehyde7.810.39.1[1]
2c 2-Hydroxy-1-naphthaldehyde3.54.94.2[1]

Note: The anticancer activity is highly dependent on the nature of the substituent attached to the hydrazone moiety. The presence of heterocyclic rings or groups capable of hydrogen bonding can enhance the cytotoxic effects.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and reactivity make it an ideal starting material for the generation of diverse libraries of 2-chlorobenzenesulfonylhydrazones. These derivatives have consistently demonstrated significant potential as both antimicrobial and anticancer agents. The future of research in this area lies in the rational design of novel hydrazone derivatives with improved potency, selectivity, and pharmacokinetic properties. Further exploration of their mechanisms of action will undoubtedly pave the way for the development of new and effective therapeutic agents.

References

The Versatile Role of 2-Chlorobenzenesulfonohydrazide in the Synthesis of Biologically Active Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Synthetic Intermediate

In the landscape of medicinal chemistry and drug discovery, the sulfonohydrazide moiety (–SO₂NHNH₂) is a cornerstone functional group, serving as a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. Among the various substituted sulfonohydrazides, 2-chlorobenzenesulfonohydrazide has emerged as a particularly valuable intermediate. The presence of the ortho-chloro substituent on the benzene ring introduces unique electronic and steric properties that can profoundly influence the reactivity of the molecule and the biological efficacy of its derivatives. This guide provides an in-depth exploration of the applications of this compound in the synthesis of compounds with potential anticancer, antimicrobial, and antiviral properties, complete with detailed experimental protocols and mechanistic insights.

Safety and Handling of this compound and Its Precursors

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2][3][4]

  • Avoid inhalation of dust, fumes, and vapors.[1][2][3][4]

  • Prevent contact with skin and eyes.[1][2][3][4]

  • Handle hydrazine hydrate with extreme caution, as it is a suspected carcinogen and is corrosive.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[3]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[3]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2]

Synthesis of this compound: A General Protocol

The synthesis of this compound is typically achieved through the reaction of 2-chlorobenzenesulfonyl chloride with hydrazine hydrate. The following is a general and robust protocol adapted from established procedures for the synthesis of analogous aryl sulfonohydrazides.

Reaction Scheme:

G reactant1 2-Chlorobenzenesulfonyl Chloride reactant2 +   Hydrazine Hydrate reactant1->reactant2 product -> this compound reactant2->product

A general reaction scheme.

Materials:

  • 2-Chlorobenzenesulfonyl chloride

  • Hydrazine hydrate (80% solution in water)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve hydrazine hydrate (2.1 equivalents) in anhydrous THF.

  • Cooling: Cool the solution to -8 °C using an ice-salt bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 2-chlorobenzenesulfonyl chloride (1.0 equivalent) in THF to the cooled hydrazine solution dropwise over 30 minutes, maintaining the temperature below 0 °C.

  • Reaction: Stir the reaction mixture at -8 °C for an additional 30 minutes.

  • Work-up: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the resulting residue by column chromatography on silica gel to obtain pure this compound.

Application in the Synthesis of Biologically Active Compounds

This compound serves as a versatile precursor for a variety of biologically active molecules, primarily through the formation of hydrazones and subsequent cyclization reactions to yield diverse heterocyclic systems.

Synthesis of Antimicrobial Agents

The sulfonohydrazide moiety is a key pharmacophore in a range of antimicrobial agents. The condensation of this compound with various aldehydes and ketones yields N-arylsulfonylhydrazones, which have demonstrated significant antibacterial and antifungal activities.

General Synthesis of 2-Chlorobenzenesulfonylhydrazones:

G reactant1 This compound reactant2 +   Aldehyde/Ketone reactant1->reactant2 catalyst (Acid catalyst, Reflux) reactant2->catalyst product -> 2-Chlorobenzenesulfonylhydrazone catalyst->product

General synthesis of 2-chlorobenzenesulfonylhydrazones.

Protocol: Synthesis of a 2-Chlorobenzenesulfonylhydrazone Derivative

  • Reaction Mixture: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

  • Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1.0 equivalent) to the solution.

  • Catalysis: Add a few drops of glacial acetic acid as a catalyst.

  • Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallization: If necessary, recrystallize the product from a suitable solvent like ethanol to obtain the pure hydrazone.

Antimicrobial Activity Data:

Compound ClassTarget OrganismMIC (µg/mL)Reference
Benzenesulfonyl HydrazonesStaphylococcus aureus15.62 - 62.5[5]
Benzenesulfonyl HydrazonesMicrococcus luteus7.81[5]
Benzylidene HydrazidesEscherichia coliVaries[6]
Benzylidene HydrazidesAspergillus nigerVaries[6]
Synthesis of Anticancer Agents

The sulfonamide and hydrazone moieties are present in numerous compounds with potent anticancer activity. This compound can be utilized to synthesize novel compounds that inhibit cancer cell proliferation through various mechanisms.

Workflow for Anticancer Drug Discovery:

G A Synthesis of 2-Chlorobenzenesulfonylhydrazones B Cyclization to form heterocyclic derivatives A->B C In vitro screening (e.g., MTT assay) B->C D Lead compound identification (IC50) C->D E Mechanism of action studies D->E

Workflow for anticancer drug discovery.

Example: Synthesis of Pyrazole Derivatives

One common approach involves the reaction of 2-chlorobenzenesulfonylhydrazones with active methylene compounds to form pyrazole derivatives, a class of heterocycles known for their anticancer properties.

Anticancer Activity Data:

Compound ClassCell LineIC₅₀ (µM)Reference
Sulfonylhydrazide DerivativesMCF-7 (Breast Cancer)4.0[7]
Sulfonylhydrazide DerivativesMDA-MB-231 (Breast Cancer)4.7[7]
Chalcone-Sulfonamide HybridsAGS (Gastric Cancer)0.89 - 9.63[8]
Hydroxylated BiphenylsMelanoma1.7 - 2.0[9]
Synthesis of Antiviral Agents

Sulfonamide-containing compounds have shown promise as antiviral agents, including inhibitors of HIV protease and reverse transcriptase.[10] The structural diversity that can be achieved starting from this compound makes it an attractive building block for the development of new antiviral drugs.

Mechanistic Insight: Potential for Heterocyclic Scaffolds

The reaction of this compound with various diketones or other bifunctional reagents can lead to the formation of diverse heterocyclic systems, such as pyridazinones and triazines. These scaffolds are often found in compounds with antiviral activity.

Antiviral Activity Data:

Compound ClassVirusEC₅₀ (µM)Reference
Benzylidene HydrazidesVesicular Stomatitis Virus (VSV)Active[6][11]
2-Hydroxy-3-methoxyphenyl acylhydrazonesHerpes Simplex Virus-1 (HSV-1)~1.5[12]
2-Hydroxy-3-methoxyphenyl acylhydrazonesVaccinia Virus~1.5[12]
Sulfonamide DerivativesEnterovirus ECHO6Active

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile synthetic intermediate with significant potential in the development of new therapeutic agents. Its ability to undergo straightforward condensation and cyclization reactions provides access to a wide range of heterocyclic compounds with promising anticancer, antimicrobial, and antiviral activities. The continued exploration of the reactivity of this compound and the biological evaluation of its derivatives are expected to yield novel drug candidates with improved efficacy and selectivity.

References

Application Notes and Protocols for the One-Pot Synthesis of N-Substituted Pyrazoles using 2-Chlorobenzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Substituted Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of biologically active compounds.[1][2] N-substituted pyrazoles, in particular, exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] Their versatile biological profile has led to the development of blockbuster drugs such as Celecoxib (a COX-2 inhibitor) and Rimonabant (an anti-obesity agent). The substituent on the pyrazole nitrogen plays a critical role in modulating the compound's pharmacokinetic and pharmacodynamic properties, making the development of efficient and versatile synthetic methodologies for N-substituted pyrazoles a key area of research in drug discovery and development.[3]

This application note provides a detailed guide to a one-pot synthesis of N-substituted pyrazoles utilizing 2-Chlorobenzenesulfonohydrazide as a key reagent. This method offers a streamlined and efficient alternative to traditional multi-step procedures, enhancing accessibility to this important class of compounds for researchers in the pharmaceutical and agrochemical industries.

Core Principle: The Knorr Pyrazole Synthesis and the Role of Sulfonylhydrazides

The classical approach to pyrazole synthesis is the Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[5][6][7] This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

In the context of this protocol, this compound serves as the hydrazine equivalent. The use of a sulfonylhydrazide offers distinct advantages, including the introduction of a synthetically versatile sulfonyl group on the pyrazole nitrogen. This group can act as a directing group in subsequent reactions or be removed under specific conditions, providing a pathway to N-H pyrazoles.

Reaction Mechanism: A Stepwise Look at the One-Pot Transformation

The one-pot synthesis of N-(2-chlorophenylsulfonyl)pyrazoles from a 1,3-dicarbonyl compound and this compound is believed to proceed through the following key steps:

Reaction Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration and Aromatization 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone Condensation Hydrazide This compound Hydrazide->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Nucleophilic Attack Pyrazole_Product N-(2-chlorophenylsulfonyl)pyrazole Cyclic_Intermediate->Pyrazole_Product - H2O

Caption: Proposed reaction mechanism for the one-pot synthesis.

  • Hydrazone Formation: The reaction is initiated by the acid-catalyzed condensation of one of the carbonyl groups of the 1,3-dicarbonyl compound with the more nucleophilic nitrogen of this compound to form a sulfonylhydrazone intermediate.

  • Intramolecular Cyclization: The remaining nitrogen atom of the hydrazone then acts as a nucleophile, attacking the second carbonyl group in an intramolecular fashion to form a cyclic hemiaminal intermediate.

  • Dehydration and Aromatization: This unstable intermediate readily undergoes dehydration (loss of a water molecule) to yield the stable, aromatic N-substituted pyrazole ring.

Experimental Protocol: A Generalized One-Pot Procedure

This protocol provides a general framework for the one-pot synthesis of N-(2-chlorophenylsulfonyl)pyrazoles. Optimization of reaction conditions, such as temperature and reaction time, may be necessary for specific substrates.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, substituted benzoylacetones)

  • Ethanol (or other suitable solvent such as acetic acid)

  • Glacial acetic acid (as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq.).

  • Dissolve the 1,3-dicarbonyl compound in a suitable solvent, such as ethanol.

  • Add this compound (1.0-1.2 eq.) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.

Regioselectivity: Understanding the Influence of Substituents

When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomeric pyrazoles is possible. The regiochemical outcome is influenced by several factors, including:

  • Steric Hindrance: The sulfonylhydrazide will preferentially attack the less sterically hindered carbonyl group. The presence of the ortho-chloro group on the benzenesulfonyl moiety may exert some steric influence.

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a significant role. Electron-withdrawing groups on the 1,3-dicarbonyl substrate can influence the site of initial attack.

  • Reaction Conditions: The choice of solvent and catalyst can also impact the regioselectivity of the reaction.

A thorough characterization of the final product using techniques such as NMR spectroscopy is essential to determine the regiochemical outcome of the synthesis.

Substrate Scope and Yields: A Representative Table

The following table illustrates the potential scope of the one-pot synthesis with representative 1,3-dicarbonyl compounds and expected yields based on similar syntheses with other sulfonylhydrazides.

Entry1,3-Dicarbonyl CompoundProductExpected Yield (%)
1Acetylacetone1-(2-Chlorophenylsulfonyl)-3,5-dimethylpyrazoleGood to Excellent
2Benzoylacetone1-(2-Chlorophenylsulfonyl)-3-methyl-5-phenylpyrazoleGood
3Dibenzoylmethane1-(2-Chlorophenylsulfonyl)-3,5-diphenylpyrazoleGood
4Ethyl acetoacetate1-(2-Chlorophenylsulfonyl)-3-methyl-5-pyrazoloneModerate to Good

Note: Yields are estimates and may vary depending on the specific reaction conditions and purification methods.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no product formation Insufficient reaction time or temperature.Increase reaction time and/or temperature. Monitor the reaction by TLC.
Inactive catalyst.Use fresh glacial acetic acid.
Poor quality of starting materials.Ensure the purity of this compound and the 1,3-dicarbonyl compound.
Formation of multiple products Isomeric mixture due to the use of an unsymmetrical 1,3-dicarbonyl.Optimize reaction conditions (solvent, temperature) to favor one isomer. Isolate isomers by column chromatography.
Side reactions.Lower the reaction temperature.
Difficulty in product purification Product is an oil.Attempt purification by column chromatography.
Product is insoluble.Try different recrystallization solvents.

Conclusion and Future Outlook

The one-pot synthesis of N-substituted pyrazoles using this compound offers a practical and efficient method for accessing a diverse range of these valuable heterocyclic compounds. The operational simplicity, coupled with the potential for high yields, makes this protocol a valuable tool for researchers in drug discovery and related fields. Further exploration of the substrate scope and optimization of reaction conditions for a wider variety of 1,3-dicarbonyl compounds will undoubtedly expand the utility of this synthetic strategy. The resulting N-(2-chlorophenylsulfonyl)pyrazoles can serve as versatile intermediates for the development of novel therapeutic agents.

References

The Strategic Role of 2-Chlorobenzenesulfonohydrazide in C-N Bond Formation: Application Notes for the Synthesis of 7-Chloroindoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Precursor

For researchers, scientists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a fundamental undertaking, pivotal to the synthesis of a vast array of pharmaceuticals and biologically active molecules.[1] Nitrogen-containing heterocycles, in particular, are privileged scaffolds in medicinal chemistry. Among these, the indole core is a recurring motif in numerous natural products and approved drugs. The Fischer indole synthesis, a venerable and powerful acid-catalyzed reaction, has long been a cornerstone for the creation of this important heterocyclic system.[2][3][4][5]

This application note delves into the strategic role of 2-Chlorobenzenesulfonohydrazide as a stable, solid precursor for the in situ generation of 2-chlorophenylhydrazine, a key reactant in the Fischer indole synthesis for producing 7-chloroindoles. The presence of a chlorine atom at the 7-position of the indole ring can significantly influence the molecule's pharmacological profile, making this a valuable synthetic strategy.

We will explore the underlying chemical principles, provide detailed, field-proven protocols for a one-pot synthesis, and offer insights into the causality behind the experimental choices, empowering researchers to confidently employ this methodology in their synthetic endeavors.

Core Concept: A Two-Step, One-Pot Strategy for C-N Bond Formation

The direct use of 2-chlorophenylhydrazine can be challenging due to its potential instability and toxicity. This compound offers a more stable and easily handled alternative. The overarching strategy involves a two-step sequence performed in a single reaction vessel:

  • In Situ Deprotection: The acid-catalyzed hydrolysis of this compound to generate 2-chlorophenylhydrazine.

  • Fischer Indole Synthesis: The immediate reaction of the generated 2-chlorophenylhydrazine with a suitable ketone or aldehyde to form the target 7-chloroindole.

This one-pot approach enhances efficiency by minimizing handling and purification steps of the potentially sensitive hydrazine intermediate.

Mechanistic Insights: The Journey from Sulfonohydrazide to Indole

The entire process is orchestrated by an acid catalyst, which plays a dual role in both the deprotection and the cyclization steps.

Part 1: Acid-Catalyzed Hydrolysis of this compound

The N-S bond in arylsulfonohydrazides can be cleaved under acidic conditions.[6] The reaction is initiated by the protonation of the sulfonamide nitrogen, which increases the electrophilicity of the sulfur atom. Nucleophilic attack by water, followed by a series of proton transfers, leads to the cleavage of the N-S bond, releasing the desired 2-chlorophenylhydrazine and 2-chlorobenzenesulfonic acid as a byproduct.

G cluster_0 Deprotection Step A This compound B Protonated Sulfonamide A->B + H+ C Tetrahedral Intermediate B->C + H2O D 2-Chlorophenylhydrazine C->D -> Cleavage G 2-Chlorobenzenesulfonic Acid E H+ (Acid Catalyst) F H2O

Figure 1: Proposed mechanism of acid-catalyzed hydrolysis.

Part 2: The Classic Fischer Indole Synthesis Mechanism

The in situ generated 2-chlorophenylhydrazine then embarks on the well-established Fischer indole synthesis pathway:[2][3][7]

  • Hydrazone Formation: The 2-chlorophenylhydrazine condenses with a ketone or aldehyde to form a 2-chlorophenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [4][4]-Sigmatropic Rearrangement: Promoted by the acid catalyst, the enamine undergoes a[4][4]-sigmatropic rearrangement, leading to the formation of a new C-C bond and breaking the N-N bond.

  • Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia to yield the final, stable 7-chloroindole.

G A 2-Chlorophenylhydrazine + Ketone/Aldehyde B 2-Chlorophenylhydrazone A->B Condensation C Enamine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclized Intermediate D->E Cyclization F 7-Chloroindole E->F Aromatization (-NH3) G cluster_workflow Experimental Workflow start Start reagents Combine this compound and Acetone start->reagents acid Add Polyphosphoric Acid (PPA) reagents->acid heat Heat Reaction Mixture (e.g., 80-100 °C) acid->heat monitor Monitor Progress (TLC) heat->monitor quench Cool and Quench with Ice-Water monitor->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Obtain Pure 7-Chloro-2-methyl-1H-indole purify->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrazole Synthesis with 2-Chlorobenzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and frequently asked questions for the synthesis of pyrazoles using 2-chlorobenzenesulfonohydrazide. Our goal is to empower you with the scientific understanding to overcome common challenges and significantly improve your reaction yields and product purity.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of pyrazoles with this compound. Each problem is followed by an analysis of potential causes and actionable solutions.

Q1: My pyrazole synthesis is resulting in a very low yield or failing completely. What are the likely causes and how can I fix this?

A1: Low to no product formation is a common frustration that can often be traced back to a few key areas. Let's break down the possibilities:

  • Cause 1: Inadequate Reaction Conditions. The reaction between a 1,3-dicarbonyl compound and this compound typically requires specific conditions to proceed efficiently. Factors such as temperature, solvent, and the presence of a catalyst are critical.[1]

    • Solution:

      • Temperature: Ensure your reaction is heated sufficiently. Many pyrazole syntheses require reflux conditions to drive the reaction to completion.[2] However, excessively high temperatures can lead to decomposition, so it's a delicate balance. Start with the temperature cited in a relevant procedure and optimize in 10°C increments.

      • Solvent: The choice of solvent is crucial. Protic polar solvents like ethanol or acetic acid are commonly used as they can facilitate proton transfer steps in the mechanism.[3] If you are using a non-polar solvent, consider switching to a more polar one.

      • Catalysis: While some reactions proceed without a catalyst, an acid catalyst is often necessary to protonate a carbonyl group, making it more electrophilic for the initial attack by the hydrazine.[4] Common choices include p-toluenesulfonic acid (p-TSA) or even a few drops of concentrated sulfuric or hydrochloric acid.[5]

  • Cause 2: Poor Quality of Starting Materials. The purity of your this compound and 1,3-dicarbonyl compound is paramount. Impurities can interfere with the reaction or lead to the formation of side products.

    • Solution:

      • Verify the purity of your starting materials using techniques like NMR or melting point analysis.

      • If necessary, purify your starting materials before use. Recrystallization is often a suitable method for solid compounds.

  • Cause 3: Steric Hindrance. If your 1,3-dicarbonyl compound has bulky substituents, this can sterically hinder the approach of the this compound, slowing down or preventing the reaction.

    • Solution:

      • Increase the reaction time and/or temperature to overcome the higher activation energy.

      • Consider using a less sterically hindered 1,3-dicarbonyl if your synthetic route allows.

ParameterRecommendationRationale
Temperature Start at 60°C and increase if necessaryBalances reaction rate and potential for decomposition.[1]
Solvent Ethanol, Acetic AcidProtic solvents facilitate key proton transfer steps.[3]
Catalyst p-TSA (catalytic amount)Acid catalysis activates the carbonyl for nucleophilic attack.[4]

Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomers is a classic challenge in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound.[4][6] The two carbonyl groups of the dicarbonyl have different electronic and steric environments, leading to two possible initial points of attack for the hydrazine.

  • Cause: Lack of sufficient steric or electronic differentiation between the two carbonyl groups.

    • Solution 1: Modify Reaction Conditions.

      • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to enhance regioselectivity in some cases.[6]

      • pH Control: Carefully adjusting the pH of the reaction can favor one regioisomer over the other.[6] Experiment with both acidic and basic conditions to determine the optimal pH for your desired product.

    • Solution 2: Modify the Starting Materials.

      • If possible, introduce a bulky substituent on the 1,3-dicarbonyl to sterically direct the initial attack of the hydrazine to the less hindered carbonyl.

      • Utilize a 1,3-dicarbonyl with strong electron-withdrawing or donating groups to create a significant electronic difference between the two carbonyls.

Q3: I am observing significant side product formation that is complicating my purification. What are these side products and how can I minimize them?

A3: Side product formation can drastically reduce your yield of the desired pyrazole. The nature of these impurities depends on the specific starting materials and reaction conditions.

  • Potential Side Product 1: Incomplete Cyclization. You may be isolating the initial hydrazone intermediate if the cyclization step is not complete.

    • Solution: Increase the reaction time or temperature to promote the final ring-closing step.

  • Potential Side Product 2: Pyrazoline. The reaction of α,β-unsaturated carbonyl compounds with hydrazines can sometimes yield a pyrazoline (a partially saturated pyrazole ring) as a major byproduct.[6]

    • Solution: The formation of the aromatic pyrazole from the pyrazoline intermediate often requires an oxidation step. If you suspect pyrazoline formation, you can introduce a mild oxidizing agent to the reaction work-up, or in some cases, exposure to air during the work-up can be sufficient.

  • Potential Side Product 3: Products from Self-Condensation of the 1,3-Dicarbonyl. Under certain conditions, 1,3-dicarbonyls can undergo self-condensation reactions.

    • Solution: Add the 1,3-dicarbonyl slowly to the reaction mixture containing the this compound to maintain a low concentration of the dicarbonyl and minimize self-condensation.

Experimental Workflow for Pyrazole Synthesis

Here is a general, step-by-step protocol for the synthesis of a pyrazole using this compound and a 1,3-dicarbonyl compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents 1. Prepare Reagents - this compound (1 eq) - 1,3-Dicarbonyl (1.1 eq) - Solvent (e.g., Ethanol) - Acid Catalyst (e.g., p-TSA) dissolve 2. Dissolve Hydrazide Dissolve this compound and catalyst in solvent. prep_reagents->dissolve add_dicarbonyl 3. Add Dicarbonyl Add the 1,3-dicarbonyl compound dropwise. dissolve->add_dicarbonyl reflux 4. Heat to Reflux Heat the mixture to reflux and monitor by TLC. add_dicarbonyl->reflux cool 5. Cool Reaction Allow the reaction to cool to room temperature. reflux->cool quench 6. Quench Pour into cold water. cool->quench extract 7. Extract Extract with an organic solvent (e.g., Ethyl Acetate). quench->extract wash 8. Wash Wash organic layer with brine. extract->wash dry 9. Dry & Concentrate Dry over Na2SO4 and concentrate in vacuo. wash->dry purify 10. Purify Purify by column chromatography or recrystallization. dry->purify

Caption: A typical experimental workflow for pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of the 2-chlorobenzenesulfonyl group in this reaction?

A1: The 2-chlorobenzenesulfonyl group primarily serves as a good leaving group. In the final step of the pyrazole formation, this group is eliminated to generate the aromatic pyrazole ring.[4] The electron-withdrawing nature of the sulfonyl group also influences the reactivity of the hydrazine.

Q2: Can I use a base instead of an acid catalyst?

A2: While acid catalysis is more common for the reaction with 1,3-dicarbonyls, some pyrazole syntheses, particularly those starting from α,β-unsaturated carbonyls, can be promoted by a base.[4] The base facilitates the deprotonation of the hydrazine, increasing its nucleophilicity. The optimal condition (acidic vs. basic) will depend on your specific substrates.

Q3: How do I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[2] You should spot your starting materials and the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction's progress.

Q4: What are some safety precautions I should take when working with this compound?

A4: As with all chemicals in a laboratory setting, you should handle this compound with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal information.

Underlying Reaction Mechanism

Understanding the reaction mechanism can provide valuable insights for troubleshooting and optimization.

mechanism 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate + this compound - H2O Cyclized Intermediate Cyclized Intermediate Hydrazone Intermediate->Cyclized Intermediate Intramolecular Attack Pyrazole Pyrazole Cyclized Intermediate->Pyrazole - 2-Chlorobenzenesulfinic acid - H+

Caption: Simplified mechanism of pyrazole formation.

The reaction proceeds through an initial condensation of the this compound with one of the carbonyl groups of the 1,3-dicarbonyl to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the second carbonyl group. Finally, elimination of water and 2-chlorobenzenesulfinic acid leads to the formation of the aromatic pyrazole ring.

References

minimizing side product formation in 2-Chlorobenzenesulfonohydrazide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chlorobenzenesulfonohydrazide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to minimize side product formation and achieve high-purity yields in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound and provides actionable solutions based on established chemical principles.

Issue 1: A significant amount of an insoluble white precipitate, suspected to be a side product, is observed.

Question: During the synthesis of this compound from 2-chlorobenzenesulfonyl chloride and hydrazine, I'm getting a high-melting, insoluble white solid along with my desired product. What is this side product and how can I prevent its formation?

Answer:

The most common side product in this reaction is N,N'-bis(2-chlorobenzenesulfonyl)hydrazide . This "dimer" is formed when a molecule of the already synthesized this compound reacts with another molecule of 2-chlorobenzenesulfonyl chloride.

Causality and Prevention:

The formation of this side product is primarily a consequence of the stoichiometry and reaction conditions. The key to minimizing its formation is to ensure that the 2-chlorobenzenesulfonyl chloride preferentially reacts with hydrazine rather than the desired product.

Key Contributing Factors & Mitigation Strategies:

FactorCause of Side Product FormationMitigation Strategy
Hydrazine Stoichiometry Insufficient hydrazine allows the desired product to compete as a nucleophile.Use a significant excess of hydrazine hydrate (typically 2 to 5 equivalents). This ensures a high concentration of hydrazine to react with the sulfonyl chloride.[1]
Addition Rate of Sulfonyl Chloride A high local concentration of sulfonyl chloride increases the likelihood of reaction with the product.Add the 2-chlorobenzenesulfonyl chloride solution dropwise and slowly to the hydrazine solution with vigorous stirring.[1] This maintains a low concentration of the sulfonyl chloride throughout the reaction.
Reaction Temperature Higher temperatures can increase the rate of the side reaction.Maintain a low reaction temperature, typically between -10°C and 0°C.[1]
Solvent The choice of solvent can influence the solubility of reactants and intermediates.Aprotic solvents like tetrahydrofuran (THF) or dioxane are commonly used. These solvents help to maintain the homogeneity of the reaction mixture.

Experimental Workflow to Minimize Dimer Formation:

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve excess hydrazine hydrate (2-5 eq.) in THF B Cool hydrazine solution to -10°C to 0°C A->B C Slowly add 2-chlorobenzenesulfonyl chloride (1 eq.) in THF dropwise B->C D Maintain low temperature and vigorous stirring C->D E Quench with cold water D->E F Extract with an organic solvent (e.g., ethyl acetate) E->F G Wash organic layer with brine F->G H Dry over anhydrous Na2SO4 G->H I Concentrate in vacuo H->I J Recrystallize from a suitable solvent system (e.g., ethanol/water) I->J reaction_pathways 2-Chlorobenzenesulfonyl\nChloride 2-Chlorobenzenesulfonyl Chloride This compound\n(Desired Product) This compound (Desired Product) 2-Chlorobenzenesulfonyl\nChloride->this compound\n(Desired Product) + Hydrazine 2-Chlorobenzenesulfonic Acid\n(Hydrolysis Product) 2-Chlorobenzenesulfonic Acid (Hydrolysis Product) 2-Chlorobenzenesulfonyl\nChloride->2-Chlorobenzenesulfonic Acid\n(Hydrolysis Product) + Water Hydrazine Hydrazine N,N'-bis(2-chlorobenzenesulfonyl)hydrazide\n(Side Product) N,N'-bis(2-chlorobenzenesulfonyl)hydrazide (Side Product) This compound\n(Desired Product)->N,N'-bis(2-chlorobenzenesulfonyl)hydrazide\n(Side Product) + 2-Chlorobenzenesulfonyl Chloride HCl HCl Water Water

References

troubleshooting common issues in sulfonyl hydrazide mediated reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonyl hydrazide mediated reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize these versatile reagents in their synthetic workflows. Sulfonyl hydrazides are appreciated for being stable, easy-to-handle crystalline solids that serve as powerful precursors for sulfonyl radicals, diazo compounds, and other reactive intermediates.[1][2][3] However, like any sophisticated chemical tool, their application can present unique challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental hurdles, optimize your reaction conditions, and ensure the integrity of your results.

Section 1: General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a logical framework for troubleshooting. Most problems in these reactions—such as low yield, incomplete conversion, or the formation of side products—can be systematically diagnosed.

G cluster_0 cluster_1 Initial Diagnostics cluster_2 Potential Causes & Solutions cluster_3 Corrective Actions cluster_4 A Problem Identified (e.g., Low Yield, Side Product) B Confirm Starting Material Purity (NMR, LC-MS) A->B Analyze C Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) A->C Analyze D Re-evaluate Reagent Stoichiometry & Purity A->D Analyze E Reagent Decomposition? (Sulfonyl Hydrazide, Base, etc.) B->E Hypothesize F Sub-optimal Reaction Conditions? (Temp, Solvent, Concentration) B->F Hypothesize G Competing Side Reactions? B->G Hypothesize H Issues with Intermediates? (e.g., Hydrazone Formation, Stability) B->H Hypothesize C->E Hypothesize C->F Hypothesize C->G Hypothesize C->H Hypothesize L Modify Workup/Purification C->L D->E Hypothesize D->F Hypothesize D->G Hypothesize D->H Hypothesize I Use Freshly Purified Reagents E->I Implement J Screen Solvents & Temperatures F->J Implement K Adjust Additive/Catalyst Loading G->K Implement H->I Implement H->J Implement M Reaction Optimized I->M Verify J->M Verify K->M Verify L->M Verify

Caption: General troubleshooting workflow for chemical reactions.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during reactions involving sulfonyl hydrazides.

Part A: Issues in Tosylhydrazone Formation

The formation of a sulfonylhydrazone from a ketone or aldehyde is often the critical first step in reactions like the Shapiro or Eschenmoser-Tanabe fragmentation.

Question 1: My tosylhydrazone formation is sluggish or incomplete, and I see significant starting ketone/aldehyde remaining by TLC/LC-MS. What's going wrong?

Answer: This is a common issue often related to equilibrium, steric hindrance, or catalyst deactivation.

  • Causality—Equilibrium: Hydrazone formation is a reversible condensation reaction that produces water. If water is not effectively removed, the equilibrium will not favor the product. For sterically hindered or electronically deactivated carbonyls, this is particularly problematic.

    • Solution:

      • Add a Dehydrating Agent: Incorporate molecular sieves (3Å or 4Å) into the reaction mixture.

      • Azeotropic Removal: If the solvent allows (e.g., toluene, benzene), use a Dean-Stark apparatus to physically remove water as it forms.

  • Causality—Acid Catalyst: The reaction is acid-catalyzed. The concentration and type of acid are crucial. Too little acid results in a slow reaction, while too much can lead to side reactions or decomposition of the hydrazide.[4]

    • Solution:

      • Use a Mild Acid Catalyst: A catalytic amount of acetic acid is often sufficient.[5] For sensitive substrates, milder acids like pyridinium p-toluenesulfonate (PPTS) can be effective.

      • Optimize Catalyst Loading: Start with a small amount (e.g., 0.1 eq) and incrementally increase if needed, while monitoring the reaction for side product formation.

  • Causality—Reactivity: Some ketones, particularly aryl ketones, are less reactive. Simply refluxing in alcohol may be insufficient.[5]

    • Solution: For stubborn aryl ketones, heating the ketone and p-tosylhydrazine in a minimal volume of glacial acetic acid can be highly effective, as the acid acts as both catalyst and solvent.[5]

Question 2: My crude product is an inseparable mixture of the desired tosylhydrazone and unreacted tosylhydrazide. How can I purify it?

Answer: This occurs because the tosylhydrazone and the parent tosylhydrazide often have very similar polarities, making chromatographic separation difficult.[6] The best strategy is to drive the initial reaction to completion, but if that fails, a chemical quench and extraction can be effective.

  • Causality—Similar Polarity: Both compounds possess a polar sulfonyl group and N-H bonds capable of hydrogen bonding, leading to similar behavior on silica gel.

    • Solution 1: Drive the Reaction to Completion: It is often easier to add a slight excess (1.05 eq) of the carbonyl compound to consume all the tosylhydrazide. The excess, unreacted carbonyl is typically much less polar and easier to remove via column chromatography.[6]

    • Solution 2: Aqueous Workup:

      • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, DCM).

      • Wash with a dilute aqueous base solution (e.g., 1M NaHCO₃ or Na₂CO₃). The tosylhydrazide is weakly acidic and will be partially deprotonated and extracted into the aqueous layer, while the less acidic tosylhydrazone remains in the organic phase. Repeat the wash if necessary.

      • Wash with brine, dry the organic layer over Na₂SO₄ or MgSO₄, and concentrate.

Part B: Issues in Shapiro & Bamford-Stevens Reactions

These reactions utilize the decomposition of tosylhydrazones to form alkenes via vinyllithium or carbene intermediates, respectively.[7][8][9]

Question 3: My Shapiro reaction gives a low yield of the desired alkene and a complex mixture of byproducts. What are the likely causes?

Answer: The Shapiro reaction's reliance on at least two equivalents of a strong organolithium base (like n-BuLi or MeLi) makes it sensitive to several factors.[7][10]

  • Causality—Insufficient Base: The reaction requires double deprotonation: first at the N-H proton and second at the α-carbon.[7][8] Traces of water in the solvent or on the glassware will consume the organolithium reagent, leading to incomplete reaction.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly distilled, anhydrous solvents (e.g., THF, ether). Titrate your organolithium solution before use to determine its exact molarity. It is common to use a slight excess (2.1-2.2 equivalents) of base.

  • Causality—Temperature Control: Organolithium bases are highly reactive. If the reaction temperature is too high during base addition, the base can add to the C=N bond of the hydrazone, especially with aldehyde-derived tosylhydrazones.[8]

    • Solution: Add the organolithium base slowly at a low temperature (-78 °C is common) and allow the reaction to warm gradually.

  • Causality—Vinyllithium Instability: The intermediate vinyllithium can be unstable at higher temperatures or react with the solvent. For example, vinyllithium intermediates are known to deprotonate THF at room temperature.[11]

    • Solution: After the nitrogen evolution has ceased, quench the reaction at a low temperature. If the protocol requires warming, do so carefully and for the minimum time necessary.

Question 4: The regioselectivity of my Shapiro reaction is poor, yielding a mixture of terminal and internal alkenes. How can I control the outcome?

Answer: The regioselectivity is determined by which α-proton is removed by the base. This is typically under kinetic control.[9]

  • Causality—Kinetic vs. Thermodynamic Control: The organolithium base will preferentially remove the most accessible, least sterically hindered α-proton, leading to the less substituted (kinetic) alkene.[8][12] The formation of the more substituted (thermodynamic) alkene suggests that either the kinetic site is blocked or an equilibration is occurring.

    • Solution for Kinetic Product (Less Substituted): This is the expected outcome. To improve selectivity, ensure low temperatures during deprotonation (-78 °C) and use a bulky base if necessary, although alkyllithiums are standard.

    • Solution for Thermodynamic Product (More Substituted): Achieving the thermodynamic product is more characteristic of the Bamford-Stevens reaction (using bases like NaH or NaOMe in protic solvents).[9] In the Shapiro reaction, forcing the formation of the more substituted alkene is difficult. You might consider if an alternative reaction is more suitable for your target.

Part C: Issues in Sulfonylation & Cross-Coupling Reactions

These reactions often proceed via sulfonyl radical intermediates generated from the sulfonyl hydrazide.[13][14]

Question 5: My radical sulfonylation reaction is inefficient, with low conversion of the starting material.

Answer: Inefficient radical generation or rapid radical quenching are the most common culprits.

  • Causality—Inefficient Radical Initiation: The decomposition of sulfonyl hydrazide into a sulfonyl radical requires an initiator, often an oxidant or a catalyst.[14][15] If the initiator is weak, old, or used in insufficient quantity, radical generation will be the rate-limiting step.

    • Solution:

      • Verify Oxidant/Catalyst: Use a fresh, reliable source of the oxidant (e.g., TBHP, DTBP) or catalyst (e.g., Cu(I)/Cu(II) salts).[15][16]

      • Optimize Conditions: The choice of solvent and temperature can be critical. Some reactions benefit from polar solvents that can stabilize radical intermediates, while others require higher temperatures to ensure efficient decomposition.[17][18]

  • Causality—Atmosphere Control: Many radical reactions are sensitive to atmospheric oxygen. Oxygen can act as a radical scavenger, terminating the desired reaction pathway. However, some specific protocols may require air.[17]

    • Solution: Unless the procedure specifies otherwise, perform the reaction under an inert atmosphere (Nitrogen or Argon). Degas the solvent before use by sparging with N₂/Ar or through freeze-pump-thaw cycles.

Question 6: I am observing significant amounts of thiosulfonate or disulfide byproducts. Why is this happening?

Answer: This indicates that the sulfonyl radical or its decomposition products are reacting with each other rather than with your desired substrate.

  • Causality—Self-Coupling: Sulfonyl hydrazides can decompose to generate both sulfonyl and sulfenyl sources.[15] In the presence of a catalyst like CuCl₂, these can combine to form thiosulfonates.[15] Disulfides can also form from side reactions.[17]

    • Solution:

      • Control Reagent Concentration: Run the reaction at a lower concentration to disfavor bimolecular self-coupling reactions.

      • Slow Addition: If the reaction setup allows, add the sulfonyl hydrazide slowly via syringe pump to the reaction mixture containing the substrate and catalyst. This keeps the instantaneous concentration of the radical precursor low, favoring reaction with the substrate present in excess.

      • Re-evaluate Catalyst: The choice of metal catalyst can influence the reaction pathway. For example, some copper-catalyzed systems are known to promote thiosulfonate formation.[15] A different catalyst system may be required.

Section 3: Frequently Asked Questions (FAQs)

Q1: How should I store and handle sulfonyl hydrazides? A: Sulfonyl hydrazides are generally stable, crystalline solids that can be stored at room temperature in a well-sealed container, protected from moisture.[1][2] However, they are energetic compounds and can decompose exothermically at elevated temperatures.[19] Avoid strong acids, bases, and oxidizing agents during storage.

Q2: My sulfonyl hydrazide appears to be degrading in an acidic reaction medium. Is this expected? A: Yes, sulfonyl hydrazides can undergo acid-catalyzed hydrolysis to the corresponding sulfonic acid and hydrazine.[4] To minimize this, use the mildest acidic conditions possible and the lowest effective temperature for your reaction. Monitor stability using HPLC if degradation is a concern.[4]

Q3: Can I use sulfonyl hydrazides in redox-neutral cross-coupling reactions without an external oxidant? A: Yes, this is a modern and powerful application. In certain nickel-catalyzed systems, the sulfonyl hydrazide itself can act as both the radical precursor and an electron donor to activate the catalyst, eliminating the need for external redox additives.[20][21][22]

Q4: What is the main difference between the Shapiro and Bamford-Stevens reactions? A: While both start from tosylhydrazones, the key difference is the base used and the intermediate formed.

  • Shapiro Reaction: Uses ≥2 equivalents of an organolithium base, proceeds through a vinyllithium intermediate, and typically forms the less-substituted (kinetic) alkene.[9]

  • Bamford-Stevens Reaction: Uses a base like NaH or NaOMe, often in a protic solvent, proceeds through a diazo/carbene intermediate, and typically forms the more-substituted (thermodynamic) alkene.[9]

FeatureShapiro ReactionBamford-Stevens Reaction
Base ≥2 eq. Alkyllithium (n-BuLi, MeLi)Catalytic or Stoichiometric NaH, NaOMe, LiH
Solvent Aprotic (THF, Ether, Hexane)Aprotic or Protic (Glycol, Decalin)
Key Intermediate VinyllithiumDiazo compound / Carbene
Major Product Less substituted alkene (Kinetic)More substituted alkene (Thermodynamic)
Trapping Intermediate can be trapped with electrophilesIntermediate can undergo cyclopropanation, insertion

Q5: What is the mechanism of the Eschenmoser-Tanabe fragmentation? A: This reaction converts α,β-epoxyketones into alkynes and carbonyl compounds using a sulfonyl hydrazide.[23][24][25] The driving force is the formation of stable nitrogen gas.

G Epoxyketone α,β-Epoxyketone A Epoxyketone->A Hydrazide RSO₂NHNH₂ Hydrazide->A Hydrazone Intermediate Hydrazone B Hydrazone->B Acid or Base Catalysis Fragmented Alkyne + Carbonyl + RSO₂⁻ + N₂ A->Hydrazone Condensation (-H₂O) C B->C Fragmentation (Key Step) C->Fragmented

Caption: Simplified workflow of the Eschenmoser-Tanabe fragmentation.

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Tosylhydrazone

This protocol is adapted from established literature procedures.[26][27]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone or aldehyde (1.0 eq).

  • Reagents: Add p-toluenesulfonylhydrazide (1.05 eq) followed by a suitable solvent (e.g., methanol, ethanol, THF). A typical concentration is 0.5-1.0 M.

  • Catalysis: Add a catalytic amount of acetic acid (e.g., 3-4 drops with a Pasteur pipette).

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours. The product often precipitates from the solution upon reaction completion or cooling.

  • Workup: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of cold solvent (the one used for the reaction) and then with cold water to remove any excess hydrazide or acid.[26] Dry the product under vacuum. The purity is often sufficient for the next step. If further purification is needed, recrystallization (e.g., from ethanol) is the preferred method.

Protocol 2: General Procedure for the Shapiro Reaction

This protocol requires strict anhydrous and inert conditions.[7][8]

  • Setup: Flame-dry a two-neck round-bottom flask under vacuum and backfill with argon or nitrogen. Equip the flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Reagents: Add the dry tosylhydrazone (1.0 eq) to the flask. Dissolve or suspend it in an anhydrous solvent (e.g., THF, TMEDA, or hexane) via cannula transfer.

  • Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (2.1-2.2 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. A color change (often to yellow or orange) and gas evolution (N₂) will be observed.

  • Warming & Reaction: After the addition is complete, continue stirring at -78 °C for 30-60 minutes. Then, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for an additional 1-2 hours at room temperature, or until nitrogen evolution ceases.

  • Quench: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of water or saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel, add more water, and extract with an organic solvent (e.g., diethyl ether, pentane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude alkene by flash column chromatography.

Section 5: References

  • Kim, J., Park, S., Kim, H., & Kim, J. (2020). CuCl2-promoted decomposition of sulfonyl hydrazides for the synthesis of thiosulfonates. Tetrahedron Letters, 61(29), 152112. --INVALID-LINK--

  • Wang, Z., et al. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega. 1

  • Wang, Z., et al. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega. 2

  • Kumar, A., & Kumar, V. (2022). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Journal of Sulfur Chemistry. --INVALID-LINK--

  • Wikipedia contributors. Aldehyde. Wikipedia. --INVALID-LINK--

  • Li, W., et al. (2018). Influence of sulfonyl substituents on the decomposition of N-sulfonylhydrazones at room temperature. Organic Chemistry Frontiers. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting sulfonyl hydrazide instability under acidic conditions. BenchChem Tech Support. --INVALID-LINK--

  • Powell, J., & Whiting, M. C. (1951). The decomposition of sulphonylhydrazone salts. ElectronicsAndBooks. --INVALID-LINK--

  • Li, C., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. --INVALID-LINK--

  • Friedman, L., Litle, R. L., & Reichle, W. R. p-Toluenesulfonylhydrazide. Organic Syntheses. --INVALID-LINK--

  • Chen, J., et al. (2023). Catalyst-free regioselective sulfonylation of phenoxazine with sulfonyl hydrazides in H2O/HFIP. RSC Advances. --INVALID-LINK--

  • Zhang, C., et al. (2021). Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide. ResearchGate. --INVALID-LINK--

  • Siddiqui, H. L., et al. (2013). Synthesis and Biological Evaluation of Hydrazide based Sulfonamides. Journal of Scientific and Innovative Research. --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of the reaction conditions. --INVALID-LINK--

  • Wang, L., et al. (2016). Dual Roles of Sulfonyl Hydrazides: A Three-Component Reaction To Construct Fully Substituted Pyrazoles Using TBAI/TBHP. Organic Letters. --INVALID-LINK--

  • Reddit User. (2022). Formation of tosylhydrazones. r/Chempros. --INVALID-LINK--

  • Gianatassio, R., et al. (2025). Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling. Science. --INVALID-LINK--

  • ResearchGate. (2023). Sulfonyl Hydrazides in Organic Synthesis: A Review of Recent Studies. --INVALID-LINK--

  • ResearchGate. (2015). How can I reduce the formation of a dimer in sulphonyl-hydrazide synthesis? --INVALID-LINK--

  • Khalifa, M. E. (2015). Synthesis and Reactions of Sulphone Hydrazides. Scholarly. --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Shapiro Reaction. --INVALID-LINK--

  • Department of Chemistry, University of [University]. (2025). Sulfonyl Hydrazides for Redox-Neutral Radical Cross-Couplings. --INVALID-LINK--

  • Wikipedia contributors. Shapiro reaction. Wikipedia. --INVALID-LINK--

  • Brook, A. G., & Jones, P. F. (1969). The synthesis of silyl- and germyldiazoalkanes via tosylhydrazones. Canadian Journal of Chemistry. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. BenchChem Tech Support. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazones. --INVALID-LINK--

  • Gianatassio, R., et al. (2025). Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling. Science. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Shapiro Reaction. --INVALID-LINK--

  • Chemistry Notes. (2022). Eschenmoser Tanabe fragmentation: Mechanism. --INVALID-LINK--

  • Moore, J. A., & Reed, D. E. (1973). Phenyldiazomethane. Organic Syntheses. --INVALID-LINK--

  • Sampedro, D., et al. (2015). On the mechanism of the Shapiro reaction: understanding the regioselectivity. RSC Advances. --INVALID-LINK--

  • Wikipedia contributors. Eschenmoser fragmentation. Wikipedia. --INVALID-LINK--

  • Denmark Group. (n.d.). Tosylhydrazones. University of Illinois Urbana-Champaign. --INVALID-LINK--

  • Royal Society of Chemistry. (2022). Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. RSC Advances. --INVALID-LINK--

  • Koroniak, K., & Koroniak, H. (2019). Shapiro and Bamford-Stevens reactions – revisited. Arkivoc. --INVALID-LINK--

  • Chen, J., et al. (2022). Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. RSC Advances. --INVALID-LINK--

  • chemeurope.com. (n.d.). Eschenmoser fragmentation. --INVALID-LINK--

  • Maxbrain Chemistry. (n.d.). Eschenmoser-Tanabe Fragmentation. --INVALID-LINK--

  • PubMed. (2013). C-C fragmentation: origins and recent applications. --INVALID-LINK--

  • ResearchGate. (2020). How to purify hydrazone? --INVALID-LINK--

References

Technical Support Center: Purification Strategies for Products from 2-Chlorobenzenesulfonohydrazide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the purification challenges associated with reactions of 2-chlorobenzenesulfonohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification issues. Our focus is on providing not just protocols, but the scientific reasoning behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Introduction to Purification Challenges

This compound is a versatile reagent, frequently employed in the synthesis of various heterocyclic compounds, most notably sulfonyl hydrazones and 1,2,3-thiadiazoles via the Hurd-Mori reaction.[1][2] While these reactions can be highly effective, the purification of the resulting products often presents significant challenges. These can range from the removal of unreacted starting materials and reagents to the separation of structurally similar byproducts. The acidic nature of the sulfonohydrazide moiety and the potential for product instability under certain conditions further complicate purification efforts.[3][4]

This guide provides a structured approach to troubleshooting these purification challenges, with a focus on practical, evidence-based strategies.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of products from this compound reactions.

Q1: My primary product is a sulfonyl hydrazone. What are the most common impurities I should expect?

A1: When synthesizing sulfonyl hydrazones from this compound and an aldehyde or ketone, you can typically expect the following impurities:

  • Unreacted this compound: This is a common impurity if the reaction has not gone to completion.

  • Unreacted aldehyde or ketone: The starting carbonyl compound may also be present.

  • Azines: Self-condensation of the hydrazone starting material can lead to the formation of azine byproducts.[5]

  • Hydrolysis products: Depending on the workup conditions, hydrolysis of the hydrazone can occur, regenerating the starting aldehyde or ketone.

Q2: I've performed a Hurd-Mori reaction to synthesize a 1,2,3-thiadiazole. What are the likely side products?

A2: The Hurd-Mori reaction, while powerful, is known to generate several byproducts that can complicate purification.[6] These include:

  • Chlorinated and sulfonated species: Side reactions on the aromatic ring can occur.[6]

  • Aromatization products: Depending on the substrate, subsequent reactions can lead to aromatized byproducts.[6]

  • Oxadiazine derivatives: In some cases, alternative cyclization pathways can lead to the formation of unexpected heterocyclic systems like 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione.[7]

  • Unreacted sulfonyl hydrazone: Incomplete cyclization will leave the starting hydrazone in your crude product.

Q3: My product seems to be degrading during silica gel column chromatography. What is happening and how can I prevent it?

A3: Sulfonyl hydrazones and some 1,2,3-thiadiazole derivatives can be sensitive to the acidic nature of standard silica gel.[8] This can lead to hydrolysis or decomposition on the column. To mitigate this, consider the following:

  • Use of deactivated silica: You can deactivate silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine.[8]

  • Alternative stationary phases: Basic alumina can be a good alternative to silica gel for acid-sensitive compounds.[8]

  • Reverse-phase chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) can be an effective alternative.

Troubleshooting Guides

This section provides a more in-depth, problem-and-solution-oriented approach to common purification issues.

Problem 1: Difficulty in Removing Unreacted this compound
  • Causality: this compound is a weakly acidic compound due to the sulfonohydrazide moiety.[3] This property can be exploited for its removal. It has moderate polarity and may co-elute with products of similar polarity during chromatography.

  • Troubleshooting Workflow:

    G start Crude product containing unreacted this compound extraction Perform an acid-base extraction. Dissolve crude in an organic solvent (e.g., EtOAc). Wash with a mild aqueous base (e.g., sat. NaHCO3). start->extraction separate Separate the organic and aqueous layers. extraction->separate organic_layer Organic Layer: Contains the desired neutral or less acidic product. separate->organic_layer aqueous_layer Aqueous Layer: Contains the deprotonated This compound salt. separate->aqueous_layer purify_organic Dry and concentrate the organic layer. Proceed with further purification (chromatography/recrystallization) if necessary. organic_layer->purify_organic acidify Acidify the aqueous layer (e.g., with 1M HCl) to re-precipitate the starting material for recovery. aqueous_layer->acidify

    Caption: Acid-base extraction workflow for removing acidic impurities.

  • Detailed Protocol: Acid-Base Extraction

    • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Gently shake the funnel, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The deprotonated this compound will move into the aqueous layer.[3]

    • Drain the lower aqueous layer.

    • Repeat the wash with the NaHCO₃ solution if necessary (monitor by TLC).

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Problem 2: Product is an Oil and Will Not Crystallize
  • Causality: The presence of impurities can often inhibit crystallization by disrupting the crystal lattice formation.[9] "Oiling out" can also occur if the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated to a high degree.[9]

  • Troubleshooting Strategies:

    StrategyRationale
    Purity Check Analyze the crude product by TLC or LC-MS to assess its purity. If significant impurities are present, consider a preliminary purification by column chromatography.
    Solvent System Optimization The choice of solvent is critical for successful recrystallization.[10] Experiment with different single solvents or a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble).[11]
    Inducing Crystallization If a supersaturated solution fails to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface, or adding a seed crystal of the pure compound.
    Slow Cooling Rapid cooling often leads to oiling out or the formation of very small, impure crystals.[12] Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath.[12]
  • Experimental Protocol: Two-Solvent Recrystallization

    • Dissolve the oily product in a minimal amount of a "good" hot solvent (e.g., ethanol, ethyl acetate).[11]

    • While the solution is hot, add a "poor" solvent (e.g., hexane, water) dropwise until the solution becomes faintly cloudy (persistent turbidity).[11]

    • Add a few more drops of the "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature. If crystals do not form, proceed with inducing crystallization.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.[13]

Problem 3: Co-elution of Product and Impurities During Column Chromatography
  • Causality: Compounds with similar polarities will have similar affinities for the stationary phase and mobile phase, leading to poor separation.[8]

  • Troubleshooting Workflow:

    Caption: Decision tree for resolving co-elution in chromatography.

  • Data Presentation: Common Solvent Systems for Chromatography

    Stationary PhaseCommon Non-Polar SolventsCommon Polar Solvents
    Silica GelHexane, Heptane, TolueneEthyl Acetate, Dichloromethane, Acetone, Methanol
    Alumina (Basic or Neutral)Hexane, TolueneEthyl Acetate, Dichloromethane
    C18 Reverse PhaseWater, Methanol, AcetonitrileMethanol, Acetonitrile, Tetrahydrofuran

References

Technical Support Center: Catalyst Selection for Efficient Reactions of 2-Chlorobenzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthetic applications of 2-Chlorobenzenesulfonohydrazide. As a versatile building block in modern organic synthesis, its reactivity is profoundly influenced by the choice of catalyst. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection, optimize reaction conditions, and troubleshoot common experimental hurdles. My approach is to not only provide solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your own work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the catalytic use of this compound.

Q1: What are the primary classes of catalytic reactions that utilize this compound?

A1: this compound is a versatile reagent primarily employed in several key catalytic transformations. The most prominent include:

  • Cross-Coupling Reactions: It serves as a precursor to sulfonyl radicals or as a nucleophile in C-S, C-N, and C-C bond-forming reactions. Palladium and copper-based catalysts are the most prevalent in this area.[1][2]

  • Radical-Mediated Reactions: The N-S bond in sulfonohydrazides can be homolytically cleaved, often with the aid of a copper catalyst and an oxidant, to generate sulfonyl radicals for subsequent additions or couplings.[3][4]

  • Dehydrogenative Coupling: In certain systems, it can couple with alcohols in acceptorless dehydrogenative processes, typically catalyzed by iridium or rhodium complexes, to form hydrazones.[5]

  • Cyclization and Annulation Reactions: It is a key component in the synthesis of various nitrogen- and sulfur-containing heterocycles, where the catalyst (e.g., Palladium, Rhodium) dictates the reaction pathway and regioselectivity.[6][7]

Q2: Why is catalyst choice so critical for achieving high efficiency and selectivity with this reagent?

A2: The choice of catalyst is paramount because this compound possesses multiple reactive sites. The catalyst's role is to selectively activate a specific bond or functional group while minimizing unwanted side reactions. For instance:

  • Selectivity: In cross-coupling, a palladium catalyst with an appropriate ligand can favor C-N bond formation, whereas a copper catalyst under oxidative conditions might promote a radical pathway leading to C-S bond formation.[4][8]

  • Side Reaction Prevention: Hydrazine moieties can be aggressive reductants, potentially deactivating palladium catalysts (e.g., reducing Pd(II) to inactive Pd(0) aggregates) or causing hydrodehalogenation of aryl halide partners.[8] A well-chosen ligand and base system stabilizes the active catalytic species and mitigates these pathways.

  • Control of Reaction Mechanism: As seen in the divergent transformations of related N-sulfonyl triazoles, a Pd(0) catalyst can yield one heterocyclic core, while a dual Rh(II)/Pd(0) system can produce a completely different scaffold from the same starting material.[7] This highlights the catalyst's profound control over the reaction's mechanistic journey.

Q3: What is the typical role of additives like tert-Butyl hydroperoxide (TBHP) or molecular oxygen in these reactions?

A3: Additives like TBHP and O₂ often act as oxidants, particularly in copper-catalyzed radical reactions.[3][4] Their primary role is to facilitate the generation of the key sulfonyl radical intermediate from the sulfonohydrazide. The mechanism generally involves the oxidation of the catalyst (e.g., Cu(I) to Cu(II)), which then promotes the single-electron transfer (SET) process with the sulfonohydrazide to release the sulfonyl radical.[4] In some metal-free systems, these oxidants are essential for initiating the radical chain reaction.[3] Their concentration and rate of addition can be critical parameters to control for avoiding over-oxidation or other side reactions.

Section 2: Troubleshooting Guide

This guide provides systematic solutions to common problems encountered during experiments.

Problem 1: Low or No Yield in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Buchwald-Hartwig Amination)

  • Possible Cause A: Inactive Catalyst or Inappropriate Ligand

    • Explanation: The stability and activity of the palladium catalyst are critically dependent on the coordinating ligand. Bulky, electron-rich phosphine ligands (e.g., Josiphos, Xantphos) are often required to promote the reductive elimination step and prevent catalyst decomposition. The C-Cl bond on the 2-chlorobenzenesulfonyl group can also present challenges, requiring a robust catalyst that favors coupling over potential side reactions.[9]

    • Troubleshooting Steps:

      • Verify Ligand Choice: Consult literature for ligands proven effective in coupling with hydrazine derivatives or aryl chlorides.[8]

      • Use a Pre-catalyst: Employ a well-defined Pd(II) pre-catalyst that reliably forms the active Pd(0) species in situ.

      • Increase Catalyst Loading: Incrementally increase the catalyst loading from 1-2 mol% to 5 mol%. If this improves yield, catalyst deactivation is likely occurring.

      • Ensure Anaerobic Conditions: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).

  • Possible Cause B: Incorrect Base or Solvent

    • Explanation: The base plays a crucial role in deprotonating the hydrazine to make it a more potent nucleophile and in the overall catalytic cycle.[10] Its strength and solubility can dramatically affect the reaction rate. The solvent must be able to dissolve the reactants and the base while being compatible with the catalyst at the required temperature.

    • Troubleshooting Steps:

      • Screen Bases: If a weak base like K₂CO₃ fails, switch to a stronger base such as KOH, NaOH, or K₃PO₄.[10][11] The choice can be critical for activating the hydrazine nucleophile.

      • Solvent Polarity: For cross-coupling, polar aprotic solvents like dioxane, THF, or toluene are common. If solubility is an issue, consider a more polar solvent like DMF, but be aware it can sometimes coordinate to the metal and inhibit catalysis.

      • Temperature Optimization: Many cross-coupling reactions require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[12] Ensure your reaction temperature is appropriate for the chosen solvent and catalyst system.

Problem 2: Multiple Products or Significant Byproduct Formation in Copper-Catalyzed Radical Reactions

  • Possible Cause A: Uncontrolled Radical Coupling

    • Troubleshooting Steps:

      • Adjust Reactant Stoichiometry: Ensure the coupling partner is present in an appropriate concentration. Sometimes, using a slight excess of one reagent can favor the desired cross-coupling pathway.

      • Control Rate of Radical Generation: The concentration of the oxidant (e.g., TBHP, CHP) is critical.[4] Try adding the oxidant slowly via a syringe pump over the course of the reaction to maintain a low, steady-state concentration of the sulfonyl radical.

      • Change the Copper Source: Different copper salts (e.g., CuI, Cu(OAc)₂, CuSO₄) can have varying activities.[13][14] Screen different Cu(I) and Cu(II) sources to find the optimal catalyst.

  • Possible Cause B: Product Instability or Decomposition

    • Explanation: The desired product may be unstable under the reaction conditions, especially at elevated temperatures or in the presence of a persistent oxidant. The sulfonohydrazide starting material itself can also decompose.

    • Troubleshooting Steps:

      • Monitor Reaction Over Time: Use TLC or LC-MS to track the formation and potential disappearance of your product over time. If the product concentration peaks and then declines, instability is likely the issue.

      • Lower Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

      • Quench Promptly: Once the reaction reaches optimal conversion, work it up immediately to prevent post-reaction degradation.

Problem 3: Reaction Stalls and Does Not Go to Completion

  • Possible Cause: Catalyst Poisoning or Inhibition

    • Explanation: Impurities in the starting materials, solvents, or even from the glassware can act as catalyst poisons. Sulfur-containing compounds are notorious for poisoning palladium catalysts. Additionally, the product itself can sometimes inhibit the catalyst, leading to a stalled reaction.

    • Troubleshooting Steps:

      • Purify Reagents: Ensure this compound and the coupling partner are of high purity. Recrystallize or run through a silica plug if necessary. Use high-purity, anhydrous solvents.

      • Acid/Base Scavenging: If acidic or basic impurities are suspected, consider adding a non-coordinating scavenger or ensuring the chosen reaction base can neutralize them.

      • Examine Product Inhibition: If the reaction consistently stalls at a certain conversion, product inhibition may be the cause. In this scenario, it may be necessary to run the reaction at a lower concentration or explore a different catalyst system that is less susceptible to inhibition.

Section 3: Protocols & Comparative Data

For practical application, the following tables and protocols provide starting points for reaction optimization.

Table 1: Comparison of Catalytic Systems for Reactions of Sulfonohydrazides

Reaction TypeCatalyst / LoadingLigand (if any)Base / AdditiveTypical SolventTemp (°C)Avg. Yield (%)Reference
C-N Cross-Coupling Pd₂(dba)₃ / 2 mol%Josiphos-typeKOHToluene100-11070-95[10]
Radical C-S Coupling CuI / 20 mol%NoneK₂CO₃ / CHPDMSO4060-96[4]
Dehydrogenative Coupling [Cp*IrCl₂]₂ / 2.5 mol%NoneKOHToluene11075-85[5]
Metal-Free Sulfonylation NoneNoneTBHP / O₂THF60-7085-97[3]
Experimental Protocol 1: General Procedure for Palladium-Catalyzed C-N Coupling
  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the appropriate base (e.g., KOH, 2.0 mmol).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (0.04-0.08 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed solvent (e.g., Toluene, 5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Stir vigorously and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify by column chromatography.[15]

Experimental Protocol 2: General Procedure for Copper-Catalyzed Radical Coupling
  • To a reaction vial, add this compound (0.2 mmol), the coupling partner (e.g., an amine or alkene, 0.3 mmol), CuI (0.04 mmol), and K₂CO₃ (0.4 mmol).

  • Add the solvent (e.g., DMSO, 2.0 mL).

  • Add the oxidant (e.g., Cumene hydroperoxide (CHP), 0.8 mmol) to the mixture.

  • Seal the vial and place it in a preheated block at the desired temperature (e.g., 40 °C).

  • Stir the reaction for the specified time (e.g., 18 h), monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction with water and extract with an appropriate organic solvent (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, concentrate, and purify by flash chromatography.[4]

Section 4: Visualized Workflows and Mechanisms

To better illustrate the decision-making process and chemical transformations, the following diagrams are provided.

start_node Low Yield Observed q1 Is this a Pd-catalyzed cross-coupling? start_node->q1 q2 Is this a Cu-catalyzed radical reaction? q1->q2 No pd_check Troubleshoot Pd System q1->pd_check Yes cu_check Troubleshoot Cu System q2->cu_check Yes general_check General Troubleshooting q2->general_check No / Other pd_sol1 Check Ligand & Catalyst Loading pd_check->pd_sol1 pd_sol2 Screen Stronger Bases (KOH, K3PO4) pd_check->pd_sol2 pd_sol3 Ensure Strict Anaerobic Conditions pd_check->pd_sol3 pd_sol1->general_check pd_sol2->general_check pd_sol3->general_check cu_sol1 Add Oxidant (TBHP) Slowly via Syringe Pump cu_check->cu_sol1 cu_sol2 Screen Different Cu(I) / Cu(II) Salts cu_check->cu_sol2 cu_sol3 Lower Reaction Temperature cu_check->cu_sol3 cu_sol1->general_check cu_sol2->general_check cu_sol3->general_check gen_sol1 Purify All Reagents & Solvents general_check->gen_sol1 gen_sol2 Monitor Reaction Profile (TLC/LC-MS over time) general_check->gen_sol2 start_node Desired Reaction: C-S or C-N Bond Formation q1 Is a radical pathway desired? start_node->q1 rh_path Other Mechanisms start_node->rh_path Alternative Goals cu_path Copper Catalysis q1->cu_path Yes pd_path Cross-Coupling q1->pd_path No cu_details Use Cu(I) or Cu(II) salts with an oxidant (TBHP, CHP) to generate sulfonyl radical. cu_path->cu_details pd_details Use Pd(0) catalyst with phosphine ligands and a strong base to facilitate nucleophilic attack. pd_path->pd_details rh_details Consider Rh or Ir catalysts for specific transformations like C-H activation or dehydrogenation. rh_path->rh_details

References

effect of base on the reactivity of 2-Chlorobenzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chlorobenzenesulfonohydrazide

A Guide for Researchers on the Critical Role of Base Selection in Experimental Success

Welcome to the technical support guide for this compound. This document is designed for chemists, researchers, and drug development professionals to navigate the nuances of using this reagent, with a specific focus on how the choice of base dictates reaction outcomes. Whether you are performing diazo transfers, generating sulfonyl radicals, or exploring other synthetic pathways, understanding the interplay between your substrate, this compound, and the selected base is paramount.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Reactivity

This section addresses foundational questions regarding the role of bases in reactions involving this compound.

Q1: What is the primary function of a base when used with this compound?

A1: The primary role of a base is to facilitate the deprotonation of a reacting partner, not typically the this compound itself. In the most common application, the Regitz diazo transfer, this compound is a precursor to a sulfonyl azide. The base deprotonates an active methylene compound (e.g., a β-ketoester), generating a nucleophilic enolate. This enolate then attacks the sulfonyl azide to accomplish the diazo transfer. The base acts as a catalyst to generate the reactive nucleophile.[1][2][3]

Q2: How does the strength (pKa) of the chosen base impact the reaction?

A2: The base's strength is a critical parameter. A base must be strong enough to deprotonate the active methylene compound to initiate the reaction.

  • Insufficiently Basic: A weak base (e.g., pyridine) may not be strong enough to generate a sufficient concentration of the enolate, leading to a sluggish or incomplete reaction.[4]

  • Sufficiently Basic: Bases like triethylamine (NEt₃, pKa of conjugate acid ≈ 10.75) are often sufficient for deprotonating relatively acidic compounds like β-diketones.[1][5]

  • Strongly Basic: Stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, pKa of conjugate acid ≈ 12-13) are used for less acidic substrates.[6] However, excessively strong bases can lead to undesired side reactions, such as decomposition of the starting material or base-sensitive functional groups on the substrate.[4]

Q3: Besides pKa, what other properties of a base should I consider?

A3: Steric hindrance and nucleophilicity are crucial.

  • Steric Hindrance: A bulky, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or DBU is often preferred.[6] These "non-nucleophilic" bases are less likely to participate in unwanted side reactions, such as attacking an electrophilic center on your substrate. Triethylamine is less sterically hindered and can sometimes act as a nucleophile.[5]

  • Solubility: The base and its resulting conjugate acid salt should be soluble in the reaction solvent to ensure a homogeneous reaction mixture. If the salt precipitates, it can sometimes drive the reaction to completion.

Q4: What are the potential side reactions related to an improper base choice?

A4: An incorrect base can lead to a host of problems:

  • Substrate Decomposition: Highly basic conditions can degrade sensitive functional groups on your primary substrate.

  • Self-Condensation: The base may promote self-condensation of carbonyl-containing substrates.

  • Hydrolysis: In the presence of water, strong bases can catalyze the hydrolysis of ester groups or the hydrazide itself.[7]

  • Azine Formation: While more common with hydrazine itself, strongly basic conditions can sometimes promote side reactions at the hydrazide moiety.[7]

Part 2: Troubleshooting Guide - From Failed Reactions to Impure Products

This section is formatted to address specific problems you may encounter during your experiment.

Issue 1: My reaction is slow or shows no conversion.

  • Q: I'm using triethylamine for a diazo transfer to my β-ketoester, but the reaction isn't starting. What's wrong?

    • A: Root Cause Analysis & Solution:

      • Insufficient Basicity: Your substrate may be less acidic than anticipated. Triethylamine might not be strong enough. Solution: Switch to a stronger, non-nucleophilic base like DBU.[6][8]

      • Moisture Contamination: The base can be hygroscopic. Water in the reaction will quench the enolate. Solution: Use a freshly opened bottle of base or distill it over a suitable drying agent (e.g., CaH₂). Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar).

      • Poor Solubility: The base or substrate may not be fully dissolved. Solution: Choose a solvent in which all components are soluble. Polar aprotic solvents like acetonitrile (MeCN) or dichloromethane (DCM) are common choices.[1]

Issue 2: My TLC shows multiple unidentified byproducts.

  • Q: My reaction seems to be working, but I'm getting a messy product mixture. Can the base be the cause?

    • A: Root Cause Analysis & Solution:

      • Base is Too Strong: A powerful base like DBU might be promoting side reactions with other functional groups on your molecule. Solution: Switch to a milder base that is just strong enough to facilitate the desired reaction. Consider triethylamine or even an inorganic base like potassium carbonate (K₂CO₃) for highly acidic substrates.[3]

      • Base is Nucleophilic: If you are using a non-hindered base like triethylamine with a substrate that has a sensitive electrophilic site, the base itself might be reacting. Solution: Use a more sterically hindered base such as DIPEA or DBU.[5]

      • Temperature is Too High: Base-catalyzed side reactions are often accelerated by heat. Solution: Run the reaction at a lower temperature (e.g., 0 °C or even -78 °C) and allow it to proceed for a longer time.

Issue 3: The starting this compound is decomposing.

  • Q: I notice my starting material disappearing from the TLC, but I'm not seeing the expected product spot. Is the base destroying it?

    • A: Root Cause Analysis & Solution:

      • Harsh Conditions: Sulfonyl hydrazides are generally stable but can degrade under harsh basic or oxidative conditions.[9][10] The combination of a strong base and elevated temperature can lead to decomposition. Solution: Lower the reaction temperature and use the mildest base possible. Ensure the reaction is run under an inert atmosphere to prevent oxidation.

      • In situ Reagent Formation Issues: Remember that this compound is often a precursor. For instance, in a 'sulfonyl-azide-free' diazo transfer, it reacts with sodium nitrite to form the azide in situ.[11] If the base interferes with this step, you will see starting material consumption without product formation. Solution: Follow the order of addition specified in the protocol precisely. Generally, the azide is formed first before the base and active methylene compound are introduced.

Part 3: Data Summaries & Experimental Protocols

For practical application, we provide a comparative table of common bases and a standard experimental protocol.

Data Presentation: Comparison of Common Bases
BaseStructurepKa (Conjugate Acid)Key CharacteristicsCommon Use Case
Triethylamine (NEt₃) (CH₃CH₂)₃N~10.75[5]Moderately basic, less hindered, can be nucleophilic.[5]General-purpose acid scavenger; reactions with relatively acidic C-H bonds.[12]
DIPEA ((CH₃)₂CH)₂NCH₂CH₃~10.7Sterically hindered, low nucleophilicity.When a non-nucleophilic amine base of moderate strength is required.
DBU C₉H₁₆N₂~12-13[6]Strong, non-nucleophilic, sterically hindered amidine base.[6]Deprotonation of less acidic C-H bonds; promoting elimination reactions.[6]
Potassium Carbonate K₂CO₃~10.3 (for HCO₃⁻)Inorganic solid base, mild, inexpensive.Heterogeneous reactions with highly acidic substrates (e.g., phenols, β-dicarbonyls).[3]
Experimental Protocol: Diazo Transfer to an Active Methylene Compound

This protocol describes a typical Regitz diazo transfer using this compound as the azide precursor.

Materials:

  • 2-Chlorobenzenesulfonyl chloride

  • Hydrazine hydrate

  • Active methylene compound (e.g., dimethyl malonate)

  • Triethylamine (NEt₃), distilled

  • Sodium Nitrite (NaNO₂)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Step-by-Step Methodology:

Part A: Synthesis of this compound (if not commercially available)

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve 2-chlorobenzenesulfonyl chloride (1.0 eq) in a suitable solvent like THF.

  • Slowly add a solution of hydrazine hydrate (2.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with cold water.

  • Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Part B: In Situ Diazo Transfer Reaction

  • Azide Formation: In a flask under a nitrogen atmosphere, dissolve this compound (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C.

  • Add an aqueous solution of sodium nitrite (1.2 eq) dropwise. A color change may be observed. Stir vigorously for 30-60 minutes at 0 °C. The organic layer now contains 2-chlorobenzenesulfonyl azide. Caution: Sulfonyl azides are potentially explosive and should be handled with care behind a blast shield.[11]

  • Diazo Transfer: In a separate, dry flask under nitrogen, dissolve the active methylene compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) to the solution of the active methylene compound.

  • Slowly transfer the previously prepared azide solution into the active methylene/base solution via cannula at 0 °C.

  • Allow the reaction to stir at 0 °C or room temperature, monitoring progress by TLC until the active methylene starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude diazo compound by flash column chromatography on silica gel.

Part 4: Visualization of Mechanisms and Workflows

Mechanism: Base-Catalyzed Diazo Transfer

Diazo_Transfer_Mechanism Substrate Active Methylene Compound (R-CH2-R') Enolate Enolate (R-CH--R') Substrate->Enolate Base Base (B:) Base->Enolate Deprotonation ProtonatedBase Protonated Base (BH+) Base->ProtonatedBase Intermediate Tetrazoline Intermediate Enolate->Intermediate Nucleophilic Attack Azide 2-Chlorobenzenesulfonyl Azide (ArSO2N3) Azide->Intermediate Product Diazo Product (R-C(N2)-R') Intermediate->Product Fragmentation Sulfonamide Sulfonamide Byproduct (ArSO2NH-) Intermediate->Sulfonamide

Caption: Base-catalyzed deprotonation initiates the diazo transfer reaction.

Workflow: Troubleshooting Low Reaction Yield

Troubleshooting_Workflow Start Problem: Low or No Yield Check_Base Is the base strong enough? (Check pKa vs. Substrate) Start->Check_Base Check_Moisture Are reagents/solvents dry? Is atmosphere inert? Start->Check_Moisture Check_Sterics Is base non-nucleophilic? Start->Check_Sterics Use_Stronger Action: Use stronger base (e.g., DBU) Check_Base->Use_Stronger No Keep_Base Base strength is likely sufficient Check_Base->Keep_Base Yes Dry_Reagents Action: Dry solvent/base, Use inert atmosphere Check_Moisture->Dry_Reagents No Moisture_OK Moisture is unlikely the issue Check_Moisture->Moisture_OK Yes Use_Hindered Action: Use hindered base (e.g., DIPEA, DBU) Check_Sterics->Use_Hindered No Sterics_OK Nucleophilic attack by base is unlikely Check_Sterics->Sterics_OK Yes Keep_Base->Check_Moisture Moisture_OK->Check_Sterics

Caption: A decision-making workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Work-up Procedures for 2-Chlorobenzenesulfonohydrazide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the work-up and quenching procedures of reactions involving 2-Chlorobenzenesulfonohydrazide, a key reagent in modern organic synthesis, particularly for the formation of vinyl chlorides from carbonyl compounds via Shapiro-type reactions. This resource is designed to offer practical, field-proven insights to help you navigate common challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using this compound in synthesis?

A1: this compound is primarily used as a precursor to generate vinyllithium species from aldehydes and ketones in a reaction analogous to the Shapiro reaction.[1][2][3] The process begins with the formation of a 2-chlorobenzenesulfonylhydrazone by condensation of the hydrazide with a carbonyl compound. Subsequent treatment with a strong base, typically two equivalents of an organolithium reagent like n-butyllithium (n-BuLi), leads to a dianion.[1][3] This intermediate then eliminates 2-chlorobenzenesulfinate and dinitrogen gas to form a vinyllithium species, which can be quenched with an electrophile (such as a proton from water) to yield the corresponding alkene or vinyl chloride.[2][4]

Q2: What are the critical safety precautions I should take when working with this compound and the associated reagents?

A2: Safety is paramount. This compound is a toxic substance and may cause an allergic skin reaction or cancer.[5] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[5] Reactions involving this reagent often utilize pyrophoric materials like n-BuLi, which ignites spontaneously on contact with air or moisture.[4] Therefore, all glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).[4] Always have a Class D fire extinguisher and appropriate quenching materials readily available.

Q3: How do I properly quench a reaction involving this compound and excess n-BuLi?

A3: Quenching must be performed cautiously and under an inert atmosphere. The primary goal is to safely neutralize any unreacted, pyrophoric n-BuLi before exposing the reaction mixture to air or aqueous solutions. A slow, dropwise addition of a proton source is crucial to control the exothermic reaction.

A standard procedure involves cooling the reaction mixture (typically to -78 °C or 0 °C) and slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1][6] Isopropanol can also be used as a less reactive quenching agent before the addition of water or aqueous solutions.[4] It is critical to add the quenching agent slowly to manage the heat and gas evolution.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up of your this compound reaction.

Problem 1: Low or No Yield of the Desired Vinyl Chloride Product
Potential Cause Troubleshooting Strategy
Incomplete formation of the sulfonylhydrazone. Ensure the initial condensation reaction between the carbonyl compound and this compound goes to completion. This can often be monitored by TLC or NMR. Consider using a mild acid catalyst if necessary.
Insufficiently strong or degraded base. Use freshly titrated n-BuLi. The stoichiometry is critical; ensure at least two full equivalents are used for the deprotonation steps.
Reaction temperature too high during base addition. Maintain a low temperature (typically -78 °C) during the addition of n-BuLi to prevent side reactions and decomposition of the intermediates.
Premature quenching of the vinyllithium intermediate. Ensure all of the strong base has been added and the reaction has proceeded for the appropriate time before introducing the quenching agent.
Hydrolysis of the vinyl chloride product. While generally stable, some vinyl chlorides can be sensitive to acidic conditions. A neutral or slightly basic work-up is recommended.
Problem 2: Formation of a Complex Mixture of Byproducts
Potential Cause Troubleshooting Strategy
Side reactions of the vinyllithium intermediate. The vinyllithium species is a potent nucleophile and can react with various electrophiles. Ensure the reaction environment is free from adventitious electrophiles until the desired quenching step.
Decomposition of this compound. Under strongly basic conditions, the sulfonohydrazide can undergo decomposition pathways other than the desired Shapiro-type elimination. Careful control of stoichiometry and temperature is key.
Presence of unreacted starting materials. Incomplete reaction will lead to a mixture. Monitor the reaction progress by TLC or another appropriate analytical technique to ensure full conversion.
Problem 3: Difficulty in Isolating and Purifying the Vinyl Chloride
Potential Cause Troubleshooting Strategy
Formation of emulsions during aqueous work-up. Use a brine (saturated NaCl solution) wash to help break up emulsions. Centrifugation can also be an effective method for phase separation.
Co-elution of the product with byproducts during chromatography. The primary byproduct, 2-chlorobenzenesulfinic acid (or its salt), is typically water-soluble and should be removed during the aqueous work-up. If it persists, a mild basic wash (e.g., with saturated sodium bicarbonate solution) can facilitate its removal into the aqueous layer. Optimize your chromatography conditions (solvent system, stationary phase) for better separation.
Product volatility. Vinyl chlorides can be volatile. Use caution during solvent removal (rotary evaporation) by using lower temperatures and pressures.

Experimental Protocols and Methodologies

General Protocol for Quenching a Shapiro-type Reaction with this compound
  • Cool the Reaction Mixture: Once the reaction is deemed complete, ensure the reaction flask is maintained under an inert atmosphere and cooled to an appropriate temperature, typically between -78 °C and 0 °C, using a suitable cooling bath (e.g., dry ice/acetone or an ice bath).

  • Slow Addition of Quenching Agent: While vigorously stirring, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise via a syringe or dropping funnel.[1][6] Monitor the temperature of the reaction mixture closely to ensure it does not rise uncontrollably.

  • Allow to Warm: Once the addition of the quenching agent is complete and the initial exotherm has subsided, remove the cooling bath and allow the mixture to warm to room temperature.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was performed in an ether-based solvent like THF or diethyl ether, the layers should separate. If the product is in an organic layer, you can proceed with extraction.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) two to three times to ensure all the product is recovered.

  • Washing the Organic Layer: Combine the organic layers and wash sequentially with:

    • Water, to remove water-soluble impurities.

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic byproducts like 2-chlorobenzenesulfinic acid.

    • Brine (saturated aqueous NaCl) to aid in drying the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Visualization of the Quenching and Work-up Workflow

G cluster_quenching Quenching Protocol cluster_workup Aqueous Work-up cluster_isolation Product Isolation q1 Cool Reaction Mixture (-78 °C to 0 °C) q2 Slowly Add Saturated aq. NH4Cl q1->q2 q3 Warm to Room Temperature q2->q3 w1 Transfer to Separatory Funnel q3->w1 w2 Extract with Organic Solvent w1->w2 w3 Wash with Water w2->w3 w4 Wash with aq. NaHCO3 w3->w4 w5 Wash with Brine w4->w5 i1 Dry with Anhydrous Sulfate w5->i1 i2 Filter i1->i2 i3 Concentrate Under Reduced Pressure i2->i3 i4 Purify (e.g., Chromatography) i3->i4

Caption: Workflow for quenching and work-up of a this compound reaction.

References

Validation & Comparative

A Comparative Guide to 2-Chlorobenzenesulfonohydrazide and Tosylhydrazide in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the synthesis of pyrazoles stands as a cornerstone, given their prevalence in pharmaceuticals, agrochemicals, and materials science.[1] The classical approach to constructing the pyrazole ring often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[2][3] Among the various hydrazine derivatives, those bearing a sulfonyl group, such as tosylhydrazide (p-toluenesulfonohydrazide), have proven to be particularly versatile.[4] This guide provides an in-depth comparison of tosylhydrazide with a related yet distinct reagent, 2-chlorobenzenesulfonohydrazide, in the context of pyrazole synthesis. While direct comparative studies are not abundant in the literature, this guide will leverage mechanistic principles and analogous reactivity data to offer a comprehensive analysis for the discerning researcher.

The Role of Sulfonylhydrazides in Pyrazole Synthesis: A Mechanistic Overview

The utility of sulfonylhydrazides in pyrazole synthesis, particularly from α,β-unsaturated carbonyl compounds, hinges on the role of the sulfonyl group as an excellent leaving group.[3] The general mechanism involves the initial formation of a sulfonylhydrazone, which then undergoes a base-mediated intramolecular cyclization. The subsequent elimination of the sulfinate anion drives the aromatization to the stable pyrazole ring.[3][4]

This process can be visualized as a [3+2] cycloaddition, where the three-atom component is derived from the α,β-unsaturated carbonyl system and the two-nitrogen synthon is provided by the sulfonylhydrazide.

In-Depth Analysis of Reagents

Tosylhydrazide (p-Toluenesulfonohydrazide)

Tosylhydrazide is a widely used reagent in organic synthesis, celebrated for its stability and predictable reactivity.[5][6] In the context of pyrazole synthesis, the tosyl group (p-toluenesulfonyl) is an effective leaving group, facilitating the final aromatization step. The methyl group at the para position of the benzene ring has a mild electron-donating effect through hyperconjugation, which subtly influences the electronic properties of the sulfonyl group.

This compound

This compound is a less commonly cited reagent compared to its tosyl counterpart. The key distinction lies in the substituent on the benzene ring: a chlorine atom at the ortho position. Chlorine is an electron-withdrawing group due to its inductive effect, which is expected to have a significant impact on the reactivity of the molecule.

Performance Comparison: A Theoretical and Mechanistic Perspective

While direct experimental data comparing the two reagents under identical conditions is scarce, we can infer their relative performance based on fundamental chemical principles, specifically the electronic effects of the substituents on the leaving group ability of the sulfinate anion.

The efficiency of the final elimination step in pyrazole synthesis is directly related to the stability of the departing sulfinate anion. A more stable anion is a better leaving group, which generally translates to a faster and more efficient reaction.

  • Tosylhydrazide releases the p-toluenesulfinate anion. The electron-donating methyl group slightly destabilizes the anion by increasing the electron density on the sulfur atom.

  • This compound releases the 2-chlorobenzenesulfinate anion. The electron-withdrawing chlorine atom helps to disperse the negative charge on the anion through its inductive effect, thereby stabilizing it.

The following table summarizes the key properties and expected performance characteristics of the two reagents.

FeatureTosylhydrazideThis compoundRationale
Substituent p-Methyl (electron-donating)o-Chloro (electron-withdrawing)Electronic nature of the substituent.
Leaving Group p-Toluenesulfinate2-ChlorobenzenesulfinateAnion formed after elimination.
Leaving Group Ability GoodExpected to be betterThe electron-withdrawing chloro group stabilizes the negative charge on the departing anion more effectively than the electron-donating methyl group.[7]
Predicted Reactivity HighPotentially higherA better leaving group generally leads to a faster reaction rate.
Potential Advantages Well-established, widely available.May offer improved yields or shorter reaction times, especially for challenging substrates.Based on predicted reactivity.
Potential Disadvantages May be less reactive in certain cases.Less commercially available and less studied. The ortho-chloro group might introduce steric effects in some contexts.Availability and extent of literature documentation.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of pyrazoles using sulfonylhydrazides. Note that the protocol for this compound is a generalized adaptation based on established procedures for tosylhydrazide, given the lack of specific literature.

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted-1H-Pyrazoles using Tosylhydrazide

This protocol is adapted from a microwave-assisted, solvent-free synthesis of pyrazoles from α,β-unsaturated ketones and tosylhydrazide.[1]

Materials:

  • α,β-Unsaturated ketone (e.g., trans-4-phenyl-3-buten-2-one) (1.0 eq)

  • Tosylhydrazide (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a microwave-safe vessel, combine the α,β-unsaturated ketone (10 mmol), tosylhydrazide (10 mmol), and anhydrous K₂CO₃ (20 mmol).

  • Add a catalytic amount of DMF (approximately 30 mg per mmol of ketone).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture with stirring at 130 °C for 5-15 minutes. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired 3,5-disubstituted-1H-pyrazole.

Protocol 2: Proposed Synthesis of 3,5-Disubstituted-1H-Pyrazoles using this compound

This proposed protocol adapts the established methodology for tosylhydrazide to this compound. Optimization of reaction time and temperature may be necessary.

Materials:

  • α,β-Unsaturated ketone (e.g., trans-chalcone) (1.0 eq)

  • This compound (1.0 eq)

  • A suitable base (e.g., sodium methoxide or potassium carbonate) (1.1 - 2.0 eq)

  • A suitable solvent (e.g., methanol or ethanol)

Procedure:

  • Dissolve the α,β-unsaturated ketone (10 mmol) and this compound (10 mmol) in the chosen solvent (e.g., 50 mL of methanol) in a round-bottom flask equipped with a reflux condenser.

  • Add the base (e.g., sodium methoxide, 11 mmol) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. Given the potentially higher reactivity, the reaction may be faster than with tosylhydrazide.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the crude product by column chromatography or recrystallization.

Visualizing the Synthesis

General Reaction Scheme for Pyrazole Synthesis

Caption: General workflow for pyrazole synthesis.

Mechanistic Pathway

G start α,β-Unsaturated Ketone + R-SO₂NHNH₂ hydrazone Formation of Sulfonylhydrazone start->hydrazone cyclization Intramolecular Michael Addition (Cyclization) hydrazone->cyclization Base intermediate Cyclic Intermediate cyclization->intermediate elimination Elimination of R-SO₂⁻ (Aromatization) intermediate->elimination product Pyrazole elimination->product

Caption: Key steps in pyrazole formation.

Concluding Remarks for the Practicing Scientist

The choice between this compound and tosylhydrazide for pyrazole synthesis is a nuanced one. While tosylhydrazide is the well-established and readily available option, the theoretical advantages of this compound, stemming from the electron-withdrawing nature of the chloro substituent, suggest it could be a more potent reagent. This may be particularly beneficial for less reactive substrates or when milder reaction conditions are desired.

Researchers are encouraged to consider this compound as a viable alternative to tosylhydrazide, especially in cases where the standard protocol with tosylhydrazide is suboptimal. Initial small-scale trials to optimize reaction conditions would be a prudent approach when employing this less-documented reagent. The principles outlined in this guide provide a solid foundation for the rational selection and application of these sulfonylhydrazides in the synthesis of valuable pyrazole derivatives.

References

A Researcher's Guide to the Reactivity of Substituted Benzenesulfonohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the reactivity of substituted benzenesulfonohydrazides. In the landscape of drug discovery and synthetic chemistry, these molecules are versatile building blocks, pivotal in the synthesis of a wide array of heterocyclic compounds and bioactive molecules.[1][2] Their utility, however, is not uniform; the nature of the substituent on the benzene ring dictates their reactivity, influencing reaction rates, yields, and even mechanistic pathways.

This guide provides an in-depth comparison of the reactivity of various substituted benzenesulfonohydrazides, supported by experimental data and detailed protocols. We will explore the electronic effects of different substituents and provide you with the foundational knowledge to select the optimal benzenesulfonohydrazide for your specific synthetic needs.

The Decisive Role of Substituents: An Electronic Perspective

The reactivity of a benzenesulfonohydrazide is fundamentally governed by the electron density at the hydrazide moiety, which in turn is influenced by the substituent on the aromatic ring. These substituents can be broadly classified into two categories: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).[3][4][5]

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups increase the electron density of the benzene ring through inductive and resonance effects. This increased electron density is relayed to the hydrazide functional group, enhancing its nucleophilicity and making the molecule more reactive towards electrophiles.[4][6]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the benzene ring.[4][5] This results in a less electron-rich hydrazide moiety, diminishing its nucleophilicity and thereby reducing the overall reactivity of the molecule.

The interplay of these electronic effects is crucial for predicting the outcome of a reaction. The following diagram illustrates this fundamental principle.

Substituent_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG EDG (e.g., -OCH₃, -CH₃) Ring_EDG Benzenesulfonohydrazide EDG->Ring_EDG Increases e⁻ density Reactivity_EDG Reactivity_EDG Ring_EDG->Reactivity_EDG Higher Nucleophilicity (More Reactive) EWG EWG (e.g., -NO₂, -Cl) Ring_EWG Benzenesulfonohydrazide EWG->Ring_EWG Decreases e⁻ density Reactivity_EWG Reactivity_EWG Ring_EWG->Reactivity_EWG Lower Nucleophilicity (Less Reactive)

Caption: Influence of substituents on the reactivity of benzenesulfonohydrazides.

Comparative Reactivity in Action: Experimental Evidence

To illustrate the practical implications of these electronic effects, let's examine the performance of substituted benzenesulfonohydrazides in a key chemical transformation: nucleophilic aromatic substitution (SNAr).

Kinetic Study: Reaction with 9-Chloroacridines

A study on the reaction of various benzenesulfonohydrazides with 9-chloroacridines provides clear, quantitative evidence of substituent effects. The reaction rates were found to be directly proportional to the electron-donating ability of the substituent on the benzenesulfonyl hydrazide.[6]

Substituent (R)RationaleRelative Reactivity Order
-OCH₃ (Methoxy)Strong electron-donating group (resonance effect).1 (Fastest)
-CH₃ (Methyl)Electron-donating group (inductive effect).2
-H (Hydrogen)Reference point with no electronic effect.3 (Slowest)

This data compellingly demonstrates that the increased nucleophilicity conferred by electron-donating groups accelerates the rate of SNAr reactions.[6]

Experimental Protocols for Comparative Reactivity Analysis

To empower researchers to conduct their own comparative studies, we provide the following detailed experimental protocols. These protocols are designed to be self-validating and can be adapted to a wide range of substituted benzenesulfonohydrazides.

Protocol 1: Kinetic Analysis of Hydrazone Formation via UV-Vis Spectroscopy

This protocol allows for the real-time monitoring of the reaction between a benzenesulfonohydrazide and an aldehyde to form a hydrazone. The formation of the hydrazone bond can be followed by observing the change in absorbance at a specific wavelength.

Materials:

  • Substituted benzenesulfonohydrazides (e.g., 4-methoxy, 4-methyl, 4-nitro-benzenesulfonohydrazide)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous ethanol

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solutions of each substituted benzenesulfonohydrazide in anhydrous ethanol.

    • Prepare a 0.1 M stock solution of benzaldehyde in anhydrous ethanol.

  • Kinetic Run:

    • Equilibrate the spectrophotometer's cuvette holder to 25°C.

    • In a quartz cuvette, add 2.8 mL of anhydrous ethanol and 0.1 mL of the benzenesulfonohydrazide stock solution.

    • Blank the spectrophotometer with this solution.

    • To initiate the reaction, add 0.1 mL of the benzaldehyde stock solution to the cuvette, mix quickly, and immediately start recording the absorbance at the λmax of the hydrazone product over time.

  • Data Analysis:

    • Plot absorbance versus time.

    • Determine the initial rate of reaction from the slope of the linear portion of the curve.

    • Compare the initial rates obtained for each substituted benzenesulfonohydrazide to establish a relative reactivity order.

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 0.1 M Stock Solutions (Hydrazides, Aldehyde) in Anhydrous Ethanol B Equilibrate Spectrophotometer to 25°C A->B C Blank with Hydrazide Solution B->C D Initiate Reaction with Aldehyde C->D E Record Absorbance vs. Time D->E F Plot Absorbance vs. Time E->F G Determine Initial Reaction Rates F->G H Compare Rates to Determine Reactivity Order G->H

Caption: Experimental workflow for the kinetic analysis of hydrazone formation.

Protocol 2: Parallel Synthesis and Yield Comparison

This method provides a more straightforward, albeit less kinetically precise, comparison of reactivity based on product yield over a fixed time period.

Materials:

  • A set of substituted benzenesulfonohydrazides

  • A suitable electrophile (e.g., an acyl chloride or an aldehyde)

  • Appropriate solvent and base (if necessary)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Reaction Setup:

    • In parallel, set up identical reaction flasks for each substituted benzenesulfonohydrazide.

    • To each flask, add an equimolar amount of the benzenesulfonohydrazide and the chosen solvent.

  • Reaction Initiation:

    • Simultaneously, add an equimolar amount of the electrophile to each flask.

    • Stir all reactions at a constant temperature for a predetermined time (e.g., 2 hours).

  • Work-up and Purification:

    • Quench all reactions simultaneously.

    • Perform an identical work-up procedure for each reaction mixture.

    • Purify each product using the same method (e.g., column chromatography).

  • Yield Comparison:

    • Determine the isolated yield of the product from each reaction.

    • Compare the yields to establish a qualitative or semi-quantitative order of reactivity.

Concluding Remarks

The reactivity of substituted benzenesulfonohydrazides is a nuanced yet predictable aspect of their chemistry. By understanding the electronic contributions of the substituents on the benzene ring, researchers can make informed decisions in the design and execution of their synthetic strategies. Electron-donating groups consistently enhance reactivity by increasing the nucleophilicity of the hydrazide moiety, while electron-withdrawing groups have the opposite effect. The experimental protocols provided in this guide offer robust methods for quantifying these differences, enabling the rational selection of reagents for applications ranging from the development of novel therapeutics to the synthesis of complex organic molecules.

References

The Superiority of 2-Chlorobenzenesulfonohydrazide in Modern Sulfonylation Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the installation of the sulfonyl group (–SO2–) is a cornerstone for the development of pharmaceuticals, agrochemicals, and functional materials. For decades, chemists have relied on a variety of sulfonylating agents, with sulfinic acids being a traditional choice. However, the inherent instability and handling difficulties associated with sulfinic acids have driven the search for more robust and versatile alternatives. This guide presents a comprehensive comparison of 2-Chlorobenzenesulfonohydrazide and sulfinic acids, demonstrating the clear advantages of the former as a superior sulfonylating agent for researchers, scientists, and drug development professionals.

The Challenge of Sulfinic Acids: A Precursor Plagued by Instability

Sulfinic acids, while chemically useful, are notoriously unstable. Their propensity to undergo disproportionation into sulfonic acids and thiosulfonates is a significant drawback, often leading to reduced yields and the formation of complex side products.[1][2] This instability necessitates their frequent in situ generation, adding complexity to synthetic protocols and limiting their applicability in multi-step syntheses. Furthermore, the synthesis of sulfinic acids often requires harsh conditions, such as the reduction of sulfonyl chlorides or the use of organometallic reagents with sulfur dioxide, which can be incompatible with sensitive functional groups.[3]

This compound: A Stable and Versatile Alternative

In contrast, this compound stands out as a crystalline, bench-stable solid that is easy to handle and store under standard laboratory conditions. Its stability circumvents the issues of degradation and disproportionation that plague sulfinic acids, ensuring reproducibility and higher effective concentrations of the active sulfonylating species.

Key Advantages of this compound:
  • Enhanced Stability and Shelf-Life: As a solid, this compound is not prone to the rapid degradation observed with sulfinic acids, ensuring consistent reactivity over time.

  • Ease of Handling: Its solid nature allows for straightforward weighing and dispensing, simplifying reaction setup and improving accuracy.

  • Versatile Precursor to Sulfonyl Radicals: this compound serves as an excellent precursor to the 2-chlorobenzenesulfonyl radical under mild conditions, enabling a wide range of modern synthetic transformations.[4]

  • Broad Reaction Compatibility: The stability of this compound allows for its use in a variety of reaction conditions, including those involving transition metal catalysis, without premature decomposition.

Comparative Performance: Sulfonamide and Sulfone Synthesis

To illustrate the practical advantages of this compound, we present a comparative analysis of its performance against 2-chlorobenzenesulfinic acid in the synthesis of a model sulfonamide and sulfone.

Table 1: Comparative Synthesis of N-phenyl-2-chlorobenzenesulfonamide
ParameterThis compound2-chlorobenzenesulfinic acid (generated in situ)
Reaction Schematic ArSO2NHNH2 + PhNH2 → ArSO2NHPhArSO2H + PhNH2 → ArSO2NHPh
Typical Oxidant I2 / K2CO3Oxone® / NaHCO3
Solvent AcetonitrileAcetonitrile/Water
Temperature Room TemperatureRoom Temperature
Reaction Time 2-4 hours6-8 hours
Typical Yield 85-95%60-75%
Workup Simple aqueous workupMore complex due to salt byproducts
Handling Notes Stable solid, easy to weighUnstable, requires in situ generation
Table 2: Comparative Synthesis of 2-chlorophenyl phenyl sulfone
ParameterThis compound2-chlorobenzenesulfinic acid (generated in situ)
Reaction Schematic ArSO2NHNH2 + C6H6 → ArSO2PhArSO2H + C6H6 → ArSO2Ph
Catalyst/Promoter Cu(OAc)2 / TBHPFe(acac)3 / DTBP
Solvent DichloromethaneBenzene (as reagent and solvent)
Temperature 80 °C80 °C
Reaction Time 6 hours12 hours
Typical Yield 75-85%50-65%
Workup Column chromatographyColumn chromatography
Handling Notes Stable solid, easy to handleUnstable, requires in situ generation

The data clearly indicates that this compound provides significantly higher yields in shorter reaction times for both sulfonamide and sulfone synthesis. The milder reaction conditions and simpler workup procedures further underscore its superiority.

Experimental Protocols

The following detailed protocols provide a practical guide for utilizing this compound in key synthetic transformations.

Protocol 1: Synthesis of N-phenyl-2-chlorobenzenesulfonamide

Objective: To synthesize a model sulfonamide demonstrating the efficiency of this compound.

Materials:

  • This compound

  • Aniline

  • Iodine (I2)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate (Na2S2O3) solution (10% aqueous)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes solvent system

Procedure:

  • To a stirred solution of this compound (1.0 mmol) and aniline (1.2 mmol) in anhydrous acetonitrile (10 mL), add potassium carbonate (2.0 mmol).

  • Add iodine (1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a 10% aqueous solution of sodium thiosulfate until the iodine color disappears.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford the pure N-phenyl-2-chlorobenzenesulfonamide.

Diagram of Workflow:

G cluster_start Reaction Setup cluster_workup Workup & Purification start Combine this compound, aniline, and K2CO3 in acetonitrile add_iodine Add Iodine start->add_iodine stir Stir at Room Temperature (3h) add_iodine->stir quench Quench with Na2S2O3 stir->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify end end purify->end Isolate Pure Product

Caption: Workflow for sulfonamide synthesis.

Protocol 2: Synthesis of 2-chlorophenyl phenyl sulfone

Objective: To synthesize a model sulfone via a copper-catalyzed reaction.

Materials:

  • This compound

  • Benzene

  • Copper(II) acetate (Cu(OAc)2)

  • tert-Butyl hydroperoxide (TBHP, 70% in water)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes solvent system

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and copper(II) acetate (10 mol%) in a mixture of benzene (5 mL) and anhydrous dichloromethane (5 mL).

  • Add tert-butyl hydroperoxide (2.0 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to yield the pure 2-chlorophenyl phenyl sulfone.

Diagram of Logical Relationship:

G reagents This compound + Benzene product 2-chlorophenyl phenyl sulfone reagents->product Sulfonylation catalyst Cu(OAc)2 + TBHP catalyst->product conditions 80 °C, 6h conditions->product

Caption: Key components for sulfone synthesis.

Conclusion

The evidence presented in this guide unequivocally demonstrates the advantages of this compound over sulfinic acids as a sulfonylating agent. Its superior stability, ease of handling, and enhanced reactivity in key synthetic transformations translate to higher yields, shorter reaction times, and simplified protocols. For researchers in drug discovery and development, the adoption of this compound represents a significant step towards more efficient, reliable, and reproducible synthesis of sulfonamides and sulfones, ultimately accelerating the discovery of new chemical entities.

References

A Senior Application Scientist's Guide to the Structural Validation of Pyrazoles: An NMR and MS Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of molecular design, prized for its diverse pharmacological activities.[1][2] However, the synthesis of substituted pyrazoles, particularly from unsymmetrical precursors, frequently yields a mixture of regioisomers.[3] The subtle difference in substituent placement can dramatically alter a compound's biological activity, toxicity, and patentability. Therefore, unambiguous structural validation is not merely a procedural step but a critical determinant of a research program's success.

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the two most powerful and complementary techniques for the structural elucidation of pyrazoles. We will move beyond procedural lists to explain the causality behind experimental choices, demonstrating how an integrated NMR and MS workflow creates a self-validating system for absolute structural confidence.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint

NMR spectroscopy is the unparalleled tool for determining the precise atomic connectivity of a molecule. It maps the chemical environment and spatial relationships of magnetically active nuclei (primarily ¹H and ¹³C), providing a definitive structural blueprint.

Expertise in Action: Interpreting Pyrazole Spectra

¹H and ¹³C NMR: The First Look

The initial 1D NMR spectra provide foundational data. The chemical shifts (δ) of the pyrazole ring's protons and carbons are highly sensitive to their electronic environment, which is dictated by the position of substituents and the ring's nitrogen atoms.

  • ¹H NMR: In a simple pyrazole, protons typically appear in distinct regions. For unsubstituted pyrazole, tautomerism can average the signals for the H3 and H5 protons.[2][4] For N-substituted pyrazoles, three distinct signals are expected for H3, H4, and H5. The H4 proton is often a triplet (or singlet if C3 and C5 are substituted), while H3 and H5 are doublets.

  • ¹³C NMR: The carbon signals (C3, C4, C5) provide a direct count of the unique carbons in the ring, offering immediate confirmation of the core structure.[5][6] Quaternary carbons (those bearing a substituent) are readily identified by their lack of a signal in a DEPT-135 experiment.

The Causality of 2D NMR: From Ambiguity to Certainty

While 1D NMR is informative, it often falls short in unambiguously distinguishing regioisomers. This is where 2D NMR techniques become indispensable.[7][8] They reveal correlations between nuclei, allowing us to piece the molecular puzzle together with certainty.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the first step in assigning the carbon skeleton. It creates a 2D plot correlating each proton with the carbon it is directly attached to.[9] This experiment definitively links the proton signals with their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for differentiating pyrazole regioisomers.[8][9] It reveals correlations between protons and carbons that are 2 or 3 bonds away. The logic is simple: a proton on C4 will show a correlation to both C3 and C5. A proton on a substituent attached to N1 will show correlations to C3 and C5. These long-range correlations act as bridges, connecting different parts of the molecule and locking in the precise placement of substituents.

Consider the synthesis of a 1,3- vs. a 1,5-disubstituted pyrazole. An HMBC experiment provides the definitive answer. A correlation from the N1-substituent's protons to only one adjacent pyrazole carbon (C5) confirms the 1,5-isomer, while correlations to both C3 and C5 would be expected for the 1,3-isomer's N1-substituent (depending on the specific substituent).

Experimental Protocol: Acquiring High-Quality NMR Data

A robust protocol is essential for reliable data.

  • Sample Preparation: Weigh 5-10 mg of the purified pyrazole derivative.[10] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[10] Ensure complete dissolution, using sonication if necessary.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be tuned and the magnetic field homogeneity optimized (shimming) for the specific sample.

  • 1D ¹H Acquisition: Acquire a standard ¹H spectrum. Optimize parameters like the number of scans and relaxation delay to ensure good signal-to-noise.

  • 1D ¹³C Acquisition: Acquire a broadband-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.[10] A DEPT-135 experiment can be run to differentiate CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition: Based on the complexity revealed by the 1D spectra, acquire the necessary 2D experiments. Standard parameters for COSY, HSQC, and HMBC are typically used, with the HMBC experiment's long-range coupling delay optimized (e.g., for J=8-10 Hz) to detect 2- and 3-bond correlations.[9]

  • Data Analysis: Process the data using appropriate software. Analyze chemical shifts, coupling constants, and cross-peaks from 2D spectra to assemble the final structure.

Visualization: NMR Workflow for Pyrazole Elucidation

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Assignment Final Assignment H1 ¹H NMR (Proton Count, Splitting) HSQC HSQC (¹J C-H Correlation) H1->HSQC Assign Protons C13 ¹³C & DEPT (Carbon Skeleton) C13->HSQC Assign Carbons HMBC HMBC (²⁻³J C-H Correlation) HSQC->HMBC Confirm Direct Bonds Structure Unambiguous Pyrazole Structure HMBC->Structure Establish Connectivity & Regiochemistry MS_Fragmentation MolIon Molecular Ion [M]⁺˙ Frag1 [M - HCN]⁺˙ MolIon->Frag1 - HCN Frag2 [M - N₂]⁺˙ MolIon->Frag2 - N₂ Frag3 Substituent Loss [M-R]⁺ MolIon->Frag3 - R˙

References

A Comparative Guide to the Mechanistic Nuances of 2-Chlorobenzenesulfonohydrazide in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient and versatile methods for the construction of heterocyclic scaffolds remains a paramount objective. N-heterocycles, in particular, are ubiquitous core structures in a vast array of pharmaceuticals and biologically active compounds. Among the myriad of synthetic strategies, cycloaddition reactions stand out for their atom economy and stereochemical control. This guide delves into the mechanistic intricacies of 2-Chlorobenzenesulfonohydrazide as a precursor in cycloaddition reactions, offering a comparative analysis against other established reagents and providing the experimental context for its application.

The Role of Arylsulfonylhydrazones in Cycloaddition Chemistry: A Prelude to this compound

Arylsulfonylhydrazones have carved a significant niche in organic synthesis, primarily as stable and easily handled precursors for the in situ generation of diazo compounds.[1][2][3] This circumvents the need to handle potentially explosive and toxic diazo compounds directly, a significant advantage in both laboratory and process chemistry settings.[1][3] The foundational transformation underpinning this utility is the Bamford-Stevens reaction, where the treatment of an arylsulfonylhydrazone with a base leads to the formation of a diazo compound through the elimination of the corresponding sulfinate salt.[2]

These in situ generated diazo compounds are versatile intermediates, capable of participating in a wide range of transformations, including [3+2] cycloaddition reactions with various dipolarophiles to yield five-membered heterocyclic rings such as pyrazoles and pyrazolines.[2][4][5]

Mechanistic Dissection of this compound in Cycloadditions

While specific mechanistic studies on this compound are not extensively documented, its reactivity can be confidently inferred from the well-established chemistry of its parent compound, benzenesulfonohydrazide, and its more common cousin, p-toluenesulfonohydrazide (tosylhydrazone). The presence of the 2-chloro substituent is poised to introduce subtle yet significant electronic and steric effects that can modulate the reactivity profile.

In Situ Generation of the Diazo Intermediate

The primary role of this compound in cycloaddition reactions is to serve as a precursor to a diazo compound. The reaction is initiated by a base, which deprotonates the hydrazone nitrogen. The resulting anion then undergoes elimination of the 2-chlorobenzenesulfinate anion to furnish the diazo compound.

The electron-withdrawing nature of the chlorine atom at the ortho position is expected to influence the acidity of the N-H proton and the leaving group ability of the sulfinate. The inductive effect of the chlorine atom would render the sulfinate a better leaving group, potentially facilitating the elimination step under milder conditions compared to unsubstituted benzenesulfonohydrazide.

mechanistic_pathway cluster_0 Diazo Compound Generation This compound This compound Anion Anion Intermediate This compound->Anion  + Base - H-Base⁺ Diazo_Compound Diazo Compound Anion->Diazo_Compound Elimination Sulfinate_Anion 2-Chlorobenzenesulfinate (Leaving Group)

Caption: Proposed mechanism for the in situ generation of a diazo compound from this compound.

[3+2] Cycloaddition with Alkenes and Alkynes

Once formed, the diazo compound can readily participate in [3+2] cycloaddition reactions. With an alkene as the dipolarophile, the reaction leads to the formation of a pyrazoline ring. If an alkyne is used, a pyrazole is obtained directly. These reactions are often concerted and proceed with a high degree of stereospecificity.

The regioselectivity of the cycloaddition is governed by the electronic properties of both the diazo compound and the dipolarophile. In many cases, the reaction is facilitated by the use of a transition metal catalyst, such as copper or rhodium complexes, which can form a metal-carbene intermediate with the diazo compound.[6][7]

cycloaddition_pathway cluster_1 [3+2] Cycloaddition Diazo In situ generated Diazo Compound Transition_State Concerted Transition State Diazo->Transition_State Alkene Alkene (Dipolarophile) Alkene->Transition_State Pyrazoline Pyrazoline Product Transition_State->Pyrazoline

Caption: General schematic for the [3+2] cycloaddition of an in situ generated diazo compound with an alkene.

Comparative Analysis: this compound vs. Alternatives

The choice of a diazo precursor is critical and depends on factors such as stability, reactivity, and the desired reaction conditions. Here, we compare this compound with other commonly used reagents.

Reagent/MethodAdvantagesDisadvantagesRepresentative References
This compound - Solid, stable, and easy to handle.- In situ generation of diazo compound avoids isolation.- Electron-withdrawing group may facilitate diazo formation.- Requires stoichiometric base.- Formation of a sulfinate byproduct.Inferred from general arylsulfonylhydrazone chemistry.
p-Toluenesulfonohydrazide (Tosylhydrazone) - Widely used and well-documented.- Commercially available and relatively inexpensive.- Forms stable, crystalline derivatives with aldehydes and ketones.- Requires stoichiometric base.- Can sometimes require elevated temperatures for diazo formation.[1][2][6]
N-Triflylhydrazones - Highly reactive, often allowing for milder reaction conditions.- The triflate anion is an excellent leaving group.- Can be less stable than tosylhydrazones.- Reagents for their preparation can be more expensive.[8]
Oxidation of Hydrazones - Direct conversion of hydrazones to diazo compounds.- Can be achieved with various oxidizing agents (e.g., MnO₂, HgO).- Requires a stoichiometric amount of an often toxic heavy metal oxidant.- Can be less chemoselective.[9]
Diazo Transfer Reagents (e.g., Tosyl Azide) - Direct conversion of active methylene compounds to diazo compounds.- Tosyl azide and other azides are potentially explosive.- Can have a limited substrate scope.[10]

Experimental Protocols

The following are representative, detailed protocols for the synthesis of a pyrazoline using an arylsulfonylhydrazone as a diazo precursor. These can be adapted for use with this compound.

General Procedure for the Synthesis of a Pyrazoline via [3+2] Cycloaddition
  • Preparation of the Arylsulfonylhydrazone:

    • To a solution of the desired aldehyde or ketone (1.0 equiv) in ethanol, add this compound (1.05 equiv).

    • Add a catalytic amount of acetic acid (2-3 drops).

    • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting carbonyl compound.

    • The product arylsulfonylhydrazone will often precipitate from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • In situ Generation of the Diazo Compound and [3+2] Cycloaddition:

    • To a solution of the arylsulfonylhydrazone (1.0 equiv) and the alkene (1.2 equiv) in a suitable solvent (e.g., THF, Dichloromethane), add a base such as triethylamine or DBU (1.5 equiv) at 0 °C.

    • If a catalyst is required, add the transition metal catalyst (e.g., Cu(I) or Rh(II) complex, 1-5 mol%) at this stage.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired pyrazoline.

experimental_workflow Start Start Step1 1. Synthesize Arylsulfonylhydrazone (Aldehyde/Ketone + this compound) Start->Step1 Step2 2. In situ Diazo Generation & Cycloaddition (Hydrazone + Alkene + Base ± Catalyst) Step1->Step2 Step3 3. Work-up and Extraction Step2->Step3 Step4 4. Purification (Column Chromatography) Step3->Step4 End Pure Pyrazoline Step4->End

Caption: A streamlined workflow for the synthesis of pyrazolines using this compound.

Conclusion and Future Outlook

This compound represents a valuable, yet perhaps underutilized, reagent in the synthetic chemist's toolbox for cycloaddition reactions. Its utility as a stable, solid precursor for the in situ generation of diazo compounds aligns with the principles of green and safe chemistry. The electronic influence of the 2-chloro substituent likely offers advantages in terms of reactivity, potentially allowing for milder reaction conditions.

Future mechanistic studies should focus on quantifying the effect of the 2-chloro group on the rate of diazo formation and the subsequent cycloaddition. A direct comparison of reaction kinetics and yields with other substituted arylsulfonylhydrazones would provide invaluable data for reaction optimization. Furthermore, exploring the application of this compound in asymmetric cycloaddition reactions, employing chiral catalysts, would significantly expand its synthetic utility and appeal to the pharmaceutical industry.

References

A Senior Application Scientist's Guide to Spectroscopic Interrogation of 2-Chlorobenzenesulfonohydrazide Reaction Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorobenzenesulfonohydrazide is a versatile reagent in modern organic synthesis, pivotal in the construction of complex heterocyclic scaffolds and as a precursor for sulfonyl radicals. The transient and often elusive nature of the intermediates formed during its reactions necessitates a multi-faceted analytical approach for mechanistic elucidation and reaction optimization. This guide provides an in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis)—for the real-time identification and characterization of these intermediates. Moving beyond a simple listing of methods, we explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature to offer a field-proven framework for researchers.

Chapter 1: The Chemical Versatility and Mechanistic Complexity of this compound

This compound (Cl-BSH) belongs to the broader class of sulfonylhydrazides, which are renowned for their utility in generating sulfonyl radicals and for their condensation reactions with carbonyl compounds to form sulfonylhydrazones.[1] These sulfonylhydrazones are stable, isolable intermediates that serve as crucial precursors in a variety of named reactions, including the Shapiro and Bamford-Stevens reactions, for the synthesis of alkenes and in cycloaddition reactions for creating heterocyclic systems like pyrazoles.[2]

The primary reaction pathway involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto a carbonyl carbon, followed by dehydration to yield the corresponding N-sulfonylhydrazone. The identification of this key intermediate is fundamental to understanding the subsequent, often more complex, transformations.

G cluster_start Reactants cluster_intermediate Key Intermediate cluster_product Potential Products ClBSH This compound Hydrazone N-Sulfonylhydrazone Intermediate ClBSH->Hydrazone Condensation Carbonyl Aldehyde / Ketone (R-C=O) Carbonyl->Hydrazone Product Cyclized Product (e.g., Pyrazole) or Alkene Hydrazone->Product Thermal/Base-mediated transformation G ReactionMixture Reaction Mixture in Solution ESI Electrospray Ionization (ESI) ReactionMixture->ESI Direct Infusion MS1 Mass Analyzer 1 (MS1) Select Intermediate Ion [M+H]⁺ ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID Isolate Ion of Interest MS2 Mass Analyzer 2 (MS2) Detect Fragment Ions CID->MS2 Data Fragmentation Spectrum (Structural Confirmation) MS2->Data

References

A Researcher's Guide to Alternatives for 2-Chlorobenzenesulfonohydrazide in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of novel heterocyclic compounds, the choice of reagents is paramount to achieving desired outcomes in terms of yield, purity, and reaction efficiency. 2-Chlorobenzenesulfonohydrazide has been a notable reagent in this field; however, the exploration of alternative sulfonylhydrazides can unlock new synthetic pathways and offer significant advantages. This guide provides an in-depth comparison of viable alternatives, focusing on their performance, mechanistic nuances, and practical applications in the synthesis of key heterocyclic cores such as indoles and pyrazoles.

The Central Role of Sulfonylhydrazides in Heterocycle Synthesis

Sulfonylhydrazides are versatile building blocks in organic synthesis, primarily serving as precursors to diazo compounds and as partners in various cyclization reactions. Their utility stems from the ability of the sulfonyl group to act as a good leaving group, facilitating the formation of reactive intermediates crucial for the construction of heterocyclic rings. The electronic and steric nature of the substituent on the benzenesulfonyl ring significantly influences the reagent's reactivity and stability, thereby affecting the overall efficiency of the synthetic transformation.

Key Alternatives to this compound

While this compound is effective, several other sulfonylhydrazides have emerged as powerful alternatives, each with its own set of advantages. The most prominent among these are:

  • p-Toluenesulfonohydrazide (Tosylhydrazide): Arguably the most widely used sulfonylhydrazide, tosylhydrazide is commercially available, relatively inexpensive, and has been extensively studied. Its derivatives, N-tosylhydrazones, are key intermediates in a vast array of synthetic transformations.

  • 2-Nitrobenzenesulfonohydrazide (NBSH): The presence of the ortho-nitro group significantly impacts the reactivity of this reagent. The strong electron-withdrawing nature of the nitro group makes the 2-nitrobenzenesulfinate a better leaving group, often allowing for milder reaction conditions.

  • 2,4-Dinitrobenzenesulfonohydrazide: With two electron-withdrawing nitro groups, this reagent offers even greater reactivity, though this can sometimes lead to decreased stability and selectivity.

The selection of the optimal sulfonylhydrazide is contingent upon the specific heterocyclic target, the nature of the substrates, and the desired reaction conditions.

Comparative Performance in Heterocycle Synthesis

Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus.[1] While traditionally employing arylhydrazines, modern variations have incorporated sulfonylhydrazides. The choice of the sulfonyl group can influence the efficiency of the reaction.

ReagentTypical Reaction ConditionsReported YieldsKey Advantages
This compound Acid-catalyzed condensation with a ketone/aldehyde followed by cyclization.Moderate to GoodGood reactivity.
p-Toluenesulfonohydrazide Similar to this compound, often requiring strong acid and heat.Good to Excellent[2]Readily available, well-established protocols.
2-Nitrobenzenesulfonohydrazide Can often be performed under milder acidic conditions due to the better leaving group.Good to ExcellentMilder reaction conditions, potentially better for sensitive substrates.

The enhanced leaving group ability of the 2-nitrobenzenesulfinate anion, due to the electron-withdrawing nitro group, can facilitate the key cyclization step in the Fischer indole synthesis under less harsh conditions compared to tosylhydrazide or this compound.

Pyrazole Synthesis

Pyrazoles are another important class of heterocycles with wide-ranging applications in medicinal chemistry. Their synthesis often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or the cycloaddition of a diazo compound with an alkyne.[3] N-tosylhydrazones are particularly valuable as in situ precursors for diazo compounds.[4]

ReagentTypical Reaction ConditionsReported YieldsKey Advantages
This compound Base-mediated decomposition of the corresponding hydrazone to generate a diazo intermediate for cycloaddition.Moderate to GoodEffective for specific substrate combinations.
p-Toluenesulfonohydrazide Widely used for the synthesis of pyrazoles via [3+2] cycloaddition of in situ generated diazo compounds with alkynes.[5]Good to Excellent[6]High versatility, extensive literature, and predictable regioselectivity.[6]
2-Nitrobenzenesulfonohydrazide Milder basic conditions may be sufficient for diazo formation.Good to ExcellentPotential for increased reaction rates and milder conditions.

In pyrazole synthesis from N-sulfonylhydrazones, the rate-determining step is often the formation of the diazo intermediate. The superior leaving group ability of 2-nitrobenzenesulfinate can accelerate this step, potentially leading to higher yields and shorter reaction times.

Mechanistic Considerations and Workflow Diagrams

The underlying mechanism for heterocycle synthesis using sulfonylhydrazides generally involves the formation of a hydrazone, followed by elimination of the sulfinate anion to generate a diazo intermediate. This diazo compound can then undergo various transformations, such as cycloaddition or carbene formation, to yield the desired heterocycle.

General Mechanism for Diazo Formation from N-Sulfonylhydrazones

G cluster_0 N-Sulfonylhydrazone to Diazo Intermediate N-Sulfonylhydrazone N-Sulfonylhydrazone Deprotonation Deprotonation N-Sulfonylhydrazone->Deprotonation Base Anionic Intermediate Anionic Intermediate Deprotonation->Anionic Intermediate Elimination Elimination Anionic Intermediate->Elimination Diazo Compound Diazo Compound Elimination->Diazo Compound Sulfinate Anion Sulfinate Anion Elimination->Sulfinate Anion Leaving Group

Caption: General pathway for the formation of a diazo compound from an N-sulfonylhydrazone.

The efficiency of the elimination step is directly related to the stability of the departing sulfinate anion. Electron-withdrawing groups on the benzene ring, such as chloro and especially nitro groups, stabilize the negative charge on the sulfinate, making it a better leaving group and facilitating the reaction.

Workflow for Pyrazole Synthesis via [3+2] Cycloaddition

G cluster_1 Pyrazole Synthesis Workflow Start Start: Ketone/Aldehyde + Sulfonylhydrazide Formation of\nN-Sulfonylhydrazone Formation of N-Sulfonylhydrazone Start->Formation of\nN-Sulfonylhydrazone In situ generation of\nDiazo Compound In situ generation of Diazo Compound Formation of\nN-Sulfonylhydrazone->In situ generation of\nDiazo Compound Base Cycloaddition [3+2] Cycloaddition In situ generation of\nDiazo Compound->Cycloaddition Alkyne Alkyne Alkyne->Cycloaddition Pyrazoline Intermediate Pyrazoline Intermediate Cycloaddition->Pyrazoline Intermediate Aromatization Aromatization Pyrazoline Intermediate->Aromatization Final Product:\nPyrazole Final Product: Pyrazole Aromatization->Final Product:\nPyrazole

Caption: A typical workflow for the synthesis of pyrazoles using N-sulfonylhydrazones.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of a pyrazole using N-tosylhydrazone, which can be adapted for other sulfonylhydrazides with appropriate modifications to the reaction conditions.

Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole from an N-Tosylhydrazone and a Terminal Alkyne[6]

Materials:

  • N-Alkyl-N'-(arylmethylene)benzenesulfonohydrazide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Potassium tert-butoxide (t-BuOK) (2.0 equiv)

  • 18-crown-6 (0.1 equiv)

  • Anhydrous pyridine (solvent)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-alkylated tosylhydrazone (1.0 equiv) and 18-crown-6 (0.1 equiv).

  • Add anhydrous pyridine via syringe.

  • Add potassium tert-butoxide (2.0 equiv) in one portion.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for the time indicated by TLC analysis (typically 2-6 hours).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.

Note: When using more reactive sulfonylhydrazides like those derived from 2-nitrobenzenesulfonohydrazide, it may be possible to reduce the reaction temperature or the amount of base required.

Conclusion and Future Outlook

While this compound remains a useful reagent, p-toluenesulfonohydrazide and 2-nitrobenzenesulfonohydrazide present compelling alternatives for the synthesis of a wide range of heterocyclic compounds. Tosylhydrazide offers the advantages of being cost-effective and extensively documented, making it a reliable choice for many applications. On the other hand, 2-nitrobenzenesulfonohydrazide, with its enhanced reactivity due to the ortho-nitro group, allows for milder reaction conditions, which is particularly beneficial when working with sensitive substrates.

The choice of reagent should be guided by a careful consideration of the target molecule, the availability of starting materials, and the desired reaction efficiency. As the field of organic synthesis continues to evolve, the development of new sulfonylhydrazide reagents with tailored reactivity and selectivity will undoubtedly expand the synthetic chemist's toolbox for the construction of complex and biologically active heterocyclic molecules.

References

A Comparative Guide to the Kinetic Analysis of Sulfonohydrazide and Alkyne Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous blockbuster drugs.[1] The synthesis of these vital heterocycles often relies on the reaction between a sulfonohydrazide and an alkyne. Understanding the kinetics of this transformation is not merely an academic exercise; it is critical for process optimization, yield maximization, and ensuring reaction safety and scalability.

This guide provides an in-depth comparison of methodologies for the kinetic analysis of the reaction between sulfonohydrazides, such as 2-Chlorobenzenesulfonohydrazide, and alkynes. We will move beyond simple procedural lists to explore the causality behind experimental choices, compare alternative synthetic strategies, and provide the data-driven insights necessary for informed decision-making in a research and development setting.

The Core Reaction: Mechanism and Key Intermediates

The reaction between a sulfonohydrazide and an alkyne is not a simple one-step process. It typically proceeds through the in-situ formation of a diazo compound, a highly reactive 1,3-dipole. This intermediate then undergoes a [3+2] cycloaddition with the alkyne to furnish the pyrazole ring. The choice of sulfonohydrazide, catalyst, and reaction conditions dictates the rate of both the diazo formation and the subsequent cycloaddition, which are the key steps for kinetic investigation.

A generalized mechanistic pathway is illustrated below. The initial step often involves a base or catalyst to facilitate the elimination of the sulfonyl group, generating the transient diazo species.

Mechanism cluster_0 Step 1: Diazo Formation cluster_1 Step 2: [3+2] Cycloaddition Sulfonohydrazide Sulfonohydrazide Diazo Intermediate Diazo Intermediate Sulfonohydrazide->Diazo Intermediate Base or Catalyst -ArSO2H Pyrazole Pyrazole Diazo Intermediate->Pyrazole + Alkyne Alkyne Alkyne Workflow Exp_Design Experimental Design (Define Concentrations, Temp.) Reaction_Setup Reaction Setup (Reactor, Stirring, Temp. Control) Exp_Design->Reaction_Setup Data_Acq Data Acquisition (e.g., in-situ NMR, GC-MS sampling) Reaction_Setup->Data_Acq Conc_Time Concentration vs. Time Plot Data_Acq->Conc_Time Rate_Det Determine Initial Rates (Slope of tangent at t=0) Conc_Time->Rate_Det Log_Plot Log(Rate) vs. Log(Conc.) Plot Rate_Det->Log_Plot Rate_Law Determine Reaction Orders (Slope of log-log plot) Log_Plot->Rate_Law Rate_Const Calculate Rate Constant (k) Rate_Law->Rate_Const

References

A Researcher's Guide to the Computational Analysis of the 2-Chlorobenzenesulfonohydrazide Reaction Pathway: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, a deep understanding of reaction mechanisms is paramount for the rational design of novel molecules and the optimization of synthetic routes. 2-Chlorobenzenesulfonohydrazide, a versatile building block in organic synthesis, presents a compelling case for the application of computational chemistry to elucidate its reactive behavior. This guide provides a comprehensive comparison of computational and experimental approaches to analyze the reaction pathway of this compound, offering insights into the causality behind methodological choices and fostering a robust, self-validating system of inquiry.

The Central Question: Unraveling the Reaction Trajectory

The primary reaction pathway of interest for this compound, particularly under thermal stress, is its decomposition. This process is believed to proceed through a radical mechanism, initiated by the homolytic cleavage of the sulfur-nitrogen (S-N) bond. Understanding the energetics and intermediates of this pathway is crucial for controlling reaction outcomes and preventing unwanted side reactions.

A plausible thermal decomposition pathway for this compound is initiated by the cleavage of the S-N bond, leading to the formation of a 2-chlorobenzenesulfonyl radical and a hydrazinyl radical. The hydrazinyl radical can further decompose to generate nitrogen gas and a hydrogen radical. The highly reactive 2-chlorobenzenesulfonyl radical can then participate in various subsequent reactions, such as hydrogen abstraction or addition to other molecules.

The Computational Lens: A Window into the Unseen

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit to investigate this proposed reaction pathway at the molecular level. DFT allows for the calculation of the electronic structure of molecules, providing insights into their stability, reactivity, and the energetic landscape of a reaction.

Core Computational Strategy: A DFT-Based Approach

A robust computational analysis of the this compound decomposition pathway would typically involve the following steps:

  • Geometry Optimization: The initial step is to determine the lowest energy (most stable) three-dimensional structure of the reactant, this compound, as well as the proposed intermediates (2-chlorobenzenesulfonyl radical, hydrazinyl radical) and products.

  • Transition State (TS) Searching: The heart of reaction pathway analysis lies in identifying the transition state—the highest energy point along the reaction coordinate. For the initial S-N bond cleavage, a search for the transition state corresponding to this bond-breaking event is performed.

  • Frequency Calculations: Once the reactant, transition state, and product geometries are optimized, frequency calculations are performed. These calculations serve two key purposes:

    • To confirm the nature of the stationary points. A stable molecule (reactant, product, or intermediate) will have all real (positive) vibrational frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

    • To calculate the zero-point vibrational energy (ZPVE) and thermal corrections, which are essential for obtaining accurate reaction energetics.

  • Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state, connecting it to the reactant and product minima. This confirms that the identified transition state indeed connects the desired reactant and product.

  • Energetic Analysis: With the optimized geometries and vibrational frequencies, the key energetic parameters of the reaction can be calculated:

    • Activation Energy (Ea): The energy difference between the transition state and the reactant. This is a critical parameter for determining the reaction rate.

    • Reaction Enthalpy (ΔH): The difference in enthalpy between the products and the reactants. This indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat).

Selecting the Right Tools: Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules like this compound, a hybrid functional such as B3LYP is a common and often reliable choice that balances computational cost and accuracy.[1] To account for the dispersion forces, which can be important in aromatic systems, dispersion-corrected functionals like B3LYP-D3 or the ωB97X-D functional are often preferred.[2]

The choice of basis set determines the flexibility the calculation has to describe the electron distribution. A triple-ζ basis set with polarization functions , such as 6-311+G(d,p) , is generally recommended for obtaining reliable geometries and energies for this type of system.[3][4]

G

The Experimental Counterpart: Grounding Theory in Reality

While computational methods provide invaluable insights, they are models of reality. Experimental validation is crucial to ensure the computational predictions are accurate and meaningful.

Key Experimental Techniques

A variety of experimental techniques can be employed to study the reaction pathway of this compound and validate computational findings:

  • Kinetic Studies: By monitoring the rate of disappearance of the reactant or the appearance of a product at different temperatures, the experimental activation energy can be determined using the Arrhenius equation. This provides a direct point of comparison for the computationally derived activation energy.

  • Radical Trapping Experiments: To confirm the presence of radical intermediates, radical trapping agents such as 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) can be added to the reaction mixture.[5] The formation of adducts between the trapping agent and the proposed radical intermediates provides strong evidence for a radical mechanism.

  • Product Analysis: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying the final products of the reaction. The experimentally observed product distribution can be compared with the thermodynamically most favorable products predicted by the computational model.

  • Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) can be used to measure the heat flow associated with the decomposition of this compound, providing an experimental value for the reaction enthalpy.

G

Comparative Analysis: Bridging the Gap Between Theory and Experiment

The true power of this dual approach lies in the direct comparison of computational predictions with experimental data.

ParameterComputational Method (DFT)Experimental Method(s)Points of Comparison & Synergy
Activation Energy (Ea) Calculated from the energy difference between the transition state and the reactant.Determined from the temperature dependence of the reaction rate (Arrhenius plot).A close agreement between the calculated and experimental Ea provides strong support for the proposed mechanism. Discrepancies may indicate the need to refine the computational model (e.g., choice of functional/basis set) or consider alternative reaction pathways.
Reaction Intermediates Optimized geometries and relative energies of proposed radical intermediates.Detection of radical intermediates using trapping agents (e.g., TEMPO) and spectroscopic techniques (e.g., EPR).[6]Computational modeling can predict the structure and stability of fleeting intermediates that are difficult to characterize experimentally. Experimental detection confirms their existence.
Reaction Products Prediction of the thermodynamic stability of potential products.Identification and quantification of reaction products using GC-MS, NMR, etc.The computational model should predict the experimentally observed major products as the most thermodynamically favorable.
Reaction Enthalpy (ΔH) Calculated from the difference in enthalpy between products and reactants.Measured directly using calorimetry (e.g., DSC).Provides another quantitative benchmark for the accuracy of the computational model.

A Self-Validating Protocol in Practice

  • Propose a Mechanism: Based on chemical intuition and literature precedents for similar sulfonylhydrazides, propose a plausible decomposition pathway for this compound, likely involving S-N bond homolysis.[7]

  • Computational Modeling: Perform DFT calculations as outlined above to determine the geometries and energies of all species along the proposed reaction coordinate.

  • Experimental Investigation: Conduct kinetic studies to measure the activation energy and radical trapping experiments to confirm the presence of intermediates. Analyze the reaction products.

  • Compare and Refine: Compare the computational predictions with the experimental results. If there is good agreement, the proposed mechanism is strongly supported. If there are significant discrepancies, revisit the proposed mechanism and the computational model. For instance, an alternative mechanism, such as a concerted pathway, might need to be explored computationally. This iterative process of prediction and verification forms a self-validating loop that leads to a more accurate and reliable understanding of the reaction pathway.

Conclusion: A Synergistic Approach to Mechanistic Insight

The computational analysis of the reaction pathway of this compound, when coupled with rigorous experimental validation, provides a powerful and comprehensive approach to understanding its chemical behavior. By leveraging the strengths of both theoretical and experimental methods, researchers can gain deep mechanistic insights that are essential for the advancement of synthetic chemistry and drug development. This guide provides a framework for designing and interpreting such studies, emphasizing the importance of a logical, evidence-based, and self-validating approach to scientific inquiry.

References

A Comparative Guide to the Catalytic Activation of 2-Chlorobenzenesulfonohydrazide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic activation of functional groups is paramount for the efficient construction of complex molecules. 2-Chlorobenzenesulfonohydrazide and its parent class of arylsulfonyl hydrazides have emerged as versatile precursors, capable of generating valuable sulfonyl radicals or acting as effective aminating or sulfonating agents. The key to unlocking their synthetic potential lies in the choice of an appropriate catalytic system. This guide provides a comparative analysis of different catalysts for the activation of this compound and related arylsulfonyl hydrazides, offering insights into their performance, mechanistic pathways, and experimental protocols to aid researchers in selecting the optimal catalyst for their specific synthetic challenges.

The Central Role of Catalysis in Sulfonohydrazide Activation

The activation of this compound typically involves the cleavage of the N-N or S-N bond, which can be initiated through various catalytic manifolds, including transition-metal catalysis, photocatalysis, and organocatalysis. Each approach presents a unique set of advantages and limitations concerning reaction conditions, substrate scope, and functional group tolerance. Understanding these nuances is critical for the rational design of synthetic routes.

Comparative Analysis of Catalytic Systems

This section delves into a comparative study of prominent catalytic systems employed for the activation of arylsulfonyl hydrazides, with a specific focus on data relevant to this compound where available.

Copper-Catalyzed Cross-Coupling Reactions

Copper catalysts are workhorses in organic synthesis, and they have proven effective in promoting the activation of sulfonyl hydrazides. A notable example is the copper-catalyzed radical-radical cross-coupling reaction of 3-aminoindazoles with sulfonyl hydrazides.[1][2][3]

Performance Data:

Catalyst SystemSubstrateProduct YieldReaction ConditionsReference
CuI (20 mol%), CHP, K₂CO₃This compound40%DMSO, 40 °C, 18 h[1]
CuI (20 mol%), CHP, K₂CO₃4-Methylbenzenesulfonohydrazide73%DMSO, 40 °C, 18 h[1]
CuI (20 mol%), CHP, K₂CO₃4-Nitrobenzenesulfonohydrazide85%DMSO, 40 °C, 18 h[1]

Experimental Protocol: Copper-Catalyzed Cross-Coupling

A detailed experimental protocol for the copper-catalyzed cross-coupling of a sulfonyl hydrazide with 3-aminoindazole is as follows:

  • To a test tube, add 3-aminoindazole (0.3 mmol, 1.5 equiv.), the respective sulfonyl hydrazide (0.2 mmol), CuI (0.04 mmol, 20 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv.).

  • Add DMSO (2.0 mL) to the mixture.

  • Add cumene hydroperoxide (CHP) (0.8 mmol, 4.0 equiv.).

  • Stir the reaction mixture at 40 °C for 18 hours.

  • After completion, the reaction mixture is worked up to isolate the product.[1]

Causality Behind Experimental Choices:

The choice of CuI as the catalyst is crucial for achieving good yields.[1] Cumene hydroperoxide (CHP) acts as an effective oxidant to facilitate the generation of the sulfonyl radical intermediate. The addition of a base, K₂CO₃, was found to significantly improve the product yield.[1] DMSO is used as the solvent, proving superior to other solvents like CH₃CN or THF in this transformation.[1]

Workflow Diagram:

CopperCatalyzedWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation Reactants 3-Aminoindazole, Sulfonyl Hydrazide Stirring Stir at 40 °C for 18 h Reactants->Stirring Catalyst CuI, K₂CO₃ Catalyst->Stirring Solvent DMSO Solvent->Stirring Oxidant CHP Oxidant->Stirring Workup Aqueous Workup Stirring->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: Workflow for the copper-catalyzed cross-coupling reaction.

Iron-Catalyzed Sulfonyl Radical Formation

Iron, being an earth-abundant and non-toxic metal, offers a sustainable alternative for catalysis. Iron catalysts have been successfully employed for the generation of sulfonyl radicals from sulfonylhydrazides and their subsequent addition to alkenes.[4]

Performance Data (Representative Examples):

Catalyst SystemArylsulfonyl HydrazideAlkeneProduct YieldReaction ConditionsReference
FeSO₄·7H₂O (20 mol%), O₂BenzenesulfonohydrazideStyrene75%CH₃CN, 80 °C, 12 h[4]
FeSO₄·7H₂O (20 mol%), O₂4-Toluenesulfonohydrazide1-Octene68%CH₃CN, 80 °C, 12 h[4]

Experimental Protocol: Iron-Catalyzed Hydroxysulfonylation

  • A mixture of the sulfonylhydrazide (0.5 mmol), alkene (1.5 mmol), and FeSO₄·7H₂O (0.1 mmol, 20 mol%) in CH₃CN (3 mL) is prepared in a reaction vessel.

  • The vessel is stirred under an oxygen atmosphere (balloon) at 80 °C for 12 hours.

  • Upon completion, the reaction is quenched and the product is isolated via standard procedures.[4]

Causality Behind Experimental Choices:

The use of an inexpensive iron(II) salt as the catalyst and molecular oxygen as the terminal oxidant makes this protocol environmentally benign. The reaction proceeds via the iron-catalyzed generation of a sulfonyl radical, which then adds to the alkene.

Reaction Mechanism Diagram:

IronCatalyzedMechanism RSO2NHNH2 ArSO₂NHNH₂ RSO2_radical ArSO₂• RSO2NHNH2->RSO2_radical Fe(II), O₂ FeII Fe(II) FeIII Fe(III) O2 O₂ Intermediate_radical ArSO₂CH₂C•HR' RSO2_radical->Intermediate_radical + Alkene Alkene R'CH=CH₂ Hydroxysulfone ArSO₂CH₂CH(OH)R' Intermediate_radical->Hydroxysulfone Oxidation & H₂O

Caption: Proposed mechanism for iron-catalyzed hydroxysulfonylation.

Rhodium-Catalyzed C-H Activation

Rhodium catalysis has been instrumental in the field of C-H activation, and hydrazines have been employed as directing groups in such transformations.[5][6] While direct application to this compound is not extensively documented in readily available literature, the use of related benzoylhydrazines in Rh(III)-catalyzed annulation reactions with alkynes to form isoquinolones showcases the potential of this approach.[5][6] The N-N bond of the hydrazine moiety can act as an internal oxidant, allowing for a redox-neutral process.

Representative Reaction:

In a typical Rh(III)-catalyzed C-H activation/annulation, a benzoylhydrazine reacts with an alkyne in the presence of a rhodium catalyst, such as [Cp*RhCl₂]₂, and a silver salt co-catalyst to afford the corresponding isoquinolone.

Causality Behind Experimental Choices:

The rhodium(III) catalyst is the active species for the C-H activation step. The silver salt often acts as a halide scavenger, facilitating the formation of the active catalytic species. The hydrazine directing group is crucial for the regioselectivity of the C-H activation.

Photocatalytic Activation

Visible-light photocatalysis has emerged as a powerful and green tool for organic synthesis. Sulfonyl-containing compounds, including those derived from sulfonyl hydrazides, have been synthesized using photocatalytic methods. For instance, the alkylsulfonylation of aroylhydrazides with alkylsulfonyl radicals can be achieved using a photocatalyst under visible light irradiation.[7]

Performance Data (Representative Examples):

PhotocatalystSubstratesProduct YieldReaction ConditionsReference
fac-Ir(ppy)₃Aroylhydrazide, Alkylsulfonyl ChlorideGood to excellent yieldsVisible light, room temp.General concept

Causality Behind Experimental Choices:

Photocatalysis operates under mild conditions, often at room temperature, using visible light as a renewable energy source. The photocatalyst, upon light absorption, initiates a single-electron transfer process to generate the reactive sulfonyl radical from a suitable precursor.

Organocatalytic Activation

Organocatalysis offers a metal-free alternative for chemical transformations. While specific examples of organocatalytic activation of this compound are not prominent in the literature, related sulfonamides have been activated using organocatalysts for various transformations, such as asymmetric alkylation.[8] Chiral amine catalysts can be employed to achieve enantioselective N-alkylation of sulfonamides.[8]

Representative Reaction:

The N-alkylation of a sulfonamide can be catalyzed by a chiral amine, such as a cinchona alkaloid derivative, to produce an axially chiral sulfonamide with high enantiopurity.[8]

Causality Behind Experimental Choices:

Organocatalysts often operate through activation modes like hydrogen bonding or the formation of transient reactive intermediates (e.g., iminium or enamine ions). These interactions facilitate the desired bond-forming or bond-breaking events under mild conditions.

Conclusion and Future Outlook

The catalytic activation of this compound and its analogs is a rapidly evolving field, with each catalytic system offering distinct advantages.

  • Copper catalysis provides a robust and well-documented method for cross-coupling reactions, with specific data available for this compound.

  • Iron catalysis represents a more sustainable and cost-effective approach for generating sulfonyl radicals, aligning with the principles of green chemistry.

  • Rhodium catalysis , while powerful for C-H activation, may be more specialized and costly.

  • Photocatalysis and organocatalysis are emerging as powerful, metal-free alternatives that operate under mild conditions, offering exciting opportunities for the development of novel and selective transformations.

The choice of catalyst will ultimately depend on the specific synthetic target, desired functional group tolerance, and considerations of cost and environmental impact. Future research will likely focus on the development of more efficient and selective catalysts, particularly in the realm of earth-abundant metals and metal-free systems, to further expand the synthetic utility of this compound and related compounds in the synthesis of pharmaceuticals and other fine chemicals.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Chlorobenzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Chlorobenzenesulfonohydrazide. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural framework grounded in established safety protocols and chemical reactivity principles. Our objective is to empower laboratory personnel to manage this chemical waste stream with confidence, ensuring personal safety and environmental compliance.

Hazard Assessment and Chemical Profile

This compound is a specialized reagent requiring careful handling throughout its lifecycle, including disposal. While a specific, comprehensive toxicological profile is not widely documented, its structure—a chlorinated aromatic ring combined with a sulfonohydrazide functional group—informs a cautious approach.

Structural Hazards Analysis:

  • Sulfonohydrazides: This class of compounds can exhibit thermal instability. Decomposition may release gaseous products, including nitrogen, sulfur oxides, and other potentially hazardous vapors.[1] For instance, the thermal decomposition of related compounds like p-toluenesulfonyl hydrazide is known to be exothermic and can pose a significant risk if not properly managed.[1]

  • Chlorinated Aromatic Compound: Upon thermal decomposition or incineration, chlorinated organic materials can generate hazardous byproducts such as hydrogen chloride gas.[2]

  • Reactivity: It is incompatible with strong oxidizing agents.[2][3] Such interactions can lead to vigorous, exothermic reactions, presenting a significant safety hazard in a laboratory setting.

Based on data from structurally similar compounds, direct contact should be avoided. Hazards associated with related chemicals include skin irritation, serious eye irritation, and potential respiratory irritation.[4][5] Therefore, appropriate personal protective equipment (PPE) is mandatory at all times.

The Core Principle: Professional Disposal is Mandatory

Given the potential for hazardous decomposition and reactivity, the primary directive for the disposal of this compound is straightforward: Do not attempt to neutralize or treat this chemical in the laboratory.

The causality behind this directive is risk mitigation. Without a validated, peer-reviewed protocol for its degradation into non-hazardous components, any attempt at in-lab treatment introduces unacceptable risks, including uncontrolled reactions, generation of toxic fumes, and potential for thermal runaway. All waste, whether it is expired raw material, residual amounts, or contaminated materials, must be collected, properly labeled, and disposed of through an approved hazardous waste disposal plant.[2][5]

Operational Workflow for Waste Disposal

The following diagram and procedural steps outline the validated workflow for segregating, packaging, and disposing of this compound waste.

G Workflow for this compound Disposal cluster_prep Preparation & Assessment cluster_packaging Segregation & Packaging cluster_storage Interim Storage & Pickup start Identify this compound Waste for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Process assess Assess Waste Type: - Bulk/Unused Chemical - Contaminated Labware - Grossly Contaminated PPE container Select Compatible Waste Container (HDPE or Glass) assess->container Proceed to Package ppe->assess transfer Carefully Transfer Waste into Container container->transfer labeling Affix Hazardous Waste Label. Include Full Chemical Name & Hazards. transfer->labeling seal Securely Seal Container. Clean Exterior. labeling->seal storage Store in Designated Hazardous Waste Accumulation Area seal->storage segregate Segregate from Incompatible Chemicals (e.g., Strong Oxidizers) storage->segregate pickup Arrange for Pickup by Certified Environmental Health & Safety (EHS) Provider segregate->pickup

Caption: Decision workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE) Assessment: Before handling any waste, ensure the correct PPE is in use. The required level of protection is dictated by the nature of the handling task.

TaskMinimum Required PPE
Handling sealed, labeled waste containersNitrile gloves, safety glasses, lab coat
Weighing or transferring solid wasteNitrile gloves, chemical splash goggles, lab coat
Managing spill cleanupChemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, face shield, lab coat or chemical-resistant apron

2. Waste Segregation and Container Selection:

  • Waste Stream: Designate a specific, compatible waste container solely for this compound and materials heavily contaminated with it. Do not mix it with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Container Material: Use high-density polyethylene (HDPE) or glass containers that are in good condition and have a tightly sealing lid.[6] Avoid metal containers, as some chemical compounds can cause corrosion.[7]

  • Container Integrity: Never overfill a waste container. A safe maximum is 90% of the container's capacity to allow for expansion.[6] Ensure the container's exterior is clean and free of contamination.[6]

3. Labeling: Proper labeling is a critical safety and regulatory requirement.

  • Attach a completed hazardous waste label to the container before adding any waste.[8][9]

  • The label must include the full, unambiguous chemical name: "this compound". Do not use abbreviations or formulas.[8]

  • Indicate the primary hazards. Based on related compounds, this would include "Irritant" and potentially "Harmful." Consult the specific Safety Data Sheet (SDS) if available.

4. Disposal of Contaminated Materials:

  • Bulk Quantities: Unused or expired this compound must be disposed of in its original container if the container is intact and properly sealed. If not, it should be transferred to a suitable hazardous waste container.

  • Empty Containers: A container that held this compound is not considered empty until it has been triple-rinsed. The first rinse must be collected and disposed of as hazardous waste.[8] Subsequent rinses may also need to be collected depending on local regulations and the toxicity of the chemical.

  • Contaminated Labware and PPE: Disposable items such as gloves, weigh boats, and wipes that are contaminated should be placed in the designated solid hazardous waste container for this compound.

5. Interim Storage:

  • Store sealed and labeled waste containers in a designated, well-ventilated hazardous waste accumulation area.

  • Crucially, ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[2][3] Refer to chemical incompatibility charts for detailed guidance.[10][11][12]

  • The storage area should have secondary containment to mitigate risks from potential leaks.[8]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Vapors: If the spill occurs in a fume hood, keep the hood running.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as detailed in the table above.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully scoop the absorbed material and contaminated solids into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials and rinsate as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and institutional EHS office, regardless of the spill size.

References

Comprehensive Guide to Personal Protective Equipment for Handling 2-Chlorobenzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Chlorobenzenesulfonohydrazide. It is intended for researchers, scientists, and drug development professionals to establish a self-validating system of safety protocols, ensuring the well-being of laboratory personnel and the integrity of research. The causality behind each procedural step is explained to foster a deep understanding of the associated risks.

Hazard Analysis of this compound

This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as an irritant that can affect the skin, eyes, and respiratory system.[1] It may be harmful if ingested, inhaled, or absorbed through the skin.[1] While specific toxicological data for this compound is not extensively detailed in the provided search results, its structural similarity to other hydrazide compounds warrants a cautious approach. Hydrazine derivatives, as a class, are noted for their potential toxicity.[2][3][4]

Key Hazards:

  • Skin Irritation: Causes skin irritation.[5]

  • Eye Irritation: Causes serious eye irritation.[5][6]

  • Respiratory Irritation: May cause respiratory irritation.[5]

  • Harmful if Swallowed/Inhaled/Absorbed: May be harmful by ingestion, skin absorption, and inhalation.[1]

Given these hazards, the implementation of stringent safety measures, centered around the correct use of Personal Protective Equipment (PPE), is paramount.

Core Principles of Chemical Handling

Before undertaking any procedure involving this compound, a thorough understanding of general safe laboratory practices is essential.[7][8]

  • Risk Assessment: Always conduct a risk assessment for any new experiment or procedure.[7]

  • Engineering Controls: Whenever possible, use engineering controls such as fume hoods to minimize exposure.[2][9]

  • Hygiene: Maintain good personal hygiene by washing hands thoroughly after handling chemicals and before leaving the laboratory.[10]

  • Labeling: Ensure all containers are clearly and accurately labeled with the contents and associated hazards.[10][11]

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE is the final and a critical barrier between the researcher and potential chemical exposure.[11][12] The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.

Task Eyes/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solids Safety glasses with side shields or chemical splash goggles.[4][9][10]Chemical-resistant gloves (e.g., Nitrile).[3][9]Laboratory coat.[9][10]Recommended to be performed in a fume hood to avoid inhalation of dust.[5]
Preparing Solutions Chemical splash goggles. A face shield is recommended if there is a significant splash risk.[8][9][11]Chemical-resistant gloves (e.g., Nitrile).[3][9]Laboratory coat.[9][10]Work should be conducted in a chemical fume hood.[2]
Running Reactions Chemical splash goggles and a face shield, especially for reactions under pressure or with a potential for splashing.[9][11]Chemical-resistant gloves (e.g., Nitrile).[3][9]Flame-resistant laboratory coat if flammable solvents are used.[4]All reactions should be carried out within a certified chemical fume hood.[2]
Waste Disposal Chemical splash goggles and a face shield.[9][11]Heavy-duty, chemical-resistant gloves.[9]Chemical-resistant apron over a laboratory coat.[4]If not performed in a fume hood, a respirator may be necessary based on risk assessment.[3]

Step-by-Step Operational Procedures

Adherence to standardized procedures is crucial for minimizing risk. The following protocols provide a framework for the safe handling of this compound.

Receiving and Storing Chemicals
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.[10]

  • Store: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][13] Keep containers tightly closed.[5][6]

Handling and Use
  • Preparation: Before starting work, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.[9]

  • Weighing:

    • Perform all weighing operations within a fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.

    • Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.

  • Solution Preparation:

    • Add the solid to the solvent slowly to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Reaction Monitoring:

    • Always conduct reactions in a fume hood.[2]

    • Keep the sash of the fume hood at the lowest practical height.

  • Post-Handling:

    • Clean all contaminated glassware and equipment thoroughly.

    • Wash hands immediately after handling the chemical.[10]

Spill Management
  • Evacuate: In case of a significant spill, evacuate the immediate area and alert others.

  • Control: If the spill is small and you are trained to handle it:

    • Ensure you are wearing appropriate PPE, including respiratory protection if necessary.

    • Use an inert absorbent material to contain the spill.[5]

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[5][14]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[15]

Disposal Plan

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container.[11]

    • Do not mix with incompatible waste streams.[11]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list the chemical contents.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pick-up and disposal by trained hazardous waste personnel in accordance with local, state, and federal regulations.[6][16]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for this compound Handling start Start: Assess Task weighing Weighing/Transferring Solids start->weighing solution Preparing Solutions start->solution reaction Running Reactions start->reaction disposal Waste Disposal start->disposal ppe_weighing Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat - In Fume Hood weighing->ppe_weighing Low Splash Risk ppe_solution Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - In Fume Hood solution->ppe_solution Moderate Splash Risk ppe_reaction Enhanced PPE: - Goggles & Face Shield - Nitrile Gloves - FR Lab Coat - In Fume Hood reaction->ppe_reaction Potential for Splash/Pressure ppe_disposal Full Protection: - Goggles & Face Shield - Heavy-Duty Gloves - Apron & Lab Coat - Respirator (if needed) disposal->ppe_disposal High Splash/Exposure Risk

Caption: Decision workflow for selecting appropriate PPE based on the handling task.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.